[Tyr1]-Somatostatin
説明
BenchChem offers high-quality [Tyr1]-Somatostatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Tyr1]-Somatostatin including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C82H108N18O20S2 |
|---|---|
分子量 |
1730.0 g/mol |
IUPAC名 |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-88-70(107)54(85)34-50-28-30-52(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(39-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(38-51-40-87-55-25-13-12-24-53(51)55)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,40,45-46,54,56-65,68-69,87,101-104H,14-17,26-27,32-39,41-44,83-85H2,1-2H3,(H2,86,105)(H,88,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,68+,69+/m1/s1 |
InChIキー |
HTAVEOUQMYLKNB-RQJOHNKKSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
製品の起源 |
United States |
Foundational & Exploratory
[Tyr1]-Somatostatin discovery and synthesis
#[Tyr1]-Somatostatin: From Rational Design to Receptor Discovery and Advanced Synthesis
Executive Summary
The discovery of somatostatin (SST-14) fundamentally altered our understanding of neuroendocrine regulation. However, the native tetradecapeptide lacks a suitable residue for efficient radioiodination, creating a critical bottleneck in early receptor autoradiography and pharmacological profiling. The rational substitution of the N-terminal Alanine with Tyrosine yielded [Tyr1]-Somatostatin-14 , a potent analog that retains full biological activity while enabling 125 I-labeling.
This whitepaper provides an in-depth technical analysis of the structural rationale, solid-phase peptide synthesis (SPPS) methodologies, and radioiodination protocols for [Tyr1]-Somatostatin, designed for researchers and drug development professionals.
Structural Rationale and Pharmacological Significance
Native Somatostatin-14 (SST-14) was first isolated in 1973 as a growth hormone-release inhibiting factor[1]. Its sequence is Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, characterized by a critical intramolecular disulfide bridge between Cys 3 and Cys 14 .
To map somatostatin receptors (SSTR1–5) across the central nervous system and peripheral tissues, researchers required a radioligand with high specific activity. Because native SST-14 lacks both Tyrosine (Tyr) and Histidine (His)—the two amino acids readily susceptible to electrophilic aromatic substitution by radioactive iodine—a structural modification was necessary.
The Causality of the Substitution: Replacing Ala 1 with Tyr 1 places the radiolabel at the N-terminus, far from the critical β -turn pharmacophore (Phe-Trp-Lys-Thr at positions 7-10) required for SSTR binding. This ensures that the bulky iodine atom does not sterically hinder receptor docking. [Tyr1]-Somatostatin-14 binds with high affinity (K d
≈ 0.6 nM) to SSTR2, enabling the quantification of receptor densities (e.g., up to 13,000 sites per cell in GH 4 C 1 pituitary cells)[1][2].
Figure 1: Rational design workflow from native SST-14 to SSTR characterization.
Quantitative Data: Physicochemical & Binding Properties
To facilitate experimental design, the core physicochemical and pharmacological parameters of[Tyr1]-Somatostatin-14 are summarized below.
Table 1: Physicochemical Profile [3]
| Parameter | Value / Description |
| Sequence | Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (Disulfide Cys 3 -Cys 14 ) |
| Molecular Formula | C 82 H 108 N 18 O 20 S 2 |
| Molecular Weight | 1730.00 g/mol |
| Isoelectric Point (pI) | ~9.8 (Basic due to two Lys residues) |
| Solubility | H 2 O (Initial), 1% NH 4 OH, or DMSO (for highly concentrated stocks) |
Table 2: Receptor Binding Affinity (K d / IC 50 ) [2][4]
| Receptor Subtype | Affinity Profile | Functional Role |
| SSTR2 | High Affinity (< 1 nM) | Primary target; mediates inhibition of growth hormone and glucagon. |
| SSTR5 | Moderate Affinity (10-50 nM) | Modulates insulin secretion and GLP-1 regulation. |
| SSTR1, 3, 4 | Lower Affinity (> 100 nM) | Varied roles in cytostatic effects and apoptosis. |
Advanced Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [Tyr1]-Somatostatin-14 is traditionally performed using Fmoc-based SPPS. The presence of sensitive residues—specifically Tryptophan (Trp), which is prone to alkylation, and two Cysteines (Cys), which require precise oxidative folding—demands a highly optimized synthetic strategy[5].
Resin Selection and Orthogonal Protection
We utilize 2-Chlorotrityl chloride (2-CTC) resin .
-
Causality: 2-CTC resin prevents C-terminal diketopiperazine formation (a common risk when the C-terminal amino acid is followed by a secondary amine or specific bulky residues) and allows for mild cleavage if on-resin cyclization is desired[5].
-
Protecting Groups: Fmoc-Cys(Trt)-OH is used for standard global deprotection, though Fmoc-Cys(Mmt)-OH can be employed for selective deprotection under ultra-mild acidic conditions (1% TFA)[5].
Figure 2: Fmoc-SPPS and oxidative folding pathway for [Tyr1]-Somatostatin-14.
Step-by-Step Experimental Methodologies
Protocol A: Automated Fmoc-SPPS and Cleavage
This protocol is designed as a self-validating system; intermediate UV monitoring of the piperidine-dibenzofulvene adduct ensures coupling efficiency.
-
Resin Loading: Swell 2-CTC resin (0.5 mmol/g) in dry dichloromethane (DCM) for 30 minutes. Add Fmoc-Cys(Trt)-OH (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.
-
Iterative Coupling: Perform automated SPPS.
-
Deprotection: 20% Piperidine in DMF (2 × 5 min).
-
Coupling: 4.0 eq Fmoc-AA-OH, 4.0 eq DIC, and 4.0 eq Oxyma Pure in DMF for 45 minutes.
-
-
Global Cleavage & Deprotection: Transfer the peptide-resin to a cleavage cocktail containing 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2 O .
-
Causality for Scavengers: TIS is strictly required to scavenge the trityl cations released from Cys(Trt) and t-butyl cations from Tyr(tBu), preventing the irreversible alkylation of the electron-rich Trp 8 indole ring.
-
-
Precipitation: Cleave for 2.5 hours at room temperature. Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet twice with ether, and lyophilize.
Protocol B: Oxidative Cyclization (Disulfide Formation)
To prevent the formation of inactive intermolecular dimers or polymers, oxidation must be performed under high-dilution conditions.
-
Solubilization: Dissolve the crude linear peptide in degassed ultra-pure water at a strict concentration of ≤ 0.1 mg/mL .
-
pH Adjustment: Slowly add 0.1 M NH 4 OH to bring the solution to pH 7.8 – 8.0.
-
Air Oxidation: Stir the solution gently, open to the atmosphere, at room temperature for 24–48 hours.
-
Self-Validation (Ellman’s Test): Monitor the reaction using Ellman’s reagent (DTNB). The reaction is complete when the solution no longer turns yellow (indicating the absence of free sulfhydryl groups).
-
Purification: Acidify the solution to pH 4.0 with acetic acid to stop oxidation. Purify via preparative RP-HPLC (C18 column) using a linear gradient of Acetonitrile/Water with 0.1% TFA.
Protocol C: Radioiodination via Chloramine-T Method
This protocol yields 125 I-[Tyr1]-Somatostatin for receptor binding assays.
-
Reaction Setup: In a low-protein-binding microcentrifuge tube, combine 10 μ g of purified [Tyr1]-Somatostatin-14 (dissolved in 10 μ L of 0.2 M phosphate buffer, pH 7.4) with 1.0 mCi of carrier-free Na 125 I (approx. 10 μ L).
-
Initiation: Add 10 μ L of freshly prepared Chloramine-T (1 mg/mL in phosphate buffer).
-
Causality: Chloramine-T acts as a mild oxidizing agent, converting I − to the electrophilic I + , which rapidly attacks the ortho-position of the Tyr 1 phenol ring.
-
-
Incubation: Vortex gently and incubate at room temperature for exactly 45 seconds. Prolonged exposure leads to oxidative damage of Trp 8 and Cys residues.
-
Quenching: Immediately add 20 μ L of Sodium Metabisulfite (2 mg/mL in phosphate buffer) to reduce unreacted iodine and neutralize the Chloramine-T, abruptly halting the reaction.
-
Isolation: Purify the mono-iodinated peptide from free iodine and di-iodinated species using a pre-conditioned Sep-Pak C18 cartridge or analytical radio-HPLC.
Storage and Handling Guidelines
Because [Tyr1]-Somatostatin-14 contains a disulfide bond and a sensitive Tryptophan residue, improper storage leads to rapid degradation (oxidation or aggregation)[3].
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator. Stable for > 12 months.
-
Reconstituted Solutions: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C. For highly hydrophobic batches, initial dissolution in a minimal volume of DMSO (50-100 μ L) followed by aqueous dilution is recommended to prevent localized precipitation[3].
References
-
Somatostatin and Somatostatin Receptors ResearchGate [Link]
-
Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis PubMed (NIH)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin-14: Structural Rationale, Receptor Pharmacology, and Experimental Methodologies
Executive Summary & Structural Rationale
Native Somatostatin-14 (SST-14) is a ubiquitous cyclic tetradecapeptide (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) that acts as a master inhibitory hormone across the central nervous, gastrointestinal, and endocrine systems. Its biological activity is heavily dependent on the hydrophobic Type II' beta-turn formed by residues 7–10 (Phe-Trp-Lys-Thr), which docks into the binding pocket of somatostatin receptors (SSTRs).
However, native SST-14 lacks a tyrosine or histidine residue, rendering it incompatible with standard radioiodination techniques required for receptor tracking and quantification. [Tyr1]-Somatostatin-14 was engineered to overcome this limitation by substituting the N-terminal Alanine (Ala1) with Tyrosine (Tyr1). Because this substitution occurs outside the critical macrocyclic pharmacophore and preserves the Cys3–Cys14 disulfide bridge, the analog retains universal, high-affinity binding to all five somatostatin receptor subtypes (SSTR1–5). The phenolic hydroxyl group of Tyr1 readily undergoes electrophilic substitution with iodine isotopes (e.g., 125I ), yielding a radioligand with exceptionally high specific activity (~2200 Ci/mmol)[1].
Mechanism of Action: SSTR Signaling Dynamics
[Tyr1]-Somatostatin-14 exerts its biological effects by binding to SSTR1–5, which are seven-transmembrane G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors couple primarily to pertussis toxin-sensitive Gi/o proteins, triggering a multifaceted intracellular signaling cascade[2].
Adenylyl Cyclase Inhibition
The active Gαi/o subunit directly binds to and inhibits adenylyl cyclase (AC). This suppression leads to a rapid decline in intracellular cyclic AMP (cAMP) levels, subsequently dampening Protein Kinase A (PKA) activity. The reduction in PKA-mediated phosphorylation alters the transcriptional landscape and reduces cellular metabolic drive.
Ion Channel Modulation via Gβγ
The dissociated Gβγ dimer acts as a critical signal transducer at the plasma membrane:
-
Potassium Efflux: It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and cellular hyperpolarization.
-
Calcium Blockade: It directly inhibits voltage-gated calcium channels (VGCCs), drastically reducing Ca2+ influx.
-
Causality of Secretory Inhibition: The combination of membrane hyperpolarization and depleted intracellular calcium physically prevents the fusion of secretory vesicles with the plasma membrane, thereby potently inhibiting the exocytosis of hormones such as growth hormone (GH), insulin, glucagon, and prolactin[1].
Phosphotyrosine Phosphatase (PTP) Activation
SSTR activation also stimulates intracellular phosphotyrosine phosphatases, notably SHP-1 and SHP-2. These enzymes dephosphorylate and inactivate various receptor tyrosine kinases (e.g., EGFR), effectively severing mitogenic signaling pathways and inducing cell cycle arrest or apoptosis.
Figure 1: SSTR Gi/o-coupled signaling pathways activated by [Tyr1]-Somatostatin-14.
Self-Validating Experimental Protocol: Radioligand Binding Assay
Because of its structural integrity and high specific activity, 125I -[Tyr1]-SST-14 is the gold standard for quantifying SSTR density ( Bmax ) and affinity ( Kd ). The following protocol is engineered as a self-validating system, ensuring that non-specific interactions and peptide degradation are rigorously controlled.
Buffer Formulation and Causality
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5) supplemented with 5 mM MgCl2 .
-
Causality: Divalent cations ( Mg2+ ) are strictly required to stabilize the high-affinity ternary complex between the GPCR, the agonist, and the intracellular G-protein[2].
-
-
Protease Inhibition & Carrier Proteins: 0.1 mg/mL bacitracin and 0.2% Bovine Serum Albumin (BSA).
-
Causality: Somatostatin is highly susceptible to rapid proteolytic cleavage by membrane-bound peptidases. Bacitracin acts as a competitive peptidase inhibitor. BSA prevents the highly hydrophobic [Tyr1]-SST-14 peptide from adsorbing to the walls of plastic assay tubes, which would artificially lower the effective ligand concentration[2].
-
Step-by-Step Methodology
-
Membrane Preparation: Homogenize target tissue (e.g., rat frontoparietal cortex or GH4C1 clonal pituitary cells) in ice-cold binding buffer. Centrifuge at 11,000 × g for 15 minutes to isolate the membrane fraction. Resuspend the pellet to a final concentration of ~0.15 mg protein/mL[2].
-
Assay Assembly: In a total reaction volume of 250 µL, combine the membrane suspension with a fixed concentration of 125I -[Tyr1]-SST-14 (typically 250 pM).
-
Internal Validation (NSB Control): Run parallel tubes containing the radioligand, membranes, and a saturating concentration ( 10−6 M) of unlabeled SST-14.
-
Causality: The unlabeled peptide occupies 100% of the specific SSTR sites. Any radioactivity detected in these tubes represents Non-Specific Binding (NSB) to lipids or filters. Specific binding is calculated by subtracting NSB from Total Binding.
-
-
Equilibrium Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Causality: 30°C provides optimal thermodynamic kinetics to reach steady-state equilibrium without triggering the rapid receptor internalization or accelerated peptide degradation that occurs at physiological 37°C[2].
-
-
Rapid Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters. Filters must be pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged peptide to the filter matrix.
-
-
Quantification: Wash filters three times with 3 mL of ice-cold buffer to remove unbound ligand. Quantify bound 125I using a gamma counter.
Figure 2: Step-by-step workflow for ^125I-[Tyr1]-SST-14 competitive radioligand binding assay.
Quantitative Binding Parameters
The structural modification at the N-terminus does not compromise the thermodynamic binding efficiency of the peptide. Below is a summary of the established quantitative parameters for [Tyr1]-Somatostatin-14 interactions with SSTRs in standard in vitro models.
| Pharmacological Parameter | Observed Value / Range | Biological Context & Significance |
| Kd (Dissociation Constant) | 0.32 nM – 0.60 nM | Demonstrates sub-nanomolar, high-affinity binding comparable to native SST-14. Validated in pancreatic acinar membranes and GH4C1 cells[1][3]. |
| Bmax (Receptor Density) | ~0.11 pmol / mg protein | Equates to approximately 13,000 functional receptor sites per cell in clonal pituitary tumor models[1]. |
| kon (Association Rate) | 8×107 M−1min−1 | Indicates highly rapid target engagement and receptor pocket docking[1]. |
| koff (Dissociation Rate) | 0.02 min−1 | Represents a slow dissociation phase, allowing for stable receptor-ligand complexes ideal for autoradiography and sustained signaling[1]. |
Sources
Mechanistic Profiling and Methodological Paradigms of [Tyr1]-Somatostatin Signaling Pathways
Executive Rationale
Somatostatin-14 (SST-14) is a ubiquitous inhibitory peptide hormone that regulates endocrine and exocrine secretion, cellular proliferation, and neurotransmission. However, native SST-14 lacks a tyrosine residue, precluding direct radioiodination for high-sensitivity receptor studies without compromising its biological integrity. The synthesis of [Tyr1]-Somatostatin-14 —where the N-terminal alanine is substituted with tyrosine—solves this biochemical limitation[1]. This modification enables the generation of 125I-[Tyr1]-Somatostatin, a radioligand that retains high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR2, and preserves full agonistic activity[2]. This whitepaper dissects the signaling pathways activated by [Tyr1]-Somatostatin and establishes self-validating experimental protocols for its application in drug development and molecular pharmacology.
Receptor Binding Kinetics and Quantitative Pharmacology
[Tyr1]-Somatostatin exerts its biological effects by binding to specific high-affinity G-protein coupled receptors (GPCRs)[3]. The binding is saturable, reversible, and highly dependent on temperature, pH, and divalent cations (such as calcium)[1].
Causality in Binding: The high affinity of[Tyr1]-Somatostatin is driven by the preservation of the core functional pharmacophore (residues 7-10: Phe-Trp-Lys-Thr), which docks into the transmembrane binding pocket of SSTRs. The Tyr1 substitution at the flexible N-terminus does not sterically hinder this critical interaction, ensuring that the dissociation constant (KD) remains in the sub-nanomolar range[1].
Table 1: Quantitative Binding Parameters of[Tyr1]-Somatostatin
| Parameter | Value | Biological Context | Reference |
| KD (Dissociation Constant) | 0.91 ± 0.22 nM | Rat anterior pituitary membranes | [1] |
| Receptor Density (Bmax) | 104.4 ± 1.9 fmol/mg protein | Rat anterior pituitary membranes | [1] |
| Association Rate (kon) | 5.98 × 10⁷ M⁻¹ min⁻¹ | Anterior pituitary | [1] |
| Dissociation Rate (koff) | 0.578 min⁻¹ | Anterior pituitary | [1] |
| Ki ([Tyr1]SRIF vs 125I-[Tyr1]SRIF) | 0.46 ± 0.18 nM | Competitive displacement | [1] |
The [Tyr1]-Somatostatin Signaling Axis
Upon binding to SSTRs (predominantly SSTR2 and SSTR5), [Tyr1]-Somatostatin triggers a cascade of intracellular events mediated by pertussis toxin-sensitive Gi/o proteins[2][4].
-
Adenylyl Cyclase Inhibition: The activated Gi alpha (Gαi) subunit directly inhibits adenylyl cyclase, leading to a rapid reduction in intracellular cyclic AMP (cAMP) accumulation[5].
-
Ion Channel Modulation: The G-protein beta-gamma (Gβγ) subunits modulate ion channels, hyperpolarizing the cell by activating inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels[6].
-
Phosphatase Activation: SSTR activation also recruits protein tyrosine phosphatases (e.g., SHP-1), which mediate the antiproliferative and pro-apoptotic effects observed in neuroendocrine tumors[7].
Caption: SSTR-mediated Gi/o signaling cascade activated by [Tyr1]-Somatostatin-14.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the specific variable of interest.
Protocol 1: 125I-[Tyr1]-Somatostatin Radioligand Binding Assay
This assay determines the binding affinity (KD) and receptor density (Bmax) in cell membranes expressing SSTRs[8].
Causality & Rationale:
-
Buffer Selection: The assay buffer must contain Mg²⁺ and Ca²⁺ because SSTR binding is highly dependent on divalent cations to stabilize the receptor-ligand complex[1][6].
-
Protease Inhibitors: Somatostatin is highly susceptible to proteolytic degradation. Adding bacitracin and PMSF prevents ligand degradation during the 60-minute incubation[9].
-
Self-Validation (Non-Specific Binding): By running parallel tubes with a massive excess (1 µM) of unlabeled SST-14, researchers can subtract non-specific binding from total binding to isolate the specific receptor-mediated signal.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing SSTR2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 30,000 × g for 30 mins to isolate the membrane fraction[8].
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 50,000 cpm of 125I-[Tyr1]-Somatostatin (approx. 0.1 nM)[3].
-
Internal Control: To half the wells, add 1 µM unlabeled SST-14 to determine non-specific binding[8].
-
Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium[9].
-
Separation: Rapidly filter the reaction mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding) using a cell harvester[8].
-
Washing: Wash filters three times with 3 mL of ice-cold wash buffer to trap the bound radioligand while washing away the unbound fraction.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter[8].
Caption: Step-by-step workflow of the 125I-[Tyr1]-Somatostatin radioligand binding assay.
Protocol 2: Functional Validation via cAMP Accumulation Assay
Binding does not guarantee activation. To prove [Tyr1]-Somatostatin acts as a full agonist, its ability to inhibit adenylyl cyclase must be quantified[5].
Step-by-Step Methodology:
-
Cell Seeding: Plate SSTR2-expressing cells in 24-well plates and culture until 80% confluent.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX prevents the degradation of cAMP by phosphodiesterases, allowing cAMP to accumulate to measurable levels[5].
-
Stimulation & Inhibition: Treat cells simultaneously with 10 µM Forskolin (to directly activate adenylyl cyclase and spike cAMP levels) and varying concentrations of [Tyr1]-Somatostatin (10⁻¹² to 10⁻⁶ M)[5].
-
Lysis and Detection: After 30 minutes, lyse the cells using 0.1 M HCl. Quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.
-
Data Analysis: Plot the dose-response curve to calculate the IC50 of [Tyr1]-Somatostatin for cAMP inhibition.
Translational Implications in Drug Development
The characterization of [Tyr1]-Somatostatin has paved the way for advanced neuroendocrine tumor diagnostics and therapeutics. Because SSTR2 is heavily overexpressed in these tumors, radiolabeled somatostatin analogs (derived from the foundational principles of [Tyr1]-Somatostatin iodination) are utilized in Peptide Receptor Radionuclide Therapy (PRRT) and PET imaging[7][10]. Understanding the precise binding kinetics and internalization pathways of these analogs ensures the development of next-generation radiopharmaceuticals with higher tumor-to-background ratios and minimized off-target toxicity.
References
-
Title: Somatostatin receptors on rat anterior pituitary membranes - PubMed Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The somatostatin receptor on isolated pancreatic acinar cell plasma membranes. Identification of subunit structure and direct regulation by cholecystokinin - PubMed Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Role of Somatostatin and Somatostatin Receptors in Pain Source: ResearchGate URL: [Link]
-
Title: Calcium-dependence of somatostatin binding to receptors - PubMed Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and Source: ScienceOpen URL: [Link]
-
Title: HEK 293 cells stably expressing SSTR1, SSTR2, SSTR3, SSTR4 or SSTR5... Source: ResearchGate URL: [Link]
-
Title: Illuminating somatostatin analog action at neuroendocrine tumor receptors Source: ResearchGate URL: [Link]
-
Title: Triazine-Based Tool Box for Developing Peptidic PET Imaging Probes: Syntheses, Microfluidic Radiolabeling, and Structure–Activity Evaluation Source: ACS Publications URL: [Link]
Sources
- 1. Somatostatin receptors on rat anterior pituitary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Calcium-dependence of somatostatin binding to receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The somatostatin receptor on isolated pancreatic acinar cell plasma membranes. Identification of subunit structure and direct regulation by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of [Tyr1]-Somatostatin in Neurotransmission: A Technical Guide to SSTR Mapping, Binding Kinetics, and Modulatory Mechanisms
Executive Summary
Somatostatin-14 (SRIF-14) is a ubiquitous cyclic tetradecapeptide that functions as a critical inhibitory neurotransmitter and neuromodulator in the central nervous system (CNS). It exerts its effects by binding to a family of five G-protein-coupled receptors (SSTR1–5). However, native SRIF-14 lacks a suitable residue for efficient radiolabeling, complicating the precise mapping of its receptor distribution and binding kinetics.
[Tyr1]-Somatostatin was engineered to solve this analytical bottleneck. By substituting the N-terminal Alanine of native SRIF-14 with a Tyrosine residue, researchers introduced a phenol ring that readily undergoes electrophilic substitution with radioiodine ( 125 I). This modification yields 125 I-[Tyr1]-Somatostatin, a high-affinity radioligand that preserves the critical pharmacophore (residues 7–10: Phe-Trp-Lys-Thr) required for SSTR binding[1]. This whitepaper details the molecular causality of SSTR neuromodulation, the quantitative binding kinetics of [Tyr1]-Somatostatin, and a self-validating experimental workflow for receptor autoradiography.
Molecular Dynamics & Neuromodulatory Causality
The Rationale for the [Tyr1] Substitution
The choice to substitute the first position is not arbitrary. The N-terminus of somatostatin is located outside the highly conserved cyclic disulfide loop (Cys3–Cys14) that dictates receptor docking. Modifying the N-terminus with Tyrosine allows for oxidative radioiodination (e.g., via the Chloramine-T or Lactoperoxidase methods) without inducing steric hindrance at the receptor-binding interface. This ensures that 125 I-[Tyr1]-Somatostatin behaves identically to endogenous SRIF-14 in terms of receptor affinity and biological activity[1].
Mechanism of Neurotransmitter Inhibition
When [Tyr1]-Somatostatin binds to SSTRs (predominantly SSTR2 in the CNS)[2], it triggers a cascade of inhibitory intracellular events mediated by pertussis toxin-sensitive Gi/o proteins[3]. The causality of neurotransmitter release inhibition follows three distinct, parallel pathways:
-
Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits adenylyl cyclase, plummeting intracellular cAMP levels and reducing protein kinase A (PKA) activity[3].
-
Calcium Channel Blockade: The Gβγ dimer interacts with voltage-gated calcium channels (VGCCs), preventing the presynaptic Ca 2+ influx necessary for SNARE-complex mediated vesicle fusion.
-
Potassium Channel Activation: Concurrently, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting K + efflux hyperpolarizes the neuronal membrane, raising the threshold for action potential generation.
Together, these mechanisms profoundly depress the release of excitatory neurotransmitters like glutamate, positioning SSTR agonists as potent neuroinhibitory agents.
Fig 1: Neuromodulatory signaling cascade initiated by [Tyr1]-Somatostatin binding to SSTRs.
Quantitative Data: Binding Affinities Across Tissues
The utility of 125 I-[Tyr1]-Somatostatin lies in its sub-nanomolar affinity for SSTRs across various tissue types. Scatchard analysis from foundational literature demonstrates a consistent, single class of high-affinity binding sites.
Table 1: Binding Kinetics of 125 I-[Tyr1]-Somatostatin
| Tissue / Membrane Type | Binding Affinity ( Kd ) | Receptor Concentration ( Bmax ) | Reference |
| Rat Pancreatic Acinar | 0.32 ± 0.03 nM | 600 ± 54 fmol/mg protein | [4] |
| Rat Brain Cortex | ~0.4 nM | N/A | [5] |
| GH4C1 Pituitary Cells | ~0.6 nM | 0.11 pmol/mg protein | [6] |
| Rat Anterior Pituitary | 0.91 ± 0.22 nM | 104.4 ± 1.9 fmol/mg protein | [1] |
Note: Binding is highly saturable, reversible, and dependent on specific buffer conditions (e.g., the presence of divalent cations like Mg 2+ )[3].
Experimental Workflow: Self-Validating Receptor Autoradiography
To generate reliable data, the binding assay must be designed as a self-validating system. This means incorporating internal controls to differentiate between true receptor-ligand interactions (specific binding) and ligand trapping in lipids or plasticware (non-specific binding).
Buffer Optimization & Causality
-
Protease Inhibitors (Bacitracin / PMSF): Somatostatin is highly vulnerable to endogenous peptidases. Omitting protease inhibitors will lead to rapid ligand degradation and false-negative binding signals.
-
Divalent Cations (Mg 2+ , Mn 2+ ): GPCR agonist binding requires divalent cations to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein). Adding 5-10 mM MgCl 2 maximizes specific binding[3].
-
Sodium Exclusion: High concentrations of Na + uncouple the receptor from the Gi protein, drastically reducing agonist affinity[3]. Buffers should be Tris- or HEPES-based, avoiding NaCl.
-
Bovine Serum Albumin (BSA): Peptides are notoriously "sticky." 0.5% BSA prevents the radioligand from adhering to glass/plastic surfaces.
Step-by-Step Protocol
-
Tissue Preparation: Section flash-frozen brain tissue at 15–20 µm using a cryostat. Mount on gelatin-coated slides and store at -80°C until use.
-
Pre-incubation: Thaw slides and pre-incubate in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2 , 0.5% BSA, pH 7.4) for 15 minutes at room temperature to remove endogenous somatostatin.
-
Radioligand Incubation (The Self-Validating Step):
-
Total Binding Cohort: Incubate sections in assay buffer containing 0.1 nM 125 I-[Tyr1]-Somatostatin + protease inhibitors for 60 minutes at 25°C.
-
Non-Specific Binding (NSB) Cohort: Incubate adjacent sections in the same radioligand solution plus 1 µM unlabeled SRIF-14 . The unlabeled peptide will saturate all true SSTRs; any remaining radioactive signal in this cohort represents background noise.
-
-
Washing: Wash slides rapidly (4 x 1 minute) in ice-cold buffer (4°C) to trap the bound ligand and strip away unbound radiotracer. Dip briefly in distilled water to remove buffer salts.
-
Autoradiography & Quantification: Dry sections under a stream of cool air. Expose to a phosphorimager screen or radiation-sensitive film for 3–7 days. Calculate specific binding by subtracting the NSB signal from the Total Binding signal.
Fig 2: Self-validating workflow for SSTR mapping using 125I-[Tyr1]-Somatostatin.
Conclusion
[Tyr1]-Somatostatin remains an indispensable molecular tool in neuropharmacology. By allowing for stable radioiodination without compromising the peptide's pharmacophore, it enables the precise mapping of SSTR distribution and the quantification of receptor kinetics. Understanding the strict buffer requirements—specifically the necessity of divalent cations and the avoidance of sodium—is critical for maintaining the integrity of the receptor-G protein complex during in vitro assays. Ultimately, the data derived from[Tyr1]-Somatostatin binding studies form the foundational basis for developing targeted somatostatin analogs used in the treatment of neuroendocrine tumors and CNS hyper-excitability disorders.
Sources
- 1. Somatostatin receptors on rat anterior pituitary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Coupling of inhibitory GTP binding protein to somatostatin receptors on rat cerebrocortical membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The somatostatin receptor on isolated pancreatic acinar cell plasma membranes. Identification of subunit structure and direct regulation by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to [Tyr1]-Somatostatin and its Role in Pancreatic Hormone Secretion
This guide provides a comprehensive technical overview of [Tyr1]-Somatostatin, a critical analog of the native hormone somatostatin, and its intricate role in the regulation of pancreatic hormone secretion. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, signaling pathways, and essential experimental protocols for investigating the effects of [Tyr11]-Somatostatin on pancreatic islet cells.
Introduction: The Pancreatic Islet and the Inhibitory Power of Somatostatin
The islets of Langerhans, micro-organs scattered throughout the pancreas, are central to glucose homeostasis. These clusters of endocrine cells, primarily composed of insulin-secreting beta-cells, glucagon-secreting alpha-cells, and somatostatin-secreting delta-cells, maintain a delicate balance of hormone release. Somatostatin, a polypeptide hormone, acts as a potent paracrine inhibitor, suppressing the secretion of both insulin and glucagon.[1][2][3] This inhibitory action is crucial for fine-tuning the hormonal response to nutrient fluctuations.
[Tyr1]-Somatostatin, an analog of the native somatostatin-14, is a valuable tool for studying these regulatory mechanisms. The substitution of the first amino acid with tyrosine allows for radioiodination, creating tracers like [125I-Tyr1]-Somatostatin, which are indispensable for receptor binding and characterization studies. Understanding the interaction of [Tyr1]-Somatostatin with its receptors on pancreatic cells is fundamental to elucidating the physiological control of insulin and glucagon secretion and for the development of novel therapeutics for metabolic disorders.
Molecular Interactions: Binding of [Tyr1]-Somatostatin to Pancreatic Somatostatin Receptors
The effects of somatostatin and its analogs are mediated by a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4] In the context of pancreatic hormone secretion, SSTR2 has been identified as the functionally dominant subtype in both human beta-cells and alpha-cells.[2] The binding of [Tyr1]-Somatostatin to these receptors initiates a cascade of intracellular events that ultimately leads to the inhibition of hormone release.
Receptor Binding Affinity
The affinity of somatostatin analogs for their receptors is a critical determinant of their biological potency. While specific binding kinetics for [Tyr1]-Somatostatin are not extensively documented, studies using the closely related analog, [125I-Tyr11]Somatostatin, on guinea pig pancreatic acini membranes have revealed a single class of high-affinity binding sites with a dissociation constant (KD) of approximately 0.15 nM and a maximal binding capacity (Bmax) of 178 fmol/mg of protein.[5] The binding of somatostatin analogs to their receptors is also notably dependent on the presence of calcium ions.[5]
The Signaling Cascade: From Receptor Activation to Cellular Response
Upon binding of [Tyr1]-Somatostatin to SSTR2 on pancreatic beta-cells, a conformational change in the receptor activates associated inhibitory G-proteins (Gi/o).[6] This activation triggers two primary downstream signaling pathways that converge to suppress insulin secretion.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
The activated α-subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] cAMP is a crucial second messenger that potentiates glucose-stimulated insulin secretion. By reducing cAMP levels, [Tyr1]-Somatostatin attenuates the signaling pathways that promote insulin exocytosis.
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels
The βγ-subunits of the activated Gi/o protein directly bind to and open G-protein-gated inwardly rectifying potassium (GIRK) channels.[6][8] This activation increases the efflux of potassium ions from the beta-cell, leading to hyperpolarization of the cell membrane.[6] The hyperpolarized state moves the membrane potential further away from the threshold required to open voltage-gated calcium channels, thereby reducing calcium influx and inhibiting the primary trigger for insulin granule fusion and release.
Caption: Signaling pathway of [Tyr1]-Somatostatin in pancreatic beta-cells.
Impact on Pancreatic Hormone Secretion
The culmination of these signaling events is a potent inhibition of both insulin and glucagon secretion. Studies on isolated human pancreatic islets have demonstrated the high efficacy of SSTR2-selective agonists in suppressing hormone release.
| Hormone | SSTR Agonist | Potency (EC50) | Reference |
| Insulin | SSTR2-selective agonist | 0.08 nM | [2] |
| Glucagon | SSTR2-selective agonist | 0.05 nM | [2] |
| Insulin | SSTR1-selective agonist | 35 nM | [2] |
| Glucagon | SSTR1-selective agonist | 1.8 nM | [2] |
| Insulin | SSTR5-selective agonist | 5.3 nM | [2] |
| Glucagon | SSTR5-selective agonist | 28 nM | [2] |
Table 1: Potency of SSTR-selective agonists on insulin and glucagon secretion from isolated human pancreatic islets.
These findings underscore the predominant role of SSTR2 in mediating the inhibitory effects of somatostatin on pancreatic hormone secretion.[2]
Experimental Methodologies: A Practical Guide
Investigating the effects of [Tyr1]-Somatostatin requires a suite of specialized techniques. The following section provides detailed, step-by-step protocols for key experiments.
Rodent Pancreatic Islet Isolation
A foundational technique for in vitro studies is the isolation of pancreatic islets. This protocol is adapted from established methods.[9]
Materials:
-
Collagenase solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Density gradient solution (e.g., Histopaque)
-
Culture medium (e.g., RPMI-1640 supplemented with FBS and antibiotics)
Procedure:
-
Anesthesia and Pancreas Perfusion: Anesthetize the rodent according to approved institutional protocols. Perform a laparotomy to expose the common bile duct. Cannulate the duct and perfuse the pancreas with cold collagenase solution until it is fully distended.
-
Pancreas Digestion: Excise the distended pancreas and transfer it to a conical tube containing additional collagenase solution. Incubate in a 37°C water bath with gentle shaking until the tissue is digested.
-
Islet Purification: Stop the digestion by adding cold HBSS. Wash the digest by centrifugation and resuspend the pellet in a density gradient solution. Centrifuge to separate the islets from the acinar tissue.
-
Islet Collection and Culture: Carefully collect the islet layer from the gradient interface. Wash the islets with HBSS and hand-pick them under a stereomicroscope to ensure purity. Culture the isolated islets in a humidified incubator at 37°C and 5% CO2.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of unlabeled [Tyr1]-Somatostatin for its receptors using a radiolabeled tracer.
Caption: Experimental workflow for a radioligand binding assay.
Materials:
-
Pancreatic membrane preparation
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]Somatostatin)
-
Unlabeled [Tyr1]-Somatostatin
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize pancreatic tissue or cultured islet cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane protein to each well. Add increasing concentrations of unlabeled [Tyr1]-Somatostatin.
-
Incubation: Add a fixed concentration of the radiolabeled somatostatin analog to each well. Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled [Tyr1]-Somatostatin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Measurement of Intracellular cAMP
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP levels in response to [Tyr11]-Somatostatin.[10]
Materials:
-
Isolated pancreatic islets
-
[Tyr1]-Somatostatin
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP ELISA kit
Procedure:
-
Islet Treatment: Pre-incubate isolated islets in a buffer containing IBMX to prevent cAMP degradation. Treat the islets with [Tyr1]-Somatostatin for a specified time. A positive control group should be treated with forskolin to stimulate cAMP production.
-
Cell Lysis: Lyse the islets using the provided lysis buffer to release intracellular cAMP.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cAMP concentration in each sample based on a standard curve.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual beta-cells.
Materials:
-
Dispersed islet cells
-
Extracellular and intracellular recording solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Disperse isolated islets into single cells and plate them on coverslips.
-
Whole-Cell Recording: Using a glass micropipette filled with intracellular solution, form a high-resistance seal with the membrane of a single beta-cell. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential and apply voltage steps to elicit potassium currents. Perfuse the cell with an extracellular solution containing [Tyr1]-Somatostatin and record the changes in potassium channel activity.
-
Data Analysis: Analyze the recorded currents to determine the effect of [Tyr1]-Somatostatin on the amplitude and kinetics of the potassium channels.
Conclusion and Future Directions
[Tyr1]-Somatostatin is an invaluable tool for dissecting the molecular mechanisms underlying the regulation of pancreatic hormone secretion. Its ability to be radiolabeled facilitates detailed receptor binding studies, while its potent biological activity allows for the elucidation of downstream signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate interplay between somatostatin signaling and pancreatic islet function.
Future research in this area will likely focus on the development of more subtype-selective somatostatin analogs for therapeutic applications, particularly in the context of type 2 diabetes where glucagon secretion is often dysregulated. A deeper understanding of the differential regulation of insulin and glucagon secretion by specific SSTR subtypes will be crucial for designing targeted therapies that can restore glucose homeostasis.
References
-
Corbin, K. L., et al. (2021). A Practical Guide to Rodent Islet Isolation and Assessment. Biological Procedures Online, 23(1), 7. [Link]
-
Singh, V., et al. (2007). Characterization of Somatostatin Receptor Subtype-Specific Regulation of Insulin and Glucagon Secretion: An in Vitro Study on Isolated Human Pancreatic Islets. The Journal of Clinical Endocrinology & Metabolism, 92(2), 673–680. [Link]
-
Singh, V., et al. (2007). Characterization of somatostatin receptor subtype-specific regulation of insulin and glucagon secretion: an in vitro study on isolated human pancreatic islets. The Journal of Clinical Endocrinology & Metabolism, 92(2), 673-80. [Link]
-
Kailey, B., et al. (2012). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Physiology, 3, 473. [Link]
-
Gotoh, M., et al. (1985). An improved method for isolation of mouse pancreatic islets. Transplantation, 40(4), 437-438. [Link]
-
Smith, P. A., et al. (1998). Galanin activates a G-protein-gated K+ current in insulin-secreting cells. The Journal of Physiology, 512(Pt 3), 735–748. [Link]
-
Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience, 11(5), 301-315. [Link]
-
Ren, F.-W., et al. (2013). Somatostatin activates two types of inwardly rectifying K+ channels in MIN-6 cells. The Journal of Physiology, 591(22), 5661–5675. [Link]
-
Li, M., et al. (2023). Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. Proceedings of the National Academy of Sciences, 120(41), e2308960120. [Link]
-
Elliott, A. D., et al. (2015). Somatostatin and insulin mediate glucose-inhibited glucagon secretion in the pancreatic α-cell by lowering cAMP. American Journal of Physiology-Endocrinology and Metabolism, 308(2), E130-E143. [Link]
-
Fernandez, L. A. (2006). Protocol for Rat Islet Isolation. University of Wisconsin-Madison, Department of Surgery. [Link]
-
Cescato, R., et al. (2001). A microplate binding assay for the somatostatin type-2 receptor (SSTR2). Journal of Receptor and Signal Transduction Research, 21(1), 1-18. [Link]
-
Miranda, C. A., et al. (2019). A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice. Journal of Visualized Experiments, (147), e59421. [Link]
-
Dolensek, J., et al. (2014). Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets. Journal of Visualized Experiments, (93), e52093. [Link]
-
Johnson, D. G., et al. (1975). Inhibition of glucagon and insulin secretion by somatostatin in the rat pancreas perfused in situ. Endocrinology, 96(2), 370-4. [Link]
-
Göpel, S., et al. (1999). Patch-clamp characterisation of somatostatin-secreting δ-cells in intact mouse pancreatic islets. The Journal of Physiology, 521 Pt 3(Pt 3), 717–729. [Link]
-
Bertram, R., et al. (2018). Intact pancreatic islets and dispersed beta-cells both generate intracellular calcium oscillations but differ in their responsiveness to glucose. PLoS One, 13(5), e0196639. [Link]
-
Ohnota, H., et al. (1994). Somatostatin and insulin secretion due to common mechanisms by a new hypoglycemic agent, A-4166, in perfused rat pancreas. Japanese Journal of Pharmacology, 64(2), 89-95. [Link]
-
Hermansen, K. (1984). Somatostatin, Insulin and Glucagon Secretion by the Perfused Pancreas From the Cysteamine-Treated Rat. Diabetologia, 27(4), 433-7. [Link]
-
Nunemaker, C. S. (2016). Isolation and Assessment of Pancreatic Islets Versus Dispersed Beta Cells: A Straightforward Approach to Examine Cell–Cell Communication. In Islets of Langerhans (pp. 135-144). Humana Press, New York, NY. [Link]
-
Adewuyi, H. A. (2023, November 12). How can I do In vitro somatostatin assay? [Online forum post]. ResearchGate. [Link]
-
Enzo Life Sciences. (n.d.). Direct cAMP ELISA kit. [Link]
-
Neuman, J. C., et al. (2014). A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination. Journal of Visualized Experiments, (88), e50374. [Link]
-
Takahashi, H., et al. (2002). Measurement of Glucose Uptake and Intracellular Calcium Concentration in Single, Living Pancreatic -Cells. The Journal of Biological Chemistry, 277(4), 2687-2692. [Link]
-
Schauder, P., et al. (1981). Insulin, glucagon and somatostatin in the perfused rat pancreas and the effects of HB 699 (4-(2-(5-chloro-2-metoxy-benzamido)-ethyl)-benzoic acid). Acta Endocrinologica, 98(4), 573-9. [Link]
-
Wydeven, N., et al. (2011). Targeting GIRK Channels for the Development of New Therapeutic Agents. Frontiers in Pharmacology, 2, 69. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Walker, J. T., et al. (2020). Testing Pancreatic Islet Function at the Single Cell Level by Calcium Influx with Associated Marker Expression. Scientific Reports, 10(1), 1-13. [Link]
-
DOST-PNRI. (2017, March 30). Membrane Preparation and Characterization [Video]. YouTube. [Link]
-
Ustione, A., & Piston, D. W. (2015). Somatostatin and insulin mediate glucose-inhibited glucagon secretion in the pancreatic α-cell by lowering cAMP. American Journal of Physiology-Endocrinology and Metabolism, 308(2), E130-E143. [Link]
-
Allwardt, V., et al. (2022). Gi/o protein–coupled receptor inhibition of beta-cell electrical excitability and insulin secretion depends on Na+/K+ ATPase a. bioRxiv. [Link]
-
Patel, Y. C., et al. (1985). Somatostatin, glucagon, and insulin secretion from perfused pancreas of BB rats. Endocrinology, 117(2), 607-11. [Link]
-
ResearchGate. (n.d.). Whole Cell Patch Clamp Protocol v1. [Link]
-
Teisseyre, A., & Michalak, K. (2020). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. In Potassium Channels. IntechOpen. [Link]
-
Saldin, L. T., et al. (2021). Protocol for decellularizing and delipidizing human pancreatic tissue into native hydrogel. STAR Protocols, 2(3), 100705. [Link]
-
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]
-
Muhammad, Y., et al. (2022). Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function. The Journal of Cell Biology, 221(11), e202111029. [Link]
-
Esteve, J. P., et al. (1987). Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog. The American Journal of Physiology, 252(5 Pt 1), G693-9. [Link]
-
Li, M., et al. (2013). Somatostatin receptor-1 induces cell cycle arrest and inhibits tumor growth in pancreatic cancer. Cancer Letters, 335(1), 159-166. [Link]
-
Neacsu, V. T., et al. (2022). Nanotechnology-Based Strategy for Enhancing Therapeutic Efficacy in Pancreatic Cancer: Receptor-Targeted Drug Delivery by Somatostatin Analog. International Journal of Molecular Sciences, 23(10), 5649. [Link]
-
Van Schravendijk, C. F., et al. (1992). Binding and internalization of somatostatin, insulin, and glucagon by cultured rat islet cells. The Journal of Clinical Investigation, 90(2), 431-441. [Link]
-
PermeGear. (n.d.). Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
-
Li, W., et al. (2023). A case report: enhanced somatostatin receptor expression in metastatic pancreatic neuroendocrine tumor following everolimus therapy. Frontiers in Endocrinology, 14, 1269608. [Link]
-
ResearchGate. (n.d.). Various steps involved in membrane preparation: (a) formation of homogenized dope solution of PES dissolved in DMF. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Characterization of somatostatin receptor subtype-specific regulation of insulin and glucagon secretion: an in vitro study on isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 9. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
[Tyr1]-Somatostatin molecular weight and formula
An In-Depth Technical Guide to the Molecular Properties of [Tyr1]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core molecular properties of [Tyr1]-Somatostatin, a critical analog of the native peptide hormone Somatostatin-14. Designed for professionals in research and drug development, this document delves into the fundamental physicochemical characteristics, including molecular weight and chemical formula. Furthermore, it offers a detailed, field-proven protocol for the empirical determination of its molecular weight via mass spectrometry, ensuring scientific integrity and reproducibility. The guide is structured to provide not just data, but also the causal reasoning behind experimental choices, empowering researchers to apply these principles within their own work.
Introduction: The Significance of [Tyr1]-Somatostatin
Somatostatin-14 is an endogenous cyclic peptide hormone that plays a pivotal role in regulating a multitude of physiological processes by inhibiting the secretion of various other hormones, including growth hormone and insulin.[1][2] Its therapeutic potential is, however, limited by a short biological half-life. This has driven the development of synthetic analogs with improved stability and receptor binding profiles.
[Tyr1]-Somatostatin is a significant analog where the Alanine residue at position 1 of the native Somatostatin-14 sequence is substituted with a Tyrosine.[3] This modification is particularly valuable for research applications as the Tyrosine residue provides a convenient site for radioiodination, facilitating receptor binding assays and metabolic studies.[4] Understanding the precise molecular characteristics of this analog is the foundational first step in any rigorous scientific investigation or drug development pipeline.
Core Molecular Attributes of [Tyr1]-Somatostatin
The introduction of a Tyrosine residue in place of Alanine alters the elemental composition and, consequently, the molecular weight of the peptide. The fundamental properties of [Tyr1]-Somatostatin are summarized below.
Amino Acid Sequence and Structure
The primary structure of [Tyr1]-Somatostatin is a 14-amino acid peptide with a disulfide bridge between the Cysteine residues at positions 3 and 14, which is crucial for its biological activity.[5][6][7]
The structural difference between Somatostatin-14 and [Tyr1]-Somatostatin is illustrated in the following diagram.
Caption: Comparison of Somatostatin-14 and [Tyr1]-Somatostatin primary structures.
Molecular Formula and Weight
The substitution of Alanine (C₃H₇NO₂) with Tyrosine (C₉H₁₁NO₃) results in a net change in the elemental composition of the peptide. The established molecular formula and weight for [Tyr1]-Somatostatin are presented in the table below, contrasted with the native Somatostatin-14.
| Property | [Tyr1]-Somatostatin | Somatostatin-14 |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂[3][6][7] | C₇₆H₁₀₄N₁₈O₁₉S₂[8] |
| Average Molecular Weight | ~1730.0 g/mol [5][7] | ~1637.9 g/mol [2][8] |
| Monoisotopic Mass | 1728.74 Da[9] | 1636.68 Da |
Note: The exact molecular weight can vary slightly between different suppliers due to the presence of counter-ions (e.g., trifluoroacetate salt) from the synthesis and purification process.[3][7]
Experimental Protocol: Molecular Weight Verification by MALDI-TOF Mass Spectrometry
To empirically validate the molecular weight of a [Tyr1]-Somatostatin sample, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a robust and widely used technique. This method provides a rapid and accurate determination of the molecular mass of the intact peptide.
Principle of MALDI-TOF MS
In MALDI-TOF MS, the analyte (peptide) is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte. The ionized molecules are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector.
Step-by-Step Methodology
-
Sample Preparation:
-
Reconstitute the lyophilized [Tyr1]-Somatostatin peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and deionized water, to a final concentration of 1 mg/mL.[3]
-
Rationale: This solvent system is effective for dissolving moderately hydrophobic peptides and is compatible with the subsequent steps.
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).
-
Rationale: CHCA is an excellent matrix for peptides in the mass range of [Tyr1]-Somatostatin. TFA aids in the ionization process by providing a source of protons.
-
-
MALDI Plate Spotting:
-
Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This process allows for the co-crystallization of the peptide and the matrix.
-
Rationale: The co-crystallization is critical for the "soft" ionization process that keeps the peptide intact.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights that bracket the expected mass of [Tyr1]-Somatostatin.
-
Rationale: Calibration ensures the accuracy of the mass measurement by correcting for any instrumental drift.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion linear or reflectron mode. The reflectron mode will provide higher mass accuracy.
-
The laser intensity should be optimized to obtain a good signal-to-noise ratio without causing fragmentation of the peptide.
-
-
Data Analysis:
-
The resulting spectrum will show a peak corresponding to the singly protonated molecule [M+H]⁺.
-
The m/z value of this peak will represent the molecular weight of [Tyr1]-Somatostatin plus the mass of a proton (approximately 1.007 Da).
-
Compare the experimentally determined mass to the theoretical molecular weight (1730.0 g/mol ) to confirm the identity and purity of the sample.
-
Caption: Workflow for MALDI-TOF MS determination of [Tyr1]-Somatostatin molecular weight.
Conclusion
The precise knowledge of the molecular weight and formula of [Tyr1]-Somatostatin is indispensable for accurate quantification, stoichiometric calculations in binding assays, and for quality control in synthetic peptide production. The substitution of Alanine with Tyrosine at the N-terminus results in a well-defined mass shift, yielding a peptide with a molecular weight of approximately 1730.0 g/mol and a chemical formula of C₈₂H₁₀₈N₁₈O₂₀S₂. The experimental protocol detailed herein provides a reliable method for the verification of these properties, ensuring the integrity of downstream applications in research and development.
References
-
[Tyr1] Somatostatin Peptide. Abbiotec. [Link]
-
[Tyr1]-Somatostatin-14; [59481-23-1]. Aapptec Peptides. [Link]
-
[Tyr1]-Somatostatin-14 | CAS#:59481-23-1. Chemsrc. [Link]
-
[Tyr1]-Somatostatin. LKT Laboratories, Inc. [Link]
-
Somatostatin 14. Isca Biochemicals. [Link]
-
Somatostatin-14; [38916-34-6]. Aapptec Peptides. [Link]
-
Somatostatin, Tyr(11)-. PubChem. [Link]
-
Pituitary Somatostatin Receptors. Characterization by Binding With a Nondegradable Peptide Analogue. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. abbiotec.com [abbiotec.com]
- 4. Pituitary somatostatin receptors. Characterization by binding with a nondegradable peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. [Tyr1]-Somatostatin-14 | CAS#:59481-23-1 | Chemsrc [chemsrc.com]
[Tyr1]-Somatostatin Stability and Degradation Pathways: A Comprehensive Technical Guide
Executive Summary
Somatostatin-14 (SST-14) is a ubiquitous cyclic tetradecapeptide that acts as a potent negative regulator of endocrine and exocrine secretion. However, its extreme lability in biological fluids—characterized by a half-life of merely 1 to 3 minutes—restricts its physiological role to a local paracrine/autocrine factor[1]. To study its receptor binding kinetics and metabolic fate, researchers developed [Tyr1]-Somatostatin , a synthetic analog designed specifically for radioiodination. This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of [Tyr1]-Somatostatin, the enzymatic causality behind its instability, and the self-validating experimental protocols required to accurately utilize this peptide in pharmacological research.
Molecular Architecture and Rationale for[Tyr1]-Substitution
Native SST-14 (sequence: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) lacks a tyrosine or histidine residue, making direct radioiodination via standard electrophilic substitution impossible without severely disrupting the peptide's binding affinity.
By replacing the N-terminal Alanine with Tyrosine, researchers created [Tyr1]-Somatostatin. This substitution allows for efficient radiolabeling with 125I via the lactoperoxidase technique, achieving high specific radioactivity (e.g., ~18.5 MBq/nmol)[2]. Crucially, this N-terminal modification preserves the Cys3-Cys14 disulfide bridge and the critical β -turn active pharmacophore (Phe7-Trp8-Lys9-Thr10), ensuring the analog maintains high-affinity binding ( Kd = 1.8–3.3 nM) to Somatostatin Receptors (SSTRs)[3].
Mechanistic Degradation Pathways (Enzymatic Cleavage)
The extreme instability of [Tyr1]-Somatostatin is orchestrated by a ubiquitous network of tissue and plasma peptidases. Degradation does not occur randomly; it follows a highly specific, biphasic spatial cleavage pattern mediated by two distinct classes of enzymes[4]:
-
Aminopeptidase-Mediated N-Terminal Cleavage (Rapid Phase): The linear N-terminal tail (Tyr1-Gly2-Cys3) is highly exposed and lacks steric protection. Aminopeptidases rapidly cleave the Tyr1-Gly2 bond. Hepatic extraction studies demonstrate that N-terminal metabolism occurs at a significantly faster rate (up to 54% extraction) than ring breakdown, making it the primary initial degradation event[4].
-
Endopeptidase-Mediated Ring Cleavage (Slower Phase): The cyclic portion of the molecule is degraded by metalloendopeptidases (such as Neprilysin and Insulin-Degrading Enzyme). These enzymes target the hydrophobic and aromatic residues within the macrocycle. Specific cleavage sites include the Phe6-Phe7, Phe7-Trp8, and Thr10-Phe11 bonds[5]. Because the disulfide bridge provides steric hindrance, this ring cleavage occurs approximately four times more slowly than N-terminal trimming[4].
Enzymatic degradation pathways of [Tyr1]-Somatostatin-14 by amino- and endopeptidases.
Experimental Methodologies: Assessing Degradation and Receptor Binding
To accurately measure SSTR binding using [ 125I -Tyr1]-Somatostatin, researchers must decouple receptor binding kinetics from peptide degradation. If degradation is not halted, the radioligand will be destroyed before reaching thermodynamic equilibrium with the receptor, leading to false-negative Bmax values and artificially inflated Kd measurements.
Self-Validating Assay Workflow
The following protocol outlines a robust, self-validating system for conducting radioligand binding assays while neutralizing degradation pathways[5],[3].
Step-by-step experimental workflow for[125I-Tyr1]-Somatostatin stability and binding assays.
Step-by-Step Methodology
-
Radioligand Preparation: Radiolabel [Tyr1]-Somatostatin with 125I using the lactoperoxidase method. Purify the monoiodinated tracer via RP-HPLC to ensure high specific activity[2].
-
Membrane Preparation: Isolate target membrane vesicles (e.g., from pancreatic or brain tissue) and resuspend in a binding buffer (10 mM HEPES, pH 7.4) supplemented with 5 mM MgCl 2 to support receptor-G-protein coupling[3].
-
Protease Inhibition (Critical Step): Pre-incubate the membrane homogenates with a highly specific protease inhibitor cocktail containing 1 mg/mL bacitracin (a non-specific peptidase inhibitor) and 1 mM 1,10-phenanthroline (a zinc metalloprotease inhibitor). Causality: 1,10-phenanthroline specifically chelates the zinc ions required by the endopeptidases responsible for cleaving the Phe6-Phe7 and Thr10-Phe11 bonds, effectively halting the secondary degradation phase[5].
-
Incubation & Competition: Add [ 125I -Tyr1]-Somatostatin (approx. 250 pM) in the presence or absence of unlabeled SST-14 to define non-specific binding. Incubate at 21°C for 60 minutes to reach equilibrium[5].
-
Separation & Detection: Terminate the reaction via rapid vacuum filtration through borosilicate glass fiber filters (e.g., Whatman GF/C). Wash extensively with ice-cold buffer to remove unbound degraded fragments, and quantify the retained receptor-bound radioactivity using a gamma counter[3].
Quantitative Data Presentation
The following table synthesizes the kinetic and degradation parameters critical for working with [Tyr1]-Somatostatin.
Table 1: Quantitative Stability and Binding Parameters of [Tyr1]-Somatostatin
| Parameter | Value | Biological / Experimental Significance |
| Plasma Half-Life | 1 - 3 minutes[1] | Necessitates continuous infusion for in vivo effects; strictly limits the peptide to in vitro research utility. |
| Primary Cleavage Sites | Tyr1-Gly2, Phe6-Phe7, Thr10-Phe11[5] | Dictates the rational design of stable clinical analogs (e.g., D-Phe substitutions in Octreotide). |
| Receptor Affinity ( Kd ) | 1.8 - 3.3 nM (hSSTR2)[3] | High-affinity binding enables highly sensitive radioimmunoassays and receptor autoradiography mapping. |
| N-terminal Extraction Rate | ~54% (Hepatic First-Pass)[4] | Indicates rapid, aggressive metabolism by liver aminopeptidases prior to systemic circulation. |
Strategies for Enhancing Stability in Drug Development
Because of its 1-3 minute half-life, [Tyr1]-Somatostatin is strictly utilized as an in vitro molecular tool[1]. The elucidation of its specific degradation pathways directly informed the development of modern somatostatin analogs used in oncology and endocrinology. By substituting L-amino acids with D-amino acids (e.g., D-Phe) at the identified endopeptidase cleavage sites, and by reducing the macrocycle size to an octapeptide (as seen in Octreotide), drug developers successfully engineered steric resistance against both aminopeptidases and metalloendopeptidases, extending the biological half-life from minutes to hours[3].
Sources
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Specific binding and degradation of somatostatin by membrane vesicles from pig gut - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Competitive Binding Assays Using [Tyr¹]-Somatostatin-14
Introduction & Rationale
Somatostatin (SST) receptors (SSTR1–5) are G-protein coupled receptors (GPCRs) that regulate endocrine secretion and are heavily overexpressed in various neuroendocrine tumors (NETs)[1]. In drug discovery and molecular oncology, evaluating the binding affinity of novel SSTR agonists, antagonists, or targeted radiotherapeutics requires robust competitive radioligand binding assays.
Native Somatostatin-14 (SST-14) lacks a Tyrosine or Histidine residue, making direct radioiodination highly inefficient and detrimental to receptor binding. By substituting the N-terminal Alanine with Tyrosine, the synthetic analog [Tyr¹]-Somatostatin-14 is created[2]. This critical modification preserves the essential β -turn pharmacophore (Phe⁷-Trp⁸-Lys⁹-Thr¹⁰) required for SSTR interaction, while allowing for high-efficiency electrophilic substitution of 125 I onto the phenol ring of Tyrosine. The resulting radiotracer, 125 I-[Tyr¹]-SST-14, achieves the high specific activity (~2000 Ci/mmol) necessary to detect low-abundance receptors in tumor membranes[3].
Mechanistic Overview
In a competitive binding assay, the highly specific 125 I-[Tyr¹]-SST-14 radioligand and an unlabeled test compound compete for the same binding pocket on the SSTR. The reduction in detectable radioactivity is inversely proportional to the test compound's affinity for the receptor.
SSTR signaling and the principle of competitive radioligand displacement.
Quantitative Data: SSTR Ligand Binding Affinities
To validate your assay, reference compounds must be run in parallel. The table below summarizes the binding affinities ( IC50 or Ki in nM) of established SSTR ligands across subtypes, providing a benchmark for expected assay performance[1][4][5].
| Ligand | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | Primary Application |
| [Tyr¹]-SST-14 | 1.5 - 3.0 | 1.8 - 3.3 | 1.2 - 2.5 | 2.0 - 4.5 | 1.5 - 3.5 | Universal Pan-SSTR Tracer |
| Cortistatin-29 | 2.8 | 7.1 | 0.2 | 3.0 | 13.7 | Endogenous Neuropeptide |
| AP102 | >1000 | 0.63 | >1000 | >1000 | 0.65 | Dual SSTR2/5 Agonist |
| BIM-23190 | >1000 | 0.34 | >1000 | >1000 | 11.1 | Selective SSTR2 Agonist |
Experimental Design & Causality
As a Senior Application Scientist, I emphasize that a successful assay is built on understanding why specific conditions are chosen, rather than blindly following a recipe:
-
Membrane vs. Whole Cell Formats: While whole-cell assays provide physiological context, SSTRs (particularly SSTR2 and SSTR3) rapidly internalize upon agonist binding[6]. Using isolated crude cell membranes arrests the internalization machinery, ensuring that the competitive displacement reflects true thermodynamic binding affinity ( Kd / Ki ) rather than a convoluted measure of binding and endocytosis[7].
-
Buffer Composition: The high-affinity state of GPCRs is stabilized by the agonist-receptor-G protein ternary complex, which strictly requires divalent cations. The assay buffer must include Mg2+ or Mn2+ . Furthermore, because [Tyr¹]-SST-14 is highly susceptible to proteolytic cleavage by endogenous peptidases in crude membranes, a robust cocktail of protease inhibitors (e.g., Bacitracin, PMSF) is mandatory.
-
Separation Technique: GPCR-ligand complexes are subject to rapid dissociation once equilibrium is disturbed. Rapid vacuum filtration isolates the receptor-bound radioligand in seconds. Pre-soaking GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged basic residues in [Tyr¹]-SST-14.
Detailed Step-by-Step Protocol
Step-by-step workflow for the 125I-[Tyr1]-SST-14 competitive binding assay.
Reagent & Membrane Preparation
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 5 mM MgCl2 , 1 mM CaCl2 , 0.2% BSA, and 1.2 mg/mL Bacitracin. Keep on ice.
-
Membrane Homogenization: Harvest SSTR-expressing cells (e.g., transfected HEK-293 or SKOV3.ip1 cells[1][6]). Resuspend in ice-cold Assay Buffer lacking BSA and homogenize using a Dounce homogenizer.
-
Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in complete Assay Buffer to a final protein concentration of 1–5 μ g/ μ L.
Assay Assembly & Incubation
-
Filter Preparation: Submerge GF/B filter plates in 0.3% PEI solution for at least 1 hour at room temperature prior to the assay.
-
Plate Setup (96-well format): To each well, add:
-
50μL of unlabeled competitor (serial dilutions from 10−5 to 10−12 M).
-
50μL of 125 I-[Tyr¹]-SST-14 tracer (final concentration ~0.1 nM, ~20,000 cpm/well).
-
100μL of membrane suspension (10–50 μ g protein/well).
-
-
Equilibrium Incubation: Seal the plate and incubate at 25°C for 60–90 minutes with gentle shaking to reach thermodynamic equilibrium.
Rapid Filtration & Harvesting
-
Termination: Terminate the reaction by adding 300μL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to all wells.
-
Filtration: Immediately filter the plate through the PEI-treated GF/B filters using a vacuum manifold.
-
Washing: Wash the filters three times with 1mL of ice-cold Wash Buffer to eliminate unbound tracer.
-
Counting: Dry the filters, add scintillation cocktail (if using a microplate scintillation counter) or transfer filter punches to tubes for a standard Gamma Counter[8].
Assay Validation & Quality Control (Self-Validating System)
To ensure the scientific integrity of your data, every assay plate must function as a self-validating system:
-
Total Binding (TB) vs. Non-Specific Binding (NSB): Include wells with only tracer and membranes (TB) and wells with tracer, membranes, and a saturating concentration ( 1μM ) of unlabeled SST-14 (NSB). A robust assay will yield a specific binding window (TB - NSB) that is ≥70% of the Total Binding signal.
-
Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor using the means ( μ ) and standard deviations ( σ ) of the TB and NSB controls: Z′=1−∣μTB−μNSB∣3(σTB+σNSB) . A Z'-factor >0.5 confirms excellent assay reliability.
-
Cheng-Prusoff Conversion: The empirical IC50 generated from the dose-response curve must be converted to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 , where [L] is the radioligand concentration and Kd is the affinity of the radioligand for the specific SSTR subtype.
References
-
Clinical Cancer Research - AACR Journals : In Vivo Localization of [111In]-DTPA-d-Phe1-Octreotide to Human Ovarian Tumor Xenografts Induced to Express the Somatostatin Receptor Subtype 2 Using an Adenoviral Vector1.1
-
SCETI / DiaSource : EURIA-Somatostatin RIA Protocol.3
-
MedChemExpress : SSTR Ligands & Reagents.4
-
MedChemExpress : [Tyr1]-Somatostatin-14 Technical Data.2
-
MedChemExpress : SSTR2 Specific Agonists & Antagonists.5
-
ResearchGate : Octreotide-Mediated Tumor-Targeted Drug Delivery via a Cleavable Doxorubicin-Peptide Conjugate.7
-
ScienceOpen : Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding.6
-
Amazon AWS / DiaSource : Somatostatin RIA Instructions for Use.8
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
Application Note: Advanced Methodologies for [Tyr1]-Somatostatin in Immunohistochemistry and Receptor Autoradiography
Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative molecular data, and self-validating protocols for [Tyr1]-Somatostatin applications.
Introduction & Mechanistic Rationale
Somatostatin-14 (SST-14) is a ubiquitous cyclic tetradecapeptide that acts as a master inhibitory hormone, regulating the secretion of growth hormone, insulin, and glucagon, while also functioning as a central neurotransmitter[1]. It exerts its pleiotropic effects by binding to five distinct G-protein-coupled receptor subtypes (SSTR1–SSTR5)[2].
The Chemical Challenge: Native SST-14 (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys) lacks a Tyrosine (Tyr) or Histidine (His) residue. This absence makes standard electrophilic radioiodination (e.g., using Iodine-125 via the Chloramine-T or Iodogen methods) highly inefficient. Attempting to radiolabel native SST-14 often requires conjugation methods that can sterically hinder the critical Phe7-Trp8-Lys9-Thr10 beta-turn pharmacophore required for receptor binding.
The [Tyr1] Solution: [Tyr1]-Somatostatin-14 (CAS: 59481-23-1) is a synthetic analog where the N-terminal Alanine is substituted with Tyrosine[3]. This single amino acid substitution provides two critical advantages for tissue-based assays:
-
Electrophilic Handle: The phenol ring of Tyrosine allows for rapid, high-specific-activity radioiodination (yielding 125 I-[Tyr1]-Somatostatin) without disturbing the Cys3-Cys14 disulfide bridge or the receptor-binding pocket[1].
-
Epitope Preservation for IHC: Because the N-terminus is highly flexible and rarely the primary epitope for anti-somatostatin antibodies, [Tyr1]-SST serves as an ideal blocking peptide in Immunohistochemistry (IHC) to validate antibody specificity through antigen competition[4].
Quantitative Molecular Properties
To understand the experimental behavior of these peptides, it is crucial to compare their physicochemical properties.
| Property | Native Somatostatin-14 | [Tyr1]-Somatostatin-14 |
| Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys | Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |
| Molecular Weight | 1637.9 g/mol | 1730.01 g/mol [3] |
| Disulfide Bridge | Cys3 – Cys14 | Cys3 – Cys14[3] |
| SSTR Affinity | Pan-agonist (SSTR1-5) | Pan-agonist (SSTR1-5)[4] |
| Radioiodination | Poor (Requires Bolton-Hunter reagent) | Highly efficient (Direct Chloramine-T) |
| Primary Lab Application | Biological reference standard | IHC Blocking Peptide / Autoradiography Ligand |
Somatostatin Receptor (SSTR) Signaling Pathway
When [Tyr1]-Somatostatin binds to SSTRs in tissue sections or live cells, it mimics the native hormone, triggering a cascade of inhibitory intracellular events. Understanding this pathway is vital for interpreting functional autoradiography and downstream pharmacological assays.
Figure 1: SSTR Gi/o-coupled signaling pathway activated by [Tyr1]-Somatostatin.
Protocol 1: IHC Specificity Validation via Peptide Blocking
Causality & Logic: In immunohistochemistry, false positives can occur due to non-specific binding of the primary antibody to off-target proteins containing similar epitopes. By pre-incubating the primary antibody with a molar excess of [Tyr1]-Somatostatin (the blocking peptide), the antibody's paratopes become saturated. If the tissue signal disappears in the blocked sample but remains in the unblocked control, the signal is validated as specific to somatostatin[4].
Step-by-Step Methodology:
-
Reconstitution: Dissolve [Tyr1]-Somatostatin lyophilized powder in LC-MS grade water. If hydrophobic resistance occurs, add a minimal volume (1-2%) of DMSO or 10% acetic acid, then dilute with PBS (pH 7.4) to a stock concentration of 1 mg/mL[4].
-
Antibody Preparation: Dilute your primary anti-somatostatin antibody to its optimized working concentration (e.g., 1:200) in standard IHC antibody diluent (containing 1% BSA).
-
Antigen-Antibody Pre-incubation:
-
Control Tube (Unblocked): 1 mL of diluted primary antibody + equivalent volume of PBS.
-
Test Tube (Blocked): 1 mL of diluted primary antibody +[Tyr1]-Somatostatin peptide at a 10-fold to 20-fold molar excess relative to the antibody.
-
Incubate both tubes overnight at 4°C with gentle agitation to ensure thermodynamic equilibrium of the Ag-Ab complex.
-
-
Tissue Application: Apply the blocked and unblocked solutions to adjacent, identically processed tissue sections (e.g., FFPE pancreatic islets or brain tissue). Incubate for 1 hour at room temperature.
-
Detection & Evaluation: Proceed with standard secondary antibody incubation and chromogenic (e.g., DAB) or fluorescent detection.
-
Validation: A successful assay will show robust staining in the unblocked section and complete signal ablation in the blocked section.
Figure 2: Workflow of the Antigen Competition (Peptide Blocking) Assay for IHC validation.
Protocol 2: In Vitro Receptor Autoradiography
Causality & Logic: While IHC detects the presence of the somatostatin peptide, receptor autoradiography detects the functional binding sites (SSTRs) on cell membranes. Using 125 I-[Tyr1]-Somatostatin allows researchers to map SSTR distribution in neuroendocrine tumors or brain regions[1]. The assay relies on the displacement of the radioligand by unlabeled competitors to prove receptor specificity[2].
Step-by-Step Methodology:
-
Tissue Preparation: Cryostat-section fresh-frozen tissue at 10–20 µm thickness. Thaw-mount onto positively charged glass slides and store at -80°C until use.
-
Pre-incubation (Ligand Washout): Incubate slides in 50 mM Tris-HCl (pH 7.4) for 15 minutes at room temperature to dissociate and wash away endogenous somatostatin.
-
Radioligand Binding:
-
Prepare binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1% BSA, and 0.1 mg/mL bacitracin (to inhibit protease degradation).
-
Total Binding (TB): Incubate sections in binding buffer containing 0.1–0.3 nM 125 I-[Tyr1]-Somatostatin.
-
Non-Specific Binding (NSB): Incubate adjacent sections in binding buffer containing 0.1–0.3 nM 125 I-[Tyr1]-Somatostatin plus 1 µM unlabeled native Somatostatin-14.
-
Incubate all slides for 2 hours at room temperature.
-
-
Washing: Terminate the reaction by washing slides 4 times (2 minutes each) in ice-cold 50 mM Tris-HCl to remove unbound radioligand, followed by a quick dip in ice-cold distilled water to remove buffer salts.
-
Drying & Exposure: Rapidly dry the slides under a stream of cold air. Appose the slides to radiation-sensitive film (e.g., BioMax MR) or a phosphorimager screen for 3 to 14 days, depending on the specific activity of the isotope.
-
Analysis: Develop the film. Specific SSTR binding is calculated by subtracting the NSB signal from the TB signal.
References
-
Clinisciences. "CCP1014-10mg |[Tyr1]-Somatostatin [59481-23-1]". Clinisciences. Available at:[Link]
-
Reubi, J. C., et al. "Illuminating somatostatin analog action at neuroendocrine tumor receptors". ResearchGate (Originally published in Trends in Pharmacological Sciences). Available at:[Link]
-
Patel, Y. C. "Somatostatin and Somatostatin Receptors". ResearchGate (Originally published in Frontiers in Neuroendocrinology). Available at:[Link]
Sources
Probing the Diverse World of Somatostatin Receptors: A Guide to Utilizing [Tyr1]-Somatostatin
Introduction: The Somatostatin System and Its Significance
Somatostatin, a cyclic neuropeptide, is a pivotal regulator of endocrine and nervous system functions.[1] It exerts its diverse biological effects, including the inhibition of hormone secretion and cell proliferation, by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3] Each of these receptor subtypes is encoded by a separate gene and exhibits a unique pharmacological profile, tissue distribution, and coupling to intracellular signaling pathways.[2] This subtype diversity allows for the fine-tuning of physiological responses and presents a rich landscape for therapeutic intervention in a variety of diseases, most notably in neuroendocrine tumors (NETs) which often overexpress SSTRs.[2][4][5]
The development of synthetic somatostatin analogs has been instrumental in both elucidating the physiological roles of SSTR subtypes and advancing clinical diagnostics and therapeutics.[6][7] Among these, [Tyr1]-Somatostatin , a synthetic analog where the alanine at position 1 of the native somatostatin-14 is replaced by tyrosine, serves as a valuable research tool.[8][9] This modification provides a site for radioiodination, enabling its use as a radioligand in various experimental paradigms to characterize SSTR subtype expression and function.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of [Tyr1]-Somatostatin to study somatostatin receptor subtypes. We will delve into the underlying principles of key assays, provide step-by-step methodologies, and offer insights to ensure robust and reproducible results.
[Tyr1]-Somatostatin: A Versatile Tool for SSTR Research
The primary utility of [Tyr1]-Somatostatin lies in its ability to be radiolabeled, typically with iodine-125 (¹²⁵I), creating a high-affinity probe for SSTRs.[10][11] This allows for the sensitive and quantitative assessment of receptor binding, a cornerstone of receptor pharmacology. While [Tyr1]-Somatostatin can bind to multiple SSTR subtypes, its specific affinity can vary. It is often used in conjunction with subtype-selective unlabeled analogs to dissect the contribution of individual SSTRs in a given system.[12]
Key Applications:
-
Receptor Binding Assays: To determine the affinity and density of SSTRs in tissues and cell lines.
-
Functional Assays: To investigate the downstream signaling pathways activated by SSTRs.
-
Receptor Internalization Studies: To visualize and quantify ligand-induced receptor trafficking.
-
In Vivo Imaging: As a precursor for radiolabeled analogs used in preclinical imaging studies.
Core Methodologies and Protocols
This section provides detailed protocols for fundamental assays utilizing [Tyr1]-Somatostatin. The rationale behind each step is explained to foster a deeper understanding of the experimental design.
Radioligand Binding Assays: Quantifying Receptor-Ligand Interactions
Radioligand binding assays are fundamental for characterizing the affinity (Kd) and density (Bmax) of receptors in a given sample. The most common format is a competitive binding assay, where unlabeled ligands compete with a fixed concentration of radiolabeled [Tyr1]-Somatostatin for binding to the receptors.[13]
Principle: The amount of radiolabeled ligand displaced by the unlabeled competitor is proportional to the competitor's affinity for the receptor. By generating a dose-response curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[14]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cells or tissues expressing SSTRs
-
[¹²⁵I-Tyr1]-Somatostatin (Radioligand)
-
Unlabeled [Tyr1]-Somatostatin or other SSTR ligands (Competitors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer containing protease inhibitors.[14]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[14]
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).[14]
-
Wash the membrane pellet and resuspend in binding buffer.[14]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[15]
-
-
Assay Setup (in a 96-well plate format):
-
Total Binding: Add a known amount of membrane protein, [¹²⁵I-Tyr1]-Somatostatin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane protein, [¹²⁵I-Tyr1]-Somatostatin, and a high concentration of unlabeled somatostatin (e.g., 1 µM) to outcompete all specific binding.[14]
-
Competitive Binding: Add membrane protein, [¹²⁵I-Tyr1]-Somatostatin, and increasing concentrations of the unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[14]
-
Termination and Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
| Parameter | Description | Typical Value Range |
| Kd | Dissociation constant; a measure of ligand affinity (lower Kd = higher affinity). | Sub-nanomolar to nanomolar for high-affinity ligands. |
| Bmax | Maximum number of binding sites; reflects receptor density. | Varies depending on cell type and expression level. |
| IC50 | Concentration of a competitor that inhibits 50% of specific radioligand binding. | Dependent on the affinity of the competitor. |
| Ki | Inhibition constant; the affinity of the unlabeled competitor for the receptor. | Calculated from the IC50 value. |
Table 1: Key Parameters Determined from Radioligand Binding Assays.
Functional Assays: Unraveling Downstream Signaling
SSTRs are coupled to inhibitory G proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][16] Measuring changes in cAMP is a robust method to assess the functional consequences of SSTR activation.
Principle: In a typical cAMP assay, adenylyl cyclase is first stimulated with an agent like forskolin to elevate basal cAMP levels.[17] The ability of an SSTR agonist, such as [Tyr1]-Somatostatin, to inhibit this forskolin-stimulated cAMP production is then measured.
Signaling Pathway Overview:
Caption: SSTR-mediated inhibition of cAMP production.
Protocol: cAMP Accumulation Assay
Materials:
-
Cells expressing the SSTR subtype of interest
-
[Tyr1]-Somatostatin or other SSTR agonists
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)[18][19]
-
Cell lysis buffer (provided with the kit)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[20]
-
Stimulation:
-
Add increasing concentrations of the SSTR agonist ([Tyr1]-Somatostatin).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[20]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).[18]
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).
-
Receptor Internalization Assays: Visualizing Receptor Trafficking
Upon agonist binding, many GPCRs, including SSTRs, undergo internalization, a process where the receptor is removed from the cell surface and translocated into the cell's interior.[21][22] This is a key mechanism for signal desensitization and can be visualized and quantified.
Principle: This assay often utilizes cells expressing SSTRs tagged with a fluorescent protein (e.g., GFP).[23] In the basal state, the fluorescence is localized to the plasma membrane. Upon agonist stimulation, the fluorescently tagged receptors internalize, leading to the appearance of fluorescent puncta within the cytoplasm. This redistribution of fluorescence can be quantified using high-content imaging systems.
Experimental Workflow:
Caption: Workflow for a receptor internalization assay.
Protocol: Fluorescence-Based Receptor Internalization Assay
Materials:
-
Cell line stably expressing a fluorescently tagged SSTR subtype (e.g., SSTR2-GFP).[23]
-
[Tyr1]-Somatostatin or other SSTR agonists.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the cells in optically clear bottom plates suitable for imaging.
-
Agonist Stimulation: Treat the cells with increasing concentrations of the SSTR agonist for a specific time course (e.g., 30-60 minutes).
-
Fixation and Staining:
-
Wash the cells to remove the agonist.
-
Fix the cells with paraformaldehyde.
-
Stain the nuclei with DAPI to aid in cellular segmentation during image analysis.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the fluorescent receptor and the nuclear stain channels.
-
Image Analysis:
-
Data Analysis:
-
Plot the internalization metric (e.g., number of spots per cell) against the log concentration of the agonist.
-
Determine the EC50 for receptor internalization.
-
Advanced Applications and Considerations
Beyond the core methodologies, [Tyr1]-Somatostatin and its derivatives are integral to more advanced research applications.
-
In Vivo Imaging: Radiolabeled somatostatin analogs, often derived from structures like [Tyr1]-octreotate, are crucial for in vivo imaging techniques such as SPECT and PET to visualize SSTR-expressing tumors.[24][25][26] While [Tyr1]-Somatostatin itself has a short half-life, it serves as a foundational structure for developing more stable analogs for clinical use.[6]
-
Phosphorylation Assays: SSTR activation leads to receptor phosphorylation, a key step in G protein-coupled receptor desensitization and internalization. Specific antibodies that recognize phosphorylated SSTRs can be used in immunoassays to study this process.[27]
-
MAPK/ERK Pathway Activation: Some SSTR subtypes, upon activation, can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[28][29] This can be assessed by measuring the phosphorylation of ERK using Western blotting or specific immunoassays.
Self-Validating Systems and Trustworthiness:
To ensure the trustworthiness of the data, each protocol should incorporate self-validating controls.
-
For Binding Assays: The inclusion of a known high-affinity, non-radiolabeled ligand as a positive control for displacement is crucial. Additionally, using cells known not to express the target SSTR subtype serves as a negative control to confirm the specificity of the binding.
-
For Functional Assays: A positive control agonist with a known EC50 should be run in parallel. A known antagonist can also be used to demonstrate that the observed effect is receptor-mediated.
-
For Internalization Assays: Cells should be co-treated with an inhibitor of endocytosis (e.g., hypertonic sucrose) to confirm that the observed redistribution of fluorescence is due to active transport.
By adhering to these rigorous experimental designs and incorporating appropriate controls, researchers can have high confidence in the validity and reproducibility of their findings.
Conclusion
[Tyr1]-Somatostatin is a powerful and versatile tool for the detailed investigation of somatostatin receptor subtypes. From fundamental binding and functional assays to more complex studies of receptor trafficking and in vivo imaging, this analog provides a gateway to understanding the intricate biology of the somatostatin system. The protocols and insights provided in this guide are intended to empower researchers to conduct high-quality, reproducible experiments that will ultimately contribute to the development of novel therapeutics targeting SSTRs for a range of human diseases.
References
-
Chen, Y., & Sharp, B. M. (1998). Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry. British Journal of Pharmacology, 124(3), 546-554. Available from: [Link]
-
Ianniello, A., Sansovini, M., & Paganelli, G. (2022). Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors. Cancers, 14(4), 1045. Available from: [Link]
-
Massive Bio. (2026, February 24). Somatostatin Receptor. Available from: [Link]
-
Kwekkeboom, D. J., Krenning, E. P., & de Jong, M. (2005). Somatostatin receptor-based imaging and therapy of gastroenteropancreatic neuroendocrine tumors. Endocrine-Related Cancer, 12(1), 63-77. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Somatostatin receptors. Available from: [Link]
-
Maina, T., & Nock, B. A. (2021). Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy. Pharmaceuticals, 14(2), 98. Available from: [Link]
-
Krenning, E. P., Bakker, W. H., Breeman, W. A., Koper, J. W., Setyono-Han, B., de Jong, M., ... & Lamberts, S. W. (1989). In vivo use of a radioiodinated somatostatin analogue: dynamics, metabolism, and binding to somatostatin receptor-positive tumors in man. The Journal of Clinical Endocrinology & Metabolism, 69(3), 589-597. Available from: [Link]
-
Li, M., & Li, X. (2018). Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells. Oncology Letters, 17(1), 1056-1062. Available from: [Link]
-
Wang, R., Guo, L., Pan, L., Tian, R., & Shen, G. (2023). Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis. Annals of Translational Medicine, 11(19), 1-11. Available from: [Link]
-
ResearchGate. (n.d.). Schematic representation of the signaling pathways induced by somatostatin receptors activation. Green arrows: activated pathways; red arrows: inhibited pathways. Available from: [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Characterization Service. Available from: [Link]
-
Parry, J. J., Kelly, J. M., Cheng, D., Hoffman, T. J., & Smith, C. J. (2002). DOTA-D-Tyr(1)-octreotate: a somatostatin analogue for labeling with metal and halogen radionuclides for cancer imaging and therapy. Bioconjugate Chemistry, 13(4), 721-728. Available from: [Link]
-
7TM Antibodies. (n.d.). Somatostatin Receptor Phosphorylation Assays. Available from: [Link]
-
Zhang, X., Liu, H., & Chen, K. (2024). Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. Proceedings of the National Academy of Sciences, 121(26), e2401602121. Available from: [Link]
-
Innoprot. (n.d.). SST3 Somatostatin Receptor Internalization Assay. Available from: [Link]
-
Innoprot. (n.d.). SST5 Somatostatin Receptor Internalization Assay. Available from: [Link]
-
ResearchGate. (n.d.). Figure 1. SSTR signaling and operational principles of Gs22/cAMP probe... Available from: [Link]
-
Culler, M. D. (2002). Somatostatin receptor subtypes: targeting functional and therapeutic specificity. Endocrine, 18(2), 123-131. Available from: [Link]
-
Garippa, R., Boci, A., & Lu, M. (2013). Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis. Endocrinology, 154(1), 146-155. Available from: [Link]
-
Rivier, J., Brown, M., & Vale, W. (1976). Tyrosylated analogues of somatostatin. Journal of Medicinal Chemistry, 19(8), 1054-1057. Available from: [Link]
-
Florio, T., Rim, C., Hershberger, R. E., Loda, M., & Stork, P. J. (1994). Somatostatin Activation of Mitogen-Activated Protein Kinase via Somatostatin Receptor 1 (SSTR1). Molecular Endocrinology, 8(12), 1839-1849. Available from: [Link]
-
Li, Y., Chen, M., & Li, G. (2022). Selective Interactions of Mouse Melanocortin Receptor Accessory Proteins with Somatostatin Receptors. International Journal of Molecular Sciences, 23(2), 856. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]
-
Stroh, T., & Ekelund, M. (2003). Ligand internalization and recycling by human recombinant somatostatin type 4 (h sst4) receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 138(1), 108-116. Available from: [Link]
-
Auras-bioscience. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Available from: [Link]
-
ResearchGate. (n.d.). Receptor binding properties. (A) Internalization assay. Cells were... Available from: [Link]
-
Abbiotec. (n.d.). [Tyr1] Somatostatin Peptide. Available from: [Link]
-
Sun, S., & Al-Awar, R. (2013). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening for Food Safety Assessment (pp. 147-164). Humana Press. Available from: [Link]
-
Hulme, E. C. (2004). Radioligand Binding Assays and Their Analysis. In Receptor Signal Transduction Protocols (pp. 23-53). Humana Press. Available from: [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]
-
Chemsrc. (2025, August 21). [Tyr1]-Somatostatin-14. Available from: [Link]
-
Reubi, J. C., Schär, J. C., Waser, B., Wenger, S., Heppeler, A., Schmitt, J. S., & Mäcke, H. R. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European Journal of Nuclear Medicine, 27(3), 273-282. Available from: [Link]
-
Blue Tiger Scientific. (n.d.). [Tyr1]-Somatostatin. Available from: [Link]
-
Ke, S., & Li, K. C. (2022). High-Contrast Detection of Somatostatin Receptor Subtype-2 for Fluorescence-Guided Surgery. Molecular Pharmaceutics, 19(11), 4057-4067. Available from: [Link]
-
PLOS. (2023, May 18). Development of a cell-free screening assay for the identification of direct PERK activators. Available from: [Link]
-
Páles, M., & Kéri, G. (2022). Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. International Journal of Molecular Sciences, 23(12), 6886. Available from: [Link]
-
Oue, T., & Uehara, S. (2012). Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes. Journal of Cancer Therapy, 3(4), 364-373. Available from: [Link]
-
Al-Hussaini, M., & Swaidan, M. (2022). Expression of Somatostatin Receptor Subtypes (SSTR-1–SSTR-5) in Pediatric Hematological and Oncological Disorders. Children, 9(11), 1664. Available from: [Link]
-
Shimon, I., Taylor, J. E., & Dong, J. Z. (1997). Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human. The Journal of Clinical Investigation, 100(9), 2386-2392. Available from: [Link]
-
Burris, T. P., & Baughman, E. (2015). Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation. Journal of Biomolecular Screening, 20(6), 778-787. Available from: [Link]
Sources
- 1. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 2. massivebio.com [massivebio.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Somatostatin Receptor Subtypes (SSTR-1–SSTR-5) in Pediatric Hematological and Oncological Disorders [mdpi.com]
- 6. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 7. Somatostatin receptor subtypes: targeting functional and therapeutic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abbiotec.com [abbiotec.com]
- 9. Tyrosylated analogues of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo use of a radioiodinated somatostatin analogue: dynamics, metabolism, and binding to somatostatin receptor-positive tumors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bluetigerscientific.com [bluetigerscientific.com]
- 12. [Tyr1]-Somatostatin-14 | CAS#:59481-23-1 | Chemsrc [chemsrc.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. innoprot.com [innoprot.com]
- 23. eolas-bio.co.jp [eolas-bio.co.jp]
- 24. mdpi.com [mdpi.com]
- 25. erc.bioscientifica.com [erc.bioscientifica.com]
- 26. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 7tmantibodies.com [7tmantibodies.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Selective Interactions of Mouse Melanocortin Receptor Accessory Proteins with Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: [Tyr1]-Somatostatin in Neuroendocrine Tumor Imaging
Executive Summary
The overexpression of Somatostatin Receptors (SSTRs)—particularly subtype 2 (SSTR2)—on the cell surface of neuroendocrine tumors (NETs) has established a definitive target for molecular imaging and peptide receptor radionuclide therapy (PRRT). While native Somatostatin-14 is rapidly degraded in vivo and lacks an optimal site for direct radiolabeling, the synthetic analogue [Tyr1]-Somatostatin-14 serves as a critical bridge in preclinical development. By substituting the N-terminal Alanine with Tyrosine, this analogue provides an accessible phenol ring for electrophilic radioiodination (e.g., 125 I, 123 I, 131 I) while preserving the core pharmacophore required for high-affinity SSTR2 binding[1].
This application note provides a comprehensive, self-validating guide to the radiolabeling, in vitro validation, and in vivo dynamics of [Tyr1]-Somatostatin-14 for researchers and drug development professionals.
Mechanistic Grounding & Pharmacodynamics
Native somatostatin binds to five distinct G-protein coupled receptor subtypes (SSTR1–5). The biological activity of somatostatin is heavily dependent on the β -turn structural motif formed by residues 7 through 10 (Phe-Trp-Lys-Thr), which is stabilized by a disulfide bridge between Cys3 and Cys14.
The rationale behind utilizing [Tyr1]-Somatostatin-14 lies in its structural preservation. The substitution at position 1 is distal to the critical binding pocket. When[Tyr1]-Somatostatin-14 binds to SSTR2, it triggers the dissociation of the Gi/o protein complex, inhibiting adenylyl cyclase and decreasing intracellular cAMP[2]. Crucially for imaging applications, the ligand-receptor complex undergoes rapid β -arrestin-mediated endocytosis, trapping the radiolabel inside the tumor cell and amplifying the imaging signal[3].
Quantitative Receptor Affinity Profiles
To contextualize [Tyr1]-Somatostatin-14 against other common ligands, the following table summarizes relative binding affinities across the SSTR family:
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Application |
| Native Somatostatin-14 | +++ | +++ | +++ | +++ | +++ | Endogenous physiological reference |
| [Tyr1]-Somatostatin-14 | + | +++ | ++ | + | ++ | In vitro autoradiography & binding assays |
| Octreotide / Pentetreotide | - | +++ | + | - | ++ | In vivo clinical imaging & therapy |
| Cortistatin-29 | +++ | +++ | +++ | +++ | +++ | Broad-spectrum receptor research |
Data Interpretation: (+++) Sub-nanomolar affinity; (++) Nanomolar affinity; (+) Micromolar affinity; (-) Negligible binding.
Mechanism of [Tyr1]-Somatostatin-14 binding to SSTR2, triggering internalization and signal trapping.
Experimental Workflows & Protocols
Protocol A: Radioiodination of [Tyr1]-Somatostatin-14 via Chloramine-T
This protocol utilizes the Greenwood method to radiolabel the N-terminal Tyrosine with 125 I for in vitro assays[2].
Causality & Rationale: Chloramine-T is a mild oxidant that converts inert iodide ( I− ) into the highly reactive iodonium ion ( I+ ), enabling electrophilic aromatic substitution on the phenol ring of Tyrosine. The reaction must be strictly time-limited (30-60 seconds) and immediately quenched with sodium metabisulfite to prevent oxidative cleavage of the peptide's essential Cys3-Cys14 disulfide bridge.
Step-by-Step Methodology:
-
Preparation: Dissolve 100 pmol of [Tyr1]-Somatostatin-14 in 20 µL of 0.5 M Sodium Phosphate buffer (pH 7.4-7.5). Note: The slightly alkaline pH deprotonates the phenol ring, increasing its nucleophilicity.
-
Isotope Addition: Add 1.0 mCi of carrier-free Na[ 125 I] to the reaction vial behind appropriate lead shielding[2].
-
Oxidation: Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T (1 mg/mL in phosphate buffer). Agitate gently for exactly 45 seconds at room temperature.
-
Quenching: Immediately halt the oxidation by adding 10 µL of Sodium Metabisulfite (2 mg/mL in phosphate buffer).
-
Purification: Load the crude mixture onto a Sephadex G-25 size-exclusion column (or RP-HPLC) pre-equilibrated with 0.1 M acetic acid containing 0.1% BSA. Elute to separate the radiolabeled peptide from free unreacted 125 I.
Self-Validation & Quality Control: Perform thin-layer chromatography (TLC) or analytical HPLC on the final eluate. The protocol is validated only if radiochemical purity exceeds 95%. Free iodine will migrate with the solvent front on silica TLC (using 85% methanol), whereas the intact peptide remains near the origin.
Step-by-step radioiodination workflow of [Tyr1]-Somatostatin-14 using the Chloramine-T method.
Protocol B: In Vitro SSTR2 Receptor Binding & Autoradiography
This assay quantifies the specific binding and internalization of 125 I-[Tyr1]-Somatostatin-14 in SSTR2-expressing tumor cell lines (e.g., AtT-20, or AdHASSTR2-infected A-427 cells)[3].
Causality & Rationale:
-
Bacitracin (0.1 mg/mL): Somatostatin is highly susceptible to endogenous peptidases. Bacitracin acts as a broad-spectrum protease inhibitor to maintain ligand integrity during incubation.
-
BSA (0.2%): Peptides are highly lipophilic and will non-specifically adsorb to polystyrene multi-well plates. BSA coats the plasticware, preventing false-positive signal accumulation.
-
MgCl 2 (5 mM): Divalent cations are thermodynamically required to stabilize the high-affinity state of GPCRs.
Step-by-Step Methodology:
-
Cell Preparation: Seed SSTR2-positive cells in 6-well plates and grow to 80% confluence. Wash twice with binding buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2 , 0.2% BSA, 0.1 mg/mL bacitracin).
-
Radioligand Incubation: Add 1 mL of binding buffer containing 250 pM of 125 I-[Tyr1]-Somatostatin-14 to each well.
-
Self-Validation (The NSB Control): To half of the wells, simultaneously add an excess (>1,000 nmol/L) of unlabeled ("cold") [Tyr1]-Somatostatin-14[3]. Validation logic: The cold peptide will saturate all true SSTR2 receptors. Any radioactivity detected in these wells represents Non-Specific Binding (NSB). Specific binding is calculated as: Total Bound - NSB.
-
Internalization: Incubate the plates at 37°C for 60 minutes to allow for both receptor binding and endosomal internalization.
-
Harvesting: Wash the wells twice with ice-cold buffer to arrest endocytosis and remove unbound ligand. Lyse the cells using 1 mL of 10 mmol/L sodium borate containing 10% SDS.
-
Quantification: Transfer the lysates to tubes and measure radioactivity using an automated γ -counter. Normalize the counts to total protein concentration (via BCA assay) to yield fmol of peptide bound per mg of protein.
In Vivo Considerations: Biodistribution Dynamics
While[Tyr1]-Somatostatin-14 is an impeccable tool for in vitro autoradiography and receptor characterization, researchers must account for its pharmacokinetic limitations during in vivo translation.
Preclinical biodistribution studies in tumor-bearing xenograft models demonstrate that radioiodinated [Tyr1]-Somatostatin-14 clears from SSTR2-positive tumors significantly faster than radiometal-chelated analogues (e.g., 111 In-DTPA-Octreotide)[4]. For example, 4 hours post-injection, tumor localization of 111 In-DTPA-Octreotide can reach ~60.4% ID/g, whereas 125 I-[Tyr1]-Somatostatin-14 may only retain ~3.5% ID/g[4].
The Causality of Clearance: This discrepancy is not due to a lack of initial receptor affinity, but rather intracellular metabolism. Once the 125 I-[Tyr1]-Somatostatin-14/SSTR2 complex is internalized into the lysosome, the peptide is enzymatically degraded. The resulting free 125 I undergoes rapid cellular efflux and systemic deiodination[4]. In contrast, radiometals like 111 In or 68 Ga remain trapped within the lysosomal compartment (residualizing effect), providing the sustained signal required for clinical PET/SPECT imaging. Therefore, [Tyr1]-Somatostatin-14 is best deployed for early-stage receptor validation, gene-transfer monitoring[3], and competitive binding assays, rather than prolonged in vivo tracking.
References
- Source: Oxford University Press (OUP)
- Source: AACR Journals (Clinical Cancer Research)
- [Tyr1]-Somatostatin-14 Product Information & Receptor Binding Source: MedChemExpress URL
- Source: Journal of Nuclear Medicine (SNM Journals)
Sources
Application Note: Preparation, Handling, and Dilution of [Tyr¹]-Somatostatin-14
Introduction and Rationale
[Tyr¹]-Somatostatin-14 is a synthetic analog of the native neuropeptide Somatostatin-14, wherein the N-terminal Alanine is substituted with a Tyrosine residue [1, 2]. This strategic modification introduces a phenolic ring, allowing the peptide to be easily radioiodinated (e.g., with ¹²⁵I) without disrupting the core pharmacophore required for receptor binding.
In drug development and neuroendocrinology, [Tyr¹]-Somatostatin-14 is a critical tool for characterizing Somatostatin Receptors (SSTR1–SSTR5), performing autoradiography, and conducting high-throughput screening for SSTR agonists/antagonists [3, 4]. However, due to its hydrophobic domains and cyclic structure, improper solubilization or dilution can lead to massive adsorptive losses, oxidation, or structural denaturation. This guide provides a self-validating, causality-driven protocol for preparing stable stock solutions and working dilutions.
Physicochemical Properties & Solubilization Dynamics
Understanding the molecular characteristics of [Tyr¹]-Somatostatin-14 is essential for predicting its behavior in solution. The peptide contains a critical intramolecular disulfide bridge between Cys³ and Cys¹⁴, which locks it into its bioactive cyclic conformation [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Implication for Handling |
| Sequence | YGCKNFFWKTFTSC | N-terminal Tyr allows for electrophilic radioiodination. |
| Disulfide Bridge | Cys³ – Cys¹⁴ | Do not use reducing agents (DTT, TCEP, BME). |
| Molecular Weight | 1730.0 g/mol | Use for precise molarity calculations (e.g., 1.73 mg = 1 µmol). |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | Highly complex structure prone to degradation. |
| Net Charge (pH 7.0) | +2 (Basic) | Soluble in water, but dilute acid enhances dissolution. |
| Hydrophobicity | High (Phe, Trp residues) | Prone to severe adsorption on un-coated plastic/glass. |
Data synthesized from MedChemExpress and AAPPTec [1, 2].
Experimental Workflow
Workflow for the reconstitution, storage, and dilution of [Tyr¹]-Somatostatin-14.
Step-by-Step Methodology: Stock Preparation
Buffer Selection
The choice of buffer dictates the physical stability of the peptide.
Table 2: Buffer Compositions and Rationale
| Solution Type | Recommended Buffer | Purpose / Causality |
| Primary Stock | 0.1 M Acetic Acid or Ultra-pure H₂O | Protonates basic residues (Lys) to disrupt intermolecular hydrophobic aggregation. |
| Working Dilution | PBS or Tris-HCl (pH 7.4) + 0.1% BSA | BSA acts as a carrier protein to saturate hydrophobic binding sites on plasticware [3]. |
Protocol: 1 mM Primary Stock Solution
Validation Check: Ensure the lyophilized powder is at room temperature before opening to prevent condensation, which can cause rapid hydrolysis.
-
Centrifugation : Spin the sealed vial at 10,000 x g for 1 minute.
-
Causality: Lyophilized peptide powders often disperse onto the walls and cap during shipping. Centrifugation ensures the entire mass is consolidated at the bottom, preventing inaccurate molarity calculations upon reconstitution.
-
-
Solubilization : Add the calculated volume of 0.1 M Acetic Acid to achieve a 1 mM concentration (e.g., add 578 µL to 1 mg of peptide).
-
Causality: While [Tyr¹]-Somatostatin-14 is generally water-soluble, the slight acidity (pH ~3) fully protonates the Lysine residues, maximizing electrostatic repulsion between peptide molecules and preventing aggregation.
-
-
Agitation : Gently vortex or pipette up and down. Do not sonicate aggressively.
-
Validation: The solution should be completely clear. If micro-particulates remain, add a trace amount of DMSO (up to 1% final volume) to resolve hydrophobic clumps [1].
-
-
Aliquoting : Divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) in low-protein binding microcentrifuge tubes.
-
Storage : Flash-freeze in liquid nitrogen and store at -80°C.
-
Causality: Repeated freeze-thaw cycles cause the cyclic peptide to precipitate and increase the risk of oxidative damage to the Tryptophan (Trp⁸) residue.
-
Step-by-Step Methodology: Working Dilutions
Working dilutions (usually in the nanomolar to picomolar range) are highly susceptible to adsorptive losses. At concentrations below 1 µM, up to 90% of the peptide can stick to the walls of standard microcentrifuge tubes within minutes.
Protocol: Serial Dilution for Receptor Assays
-
Prepare Assay Buffer : Formulate your target buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and supplement it with 0.1% to 0.25% Bovine Serum Albumin (BSA) and protease inhibitors (e.g., 500 KIU/mL Aprotinin/Trasylol) [3].
-
Causality (BSA): BSA acts as a sacrificial carrier protein. It coats the hydrophobic surfaces of the plastic tubes and pipette tips, ensuring the highly dilute [Tyr¹]-Somatostatin-14 remains in solution.
-
Causality (Protease Inhibitors): Somatostatin is rapidly degraded by tissue and serum peptidases. Inhibitors are strictly required if the assay involves cell lysates or live tissue [3].
-
-
Thawing : Thaw a single 1 mM stock aliquot on ice.
-
First Dilution (10 µM) : Pipette 1 µL of the 1 mM stock into 99 µL of the BSA-containing assay buffer. Mix by gentle inversion.
-
Serial Dilution : Continue serial dilutions (e.g., 1:10) using the BSA-containing buffer until the desired working concentration (e.g., 1 nM or 100 pM) is reached[4].
-
Validation: To validate that adsorption is not occurring, a pilot assay using a radiolabeled tracer (e.g., ¹²⁵I-[Tyr¹]-Somatostatin) can be run. Measure the radioactivity of the tube before and after transferring the liquid; residual radioactivity in the empty tube should be <5%.
-
Critical Exclusions
-
No Reducing Agents : Never add Dithiothreitol (DTT) or β-mercaptoethanol to the assay buffer. Reducing the Cys³-Cys¹⁴ disulfide bond will linearize the peptide, completely abolishing its ability to bind to SSTR1-5 [4].
-
Avoid High pH for Storage : Prolonged exposure to alkaline pH (>8.5) can cause disulfide scrambling and racemization of the amino acids.
References
Application Notes and Protocols: Safe and Effective Use of [Tyr1]-Somatostatin
Introduction: Understanding [Tyr1]-Somatostatin
[Tyr1]-Somatostatin is a synthetic analog of Somatostatin-14, a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes. In this analog, the alanine residue at position 1 is replaced by a tyrosine, a modification often used to facilitate radioiodination for research applications. [Tyr1]-Somatostatin retains high affinity for somatostatin receptors, particularly the SSTR2 subtype, making it an invaluable tool for researchers in neuroendocrinology, oncology, and drug development.[1][2][3] Its primary mechanism of action involves binding to SSTR2, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][2][4]
These application notes provide a comprehensive guide to the safe handling, storage, and application of [Tyr1]-Somatostatin, ensuring the integrity of the peptide and the reproducibility of experimental results. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the scientific rationale underpinning them.
I. Peptide Characteristics and Stability Profile
Understanding the chemical nature of [Tyr1]-Somatostatin is fundamental to its proper handling. As a lyophilized powder, it is relatively stable, but once reconstituted, its susceptibility to degradation increases significantly.
Chemical Properties Summary:
| Property | Value | Source |
| Alternate Names | [Tyr1]-Somatostatin-14, Somatostatin (Tyr1) | [5] |
| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | [6] |
| Molecular Weight | ~1730.01 g/mol | [6] |
| Structure | Cyclic peptide (Disulfide bridge: Cys3-Cys14) | [6][7] |
| Appearance | White to off-white lyophilized powder | [8] |
Causality of Degradation: Peptides like [Tyr1]-Somatostatin are susceptible to several degradation pathways in aqueous solutions:
-
Proteolysis: Being a peptide, it is a substrate for proteases. This is a critical consideration in cell-based assays or when working with tissue homogenates. The use of protease inhibitors is often necessary to prevent rapid degradation by endo- and exopeptidases.[1][8]
-
pH-Dependent Hydrolysis: The stability of somatostatin and its analogs is highly pH-dependent. Studies on somatostatin show a V-shaped pH-stability profile, with the highest stability observed in acidic conditions, around pH 3.7-4.7.[9][10] In neutral or alkaline conditions, the rate of degradation increases.
-
Oxidation: Amino acids such as Tyrosine, Tryptophan, and the Cysteine disulfide bridge can be susceptible to oxidation, especially when exposed to air and light over extended periods in solution.[11]
Stability in Solution (Derived from Somatostatin Data):
| Condition | Stability Recommendation | Rationale |
| pH | Maintain solutions at an acidic pH (4.0-5.0) for optimal stability. | Minimizes base-catalyzed hydrolysis.[9][10] |
| Temperature | Store reconstituted aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Low temperatures dramatically slow degradation kinetics.[11] |
| Buffer Choice | Acetate or glutamate buffers are preferred over phosphate buffers. | Phosphate buffers have been shown to be more detrimental to somatostatin stability.[10] |
II. Hazard Assessment and Safe Handling
While [Tyr1]-Somatostatin is not classified as a hazardous substance for transport, it is a potent bioactive molecule.[12] Prudent laboratory practices are essential to minimize exposure and ensure user safety. The primary risks in a research setting are inhalation of the lyophilized powder and dermal or ocular contact.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required when handling [Tyr1]-Somatostatin, particularly in its powdered form.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN166 or NIOSH standards. | Protects eyes from splashes of solutions.[8] |
| Hand Protection | Disposable Gloves | Nitrile or latex. | Prevents dermal absorption.[4] |
| Body Protection | Laboratory Coat | Long-sleeved. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Fume Hood/Respirator | Required for handling lyophilized powder. | Minimizes the risk of inhaling aerosolized peptide particles.[13] |
Emergency Procedures (First Aid):
| Exposure Route | Action |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[12] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and water.[8] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[12] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[12] |
III. Storage and Reconstitution Protocols
Proper storage is the most critical factor in preserving the biological activity of [Tyr1]-Somatostatin.
Protocol 1: Long-Term Storage of Lyophilized Peptide
-
Upon Receipt: Inspect the vial for damage.
-
Storage Conditions: Store the sealed vial at -20°C or -80°C in a desiccated environment.[11] The product is hygroscopic and should be protected from light.[6]
-
Rationale: Storing the peptide in its lyophilized state at low temperatures minimizes water- and temperature-dependent degradation pathways, ensuring stability for a year or more.[6][11] Desiccation prevents the absorption of moisture, which can initiate hydrolysis even in the powder form.
Protocol 2: Reconstitution for Stock Solutions
The choice of solvent depends on the peptide's charge and hydrophobicity. [Tyr1]-Somatostatin has a positive overall charge.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature in a desiccator for at least 20-30 minutes.
-
Solvent Selection:
-
Primary Choice: Start with sterile, distilled water.[6]
-
If Insoluble: If the peptide does not readily dissolve in water, a dilute solution of acetic acid (e.g., 10%) can be used.[2]
-
For Highly Hydrophobic Peptides: If solubility issues persist, dissolve the peptide in a minimal volume of an organic solvent like acetonitrile or DMSO, then slowly add the aqueous buffer to the desired concentration.[2][6]
-
-
Reconstitution Process:
-
Add the selected solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex to dissolve the peptide completely. Sonication in a water bath can assist but avoid excessive heating.[11]
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.
-
Store the aliquots at -20°C or, for longer-term storage, at -80°C.[6]
-
Causality: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can denature the peptide and lead to degradation.[11][14]
-
IV. Experimental Workflow: SSTR2 Receptor Binding Assay
A common application for [Tyr1]-Somatostatin is in competitive radioligand binding assays to characterize the affinity of test compounds for the SSTR2 receptor. This protocol outlines a typical workflow using cell membranes expressing SSTR2 and radiolabeled [¹²⁵I]-[Tyr1]-Somatostatin.
Workflow Overview
Caption: Workflow for a competitive SSTR2 radioligand binding assay.
Detailed Protocol 3: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for GPCR binding assays.[2][15]
-
Preparation of Cell Membranes:
-
Culture cells known to express SSTR2 (e.g., HEK293-SSTR2, AR4-2J).
-
Harvest cells and resuspend in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells and centrifuge at low speed to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail.
-
Total Binding Wells: Add assay buffer, a fixed concentration of [¹²⁵I]-[Tyr1]-Somatostatin (e.g., 50-100 pM), and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, [¹²⁵I]-[Tyr1]-Somatostatin, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Causality: The excess unlabeled ligand occupies all specific receptor sites, so any remaining radioactivity detected represents non-specific binding to the filter, plate, or membranes.
-
-
Competitor Wells: Add assay buffer, [¹²⁵I]-[Tyr1]-Somatostatin, increasing concentrations of the unlabeled test compound, and cell membranes.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[15]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Causality: Rapid filtration and cold washes are essential to trap the receptor-bound radioligand on the filter while washing away the unbound ligand, effectively "freezing" the equilibrium state.
-
-
-
Detection and Analysis:
-
Dry the filter plate and measure the radioactivity retained on each filter using a gamma counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
V. Mechanism of Action: SSTR2 Signaling Pathway
Activation of SSTR2 by [Tyr1]-Somatostatin initiates a canonical Gi/o-coupled signaling cascade. This pathway is central to the inhibitory effects of somatostatin on hormone secretion and cell proliferation.
Caption: SSTR2 signaling pathway upon activation by [Tyr1]-Somatostatin.
Pathway Causality:
-
Binding and G-Protein Activation: [Tyr1]-Somatostatin binds to the extracellular domain of the SSTR2 receptor.[7] This conformational change activates the associated heterotrimeric G-protein, causing the Gαi subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[1][2] The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key mediator of hormone secretion.
-
Ion Channel Modulation: The free Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated Ca²⁺ channels.[4]
-
Cellular Response: The combined effects of membrane hyperpolarization and direct inhibition of Ca²⁺ channels lead to a significant decrease in intracellular calcium concentration. This reduction in calcium is the primary trigger for the inhibition of hormone exocytosis and can also contribute to the anti-proliferative effects of somatostatin analogs.[14]
VI. References
-
A microplate binding assay for the somatostatin type-2 receptor (SSTR2). PubMed. Available at: [Link]
-
Metabolism of somatostatin and its analogues by the liver. PubMed. Available at: [Link]
-
Degradation Kinetics of Somatostatin in Aqueous Solution. ResearchGate. Available at: [Link]
-
Degradation kinetics of somatostatin in aqueous solution. PubMed. Available at: [Link]
-
Somatostatin Receptor 2/SSTR2. Unilabs. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
-
SST2 Somatostatin Receptor Internalization Assay. Innoprot. Available at: [Link]
-
Somatostatin Receptor Type 2 (SSTR2) (ZR233) Rabbit monoclonal Antibody. Zeta Corporation. Available at: [Link]
-
Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells. NIH. Available at: [Link]
-
Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Characterization Service. Creative Biolabs. Available at: [Link]
-
Iodination of [Tyr11]somatostatin Yields a Super High Affinity Ligand for Somatostatin Receptors in GH4C1 Pituitary Cells. PubMed. Available at: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]
-
Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity. eLife. Available at: [Link]
-
Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column. PubMed. Available at: [Link]
-
A multimodal HPLC stability indicating approach for the estimation of Semaglutide and Tirzepatide in bulk, pharmaceutical dosage forms, and rat plasma. PMC. Available at: [Link]
-
[Tyr1] Somatostatin Peptide. Abbiotec. Available at: [Link]
-
(PDF) New stability indicating RP-HPLC-PDA method for determination of mifepristone in bulk and tablet formulation. ResearchGate. Available at: [Link]
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. Available at: [Link]
-
Tyrosylated analogues of somatostatin. PubMed. Available at: [Link]
Sources
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zeta-corp.com [zeta-corp.com]
- 4. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. revvity.com [revvity.com]
- 7. Metabolism of somatostatin and its analogues by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
troubleshooting [Tyr1]-Somatostatin experimental variability
Welcome to the Advanced Peptide Therapeutics Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with [Tyr1]-Somatostatin (also known as Tyr1-SRIF).
This 14-amino acid synthetic analog—where the N-terminal Alanine is substituted with Tyrosine to facilitate radioiodination—is a critical molecular tool for mapping somatostatin receptors (SSTR1-5)[1][2]. However, its specific biochemical properties (a highly cationic nature, a critical Cys3-Cys14 disulfide bridge, and oxidation-susceptible residues) make it highly prone to surface adsorption, oxidative damage, and proteolytic degradation.
This guide deconstructs these failure modes and provides self-validating protocols to ensure absolute data integrity in your assays.
PART 1: Core Troubleshooting FAQs
Q1: Why does my [Tyr1]-Somatostatin concentration drop drastically within hours of reconstitution, even before running the assay? The Causality : [Tyr1]-Somatostatin is a cationic, amphipathic peptide. In protein-free buffers, it undergoes rapid electrostatic and hydrophobic adsorption to the negatively charged silanol groups of borosilicate glass and the hydrophobic surfaces of standard polypropylene tubes. Research demonstrates that at low micromolar concentrations, up to 80-90% of cationic peptides can be lost to container walls within a single hour[3][4]. The Solution :
-
Material Substitution : Exclusively use low-protein binding (e.g., Protein LoBind) tubes for all stock and working dilutions[3].
-
Carrier Addition : Supplement your diluent with 0.1% to 0.5% Bovine Serum Albumin (BSA) or a compatible non-ionic surfactant (e.g., 0.01% Polysorbate 20) to outcompete the peptide for surface binding sites[5].
-
Acidic Reconstitution : Reconstitute the lyophilized powder in 0.1% Trifluoroacetic acid (TFA) or dilute Acetic Acid before buffering. The low pH fully protonates the peptide, improving solubility and reducing initial aggregation[6].
Q2: Following 125I-radiolabeling, my [125I-Tyr1]-Somatostatin shows high non-specific binding and fails to displace unlabeled ligand. What went wrong? The Causality : The radiolabeling process is inherently oxidative. The classic Chloramine-T method uses a strong oxidizing agent to incorporate iodine into the phenol ring of Tyr1. However, Somatostatin-14 contains a highly sensitive Tryptophan residue (Trp8) within its critical pharmacophore (Phe7-Trp8-Lys9-Thr10) and a vital disulfide bond (Cys3-Cys14)[1]. Over-oxidation damages Trp8 or cleaves the disulfide bridge, destroying SSTR binding affinity while increasing non-specific stickiness. The Solution :
-
Milder Oxidation : Abandon Chloramine-T in favor of the Iodogen method (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) or Lactoperoxidase, which provide a gentler oxidative environment.
-
Immediate Purification : Quench the reaction strictly at 60 seconds and immediately purify the monomeric [125I-Tyr1]-Somatostatin fraction using Reverse-Phase HPLC (C18 column) to separate it from unreacted iodine and oxidized peptide variants[6].
Q3: My competitive receptor binding assay (RBA) using tissue homogenates yields highly variable signal-to-noise ratios. How do I stabilize the readout? The Causality : Two factors drive this: endogenous protease activity and filter-plate adsorption. Tissue membranes are rich in aminopeptidases and endopeptidases that rapidly cleave the peptide during the 1-2 hour incubation. Furthermore, unbound cationic radioligand binds electrostatically to the glass fiber (GF/B or GF/C) filters during vacuum separation, inflating the "noise" (non-specific binding)[6][7]. The Solution :
-
Protease Inhibition : Your assay buffer must be a self-validating protective matrix. Include a robust cocktail: Bacitracin (1 mg/mL) and PMSF (1 mM)[7].
-
Filter Pre-treatment : Pre-soak the glass fiber filters in 0.3% - 0.5% Polyethylenimine (PEI) for at least 30 minutes prior to harvesting. PEI is a highly cationic polymer that coats the negatively charged glass fibers, effectively blocking the non-specific binding of the radioligand.
PART 2: Quantitative Data Presentation
Table 1: Impact of Container Material and Buffer Additives on[Tyr1]-Somatostatin Recovery (Synthesized from cationic peptide adsorption dynamics[3][5])
| Container Material | Buffer Matrix | Incubation Time | Expected Peptide Recovery (%) | Primary Mechanism of Loss |
| Borosilicate Glass | PBS (pH 7.4) | 1 Hour | 10 - 20% | Electrostatic binding to silanol groups |
| Standard Polypropylene | PBS (pH 7.4) | 1 Hour | 30 - 40% | Hydrophobic interaction / Dehydration |
| Protein LoBind Tube | PBS (pH 7.4) | 1 Hour | > 90% | Surface modification prevents binding |
| Standard Polypropylene | PBS + 0.1% BSA | 1 Hour | > 95% | Carrier protein competitive inhibition |
| Borosilicate Glass | PBS + 0.01% Tween-20 | 1 Hour | > 85% | Surfactant disruption of electrostatics |
PART 3: Standardized Experimental Protocol
Self-Validating 125I-[Tyr1]-Somatostatin Receptor Binding Assay This protocol ensures causality-driven controls for degradation and adsorption during Scatchard analysis[7][8].
Step 1: Buffer Preparation (The Protective Matrix)
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 0.2% BSA (to prevent adsorption).
-
Add Protease Inhibitors immediately before use: 1 mg/mL Bacitracin, 1 mM PMSF. (Causality: Mg2+ is required for GPCR-G protein coupling; inhibitors prevent ligand destruction).
Step 2: Filter Plate Pre-treatment
-
Submerge GF/C glass fiber filter plates in 0.3% Polyethylenimine (PEI) in distilled water for 45 minutes at room temperature.
-
Validation Check: Run a "blank" well (radioligand + buffer, no membranes) through the filter. Retained radioactivity must be <1% of total added counts.
Step 3: Incubation Setup
-
In Protein LoBind tubes or 96-well low-binding plates, add:
-
Incubate at 25°C for 60 minutes. (Note: Avoid 37°C to minimize residual protease activity and receptor internalization dynamics).
Step 4: Separation and Washing
-
Rapidly terminate the reaction by adding 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).
-
Filter immediately through the PEI-treated GF/C plates using a vacuum manifold.
-
Wash filters 3 times with 1 mL ice-cold Wash Buffer to remove unbound ligand.
Step 5: Quantification
-
Dry the filters and count in a gamma counter.
-
Calculate Specific Binding = (Total Binding) - (Non-Specific Binding). Use Scatchard plot analysis to determine Kd and receptor concentration (Bmax)[7].
PART 4: Mandatory Visualizations
Troubleshooting workflow for [Tyr1]-Somatostatin preparation, radiolabeling, and binding assays.
Signaling pathway of [Tyr1]-Somatostatin binding to SSTR2, inhibiting adenylyl cyclase.
PART 5: References
-
[3] PLOS One. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. 3
-
[4] NIH / PMC. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. 4
-
[5] ResearchGate. Influence of surfactants upon protein/peptide adsorption to glass and polypropylene. 5
-
[6] Ovid. Glial cell line-derived neurotrophic factor and somatostatin levels in cerebrospinal fluid.6
-
[8] PubMed. In vivo localization of [(111)In]-DTPA-D-Phe1-octreotide to human ovarian tumor xenografts. 8
-
[7] SciSpace. Role of insulin secretagogues in the regulation of somatostatin binding by isolated rat islets.7
Sources
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. scispace.com [scispace.com]
- 8. In vivo localization of [(111)In]-DTPA-D-Phe1-octreotide to human ovarian tumor xenografts induced to express the somatostatin receptor subtype 2 using an adenoviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of [Tyr1]-Somatostatin
Title: Technical Support Center: Optimizing [Tyr1]-Somatostatin Receptor Assays
Introduction Welcome to the Technical Support Center for Somatostatin Receptor (SSTR) assays. [Tyr1]-Somatostatin is a widely used analog for radioligand binding assays and autoradiography. However, its amphiphilic nature and susceptibility to proteolytic degradation often lead to high non-specific binding (NSB), which obscures the specific receptor signal. This guide provides causality-driven troubleshooting, FAQs, and self-validating protocols to help you isolate true SSTR binding.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does [Tyr1]-Somatostatin exhibit high non-specific binding? A1: High NSB is driven by three primary mechanisms:
-
Hydrophobicity: The peptide backbone and aromatic residues readily adsorb to hydrophobic surfaces like polystyrene plates, pipette tips, and lipid membranes.
-
Electrostatic Interactions: Positively charged residues can interact with negatively charged glass fiber filters or non-target membrane proteins.
-
Proteolytic Degradation: Tissue homogenates contain endogenous peptidases. If [Tyr1]-Somatostatin is cleaved, the resulting radiolabeled fragments often lose SSTR affinity but retain "sticky" properties, drastically increasing background noise .
Q2: How do I accurately define and measure non-specific binding in my assay? A2: NSB is experimentally determined by incubating the radioligand in the presence of a massive excess (typically 1 µM) of an unlabeled competitor, such as Somatostatin-14 or Octreotide 1. Because the unlabeled ligand saturates all high-affinity SSTR sites, any remaining radioactivity is considered non-specific. A self-validating assay must always run Total Binding (TB) and NSB tubes in parallel; Specific Binding (SB) is calculated as TB - NSB. Ideally, NSB should be <20% of TB.
Q3: Which blocking agents are most effective for [Tyr1]-Somatostatin? A3: Bovine Serum Albumin (BSA) is the gold standard. Adding 0.2% to 0.5% (w/v) BSA to the assay buffer coats hydrophobic surfaces and acts as a carrier protein, preventing the peptide from sticking to plastics. Additionally, Bacitracin (often used at 1 mg/mL or 40 mg/L) serves a dual purpose: it acts as a competitive substrate for non-specific proteases and provides steric hindrance against non-specific membrane interactions 2.
Section 2: Troubleshooting Guide for High Background Signal
Issue 1: NSB exceeds 30% of Total Binding.
-
Causality: The radioligand is electrostatically sticking to the assay tube or the glass fiber filter during the separation phase.
-
Solution: Pre-soak glass fiber filters (e.g., GF/B or GF/C) in 0.1% to 0.3% Polyethylenimine (PEI) for 1–2 hours before filtration. PEI coats the negatively charged glass fibers with a net positive charge, repelling the positively charged residues of the somatostatin analog. Use siliconized or low-protein-binding microcentrifuge tubes for all incubations.
Issue 2: Specific binding signal degrades over the incubation period.
-
Causality: Endogenous metalloproteases and aminopeptidases in the membrane preparation are cleaving the [Tyr1]-Somatostatin tracer.
-
Solution: Implement a robust protease inhibitor cocktail. Your binding buffer must contain Bacitracin, PMSF (Phenylmethylsulfonyl fluoride), and Aprotinin 3. Conduct incubations at lower temperatures (e.g., 25°C or 4°C instead of 37°C) to slow enzymatic kinetics while allowing receptor equilibrium to be reached.
Issue 3: Poor signal-to-noise ratio despite blocking.
-
Causality: The wash steps are either too brief, allowing non-specific interactions to persist, or too warm, causing the specific ligand-receptor complex to dissociate.
-
Solution: Increase wash stringency using ice-cold buffer (4°C). The low temperature kinetically traps the high-affinity specific binding (slowing the off-rate) while the mechanical flow of the wash removes low-affinity non-specific interactions.
Section 3: Quantitative Data: Impact of Buffer Optimization on NSB
To illustrate the causality of buffer additives, the following table summarizes the typical impact of various optimization strategies on the percentage of NSB in a 125I-[Tyr1]-Somatostatin membrane binding assay.
| Assay Condition | Additive / Modification | Mechanism of Action | Typical NSB (% of Total) |
| Baseline (Unoptimized) | 50 mM Tris-HCl only | Unmitigated hydrophobic/ionic sticking and degradation. | 45 - 60% |
| + Carrier Protein | 0.2% BSA | Coats plastics/lipids; reduces hydrophobic adsorption. | 25 - 35% |
| + Protease Inhibitor | Bacitracin (1 mg/mL) | Prevents generation of sticky radiolabeled fragments. | 15 - 20% |
| + Divalent Cations | 5 mM MgCl2 | Stabilizes SSTR G-protein coupling, increasing specific affinity. | 10 - 15% |
| + Filter Treatment | 0.3% PEI pre-soak | Neutralizes negative charges on glass fiber filters. | < 10% |
Section 4: Self-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating system. By running Total Binding (TB) and Non-Specific Binding (NSB) in parallel, the protocol inherently verifies the integrity of the specific signal.
Preparation of Optimized Binding Buffer:
-
Prepare 50 mM Tris-HCl (pH 7.4).
-
Add 5 mM MgCl2 (essential for stabilizing the high-affinity agonist state of the SSTR 4).
-
Add 0.2% (w/v) BSA (fatty-acid free).
-
Add protease inhibitors: 1 mg/mL Bacitracin, 1 mM PMSF, and 200,000 KIU/L Aprotinin 3.
Step-by-Step Workflow:
-
Filter Preparation: Pre-soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour at room temperature to minimize ligand sticking to the filter.
-
Assay Setup (Triplicates):
-
Total Binding (TB) Tubes: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Tubes: Add 50 µL of unlabeled Somatostatin-14 (final concentration 1 µM) to saturate SSTRs 5.
-
-
Radioligand Addition: Add 50 µL of 125I-[Tyr1]-Somatostatin (approx. 50,000 cpm or 0.1 nM final concentration) to all tubes.
-
Membrane Addition: Initiate the reaction by adding 100 µL of SSTR-expressing cell membrane suspension (e.g., 10-20 µg protein) to all tubes. Total reaction volume = 200 µL.
-
Incubation: Incubate the tubes at 25°C for 60 minutes. This temperature balances the rate of receptor equilibrium with the mitigation of proteolytic degradation.
-
Termination and Washing: Rapidly terminate the reaction by adding 3 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.2% BSA, 4°C). Immediately filter through the PEI-soaked GF/B filters using a vacuum manifold.
-
Secondary Wash: Wash the filters three additional times with 3 mL of ice-cold wash buffer to flush out unbound and non-specifically bound radioligand.
-
Quantification: Transfer the filters to a gamma counter. Calculate Specific Binding (SB) = average cpm of TB - average cpm of NSB.
Section 5: Visualizing the Workflows and Pathways
Figure 1: Logical troubleshooting workflow for resolving high non-specific binding in SSTR assays.
Figure 2: Receptor binding pathway vs. non-specific interactions for [Tyr1]-Somatostatin.
References
- BenchChem Technical Support Team. "Strategies for reducing non-specific binding in receptor assays." Benchchem.
- Fani, M., et al. "Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors.
- Hinkle, P. M., et al. "Thyroid Hormone-Induced Expression of Specific Somatostatin Receptor Subtypes Correlates with Involution of the TtT-97 Murine Thyrotrope Tumor." Oxford Academic.
- Mansi, R., et al.
- Faron-Górecka, A., et al. "Regulation of somatostatin receptor 2 in the context of antidepressant treatment response in chronic mild stress in rat.
- Dude, I., et al. "Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography.
Sources
- 1. Radiolabeled somatostatin receptor antagonists are preferable to agonists for in vivo peptide receptor targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE | MDPI [mdpi.com]
- 4. Regulation of somatostatin receptor 2 in the context of antidepressant treatment response in chronic mild stress in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Tyr1]-Somatostatin Solubility for Experimental Success
Welcome to the technical support center for [Tyr1]-Somatostatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions for the solubility challenges associated with this valuable peptide. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring your experiments are built on a solid, reproducible foundation.
I. Understanding [Tyr1]-Somatostatin: The Root of the Solubility Challenge
[Tyr1]-Somatostatin is a synthetic analog of the natural hormone somatostatin, where the alanine at position 1 is replaced by tyrosine.[1] This 14-amino acid peptide, with the sequence H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH and a disulfide bridge between Cys3 and Cys14, is a crucial tool for studying somatostatin receptors (SSTRs), particularly SSTR2.[2][3][4]
The solubility of any peptide is dictated by its primary amino acid sequence.[5][6] [Tyr1]-Somatostatin's sequence contains a mix of hydrophobic (Tyr, Phe, Trp) and hydrophilic (Lys, Asn, Thr, Ser) residues. This amphipathic nature is the primary reason for potential solubility issues. At certain concentrations and pH values, the hydrophobic regions of the peptide can interact, leading to self-association and aggregation, which manifests as cloudiness or precipitation in your solution.[7][8]
Physicochemical Properties of [Tyr1]-Somatostatin
| Property | Value | Source |
| Molecular Formula | C82H108N18O20S2 | [1][3] |
| Molecular Weight | ~1730.0 g/mol | [1][3][9] |
| Sequence | YGCKNFFWKTFTSC (Disulfide bridge: Cys3-Cys14) | [2][3] |
| Appearance | White to off-white lyophilized powder | [10] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding [Tyr1]-Somatostatin solubility.
Q1: My lyophilized [Tyr1]-Somatostatin won't dissolve in water. What should I do?
A1: This is a common issue. While some suppliers suggest initial reconstitution in sterile water[1], the peptide's hydrophobic character can hinder complete dissolution. If you observe particulates or cloudiness, do not assume the peptide is unusable. Proceed to the systematic troubleshooting workflow outlined in this guide. It is recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.[6][11]
Q2: I dissolved the peptide in an organic solvent, but it crashed out when I added my aqueous buffer. Why?
A2: This phenomenon, known as "salting out," occurs when the addition of a buffered aqueous solution to a peptide-organic solvent mixture reduces the peptide's solubility. The high local concentration of the peptide upon initial contact with the buffer can trigger rapid aggregation.[12] The key is to add the concentrated peptide solution dropwise into the vigorously stirring aqueous buffer.[12][13]
Q3: Can I sonicate my peptide solution to help it dissolve?
A3: Yes, sonication can be a useful tool to aid in the dissolution of peptides.[5][13] It provides energy to break up aggregates. However, use it judiciously. Over-sonication can potentially lead to peptide degradation. A few short bursts are generally sufficient.
Q4: What is the best way to store my [Tyr1]-Somatostatin stock solution?
A4: For long-term storage, it is recommended to store lyophilized [Tyr1]-Somatostatin at -20°C, protected from light and moisture.[1][10] Once reconstituted, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.[1][14]
III. Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow to achieve a clear, stable solution of [Tyr1]-Somatostatin. The core principle is to start with the mildest solvent and progressively move to stronger options if necessary.
Workflow for Optimizing [Tyr1]-Somatostatin Solubility
Caption: A stepwise decision-making workflow for solubilizing [Tyr1]-Somatostatin.
Detailed Experimental Protocols
Protocol 1: Initial Reconstitution in Aqueous Solution
-
Preparation: Before opening, centrifuge the vial of lyophilized [Tyr1]-Somatostatin to ensure all the powder is at the bottom.[14][15]
-
Reconstitution: Add a small volume of sterile, distilled water to the vial to achieve a concentration of up to 2 mg/mL.[1]
-
Mixing: Gently swirl or vortex the vial to mix. Avoid vigorous shaking.[14]
-
Observation: Visually inspect the solution for any undissolved particles or cloudiness.[12] If the solution is clear, you can proceed with your experiment.
Causality: Starting with water is the mildest approach and is often sufficient for lower concentrations. This avoids introducing organic solvents or extreme pH that might interfere with downstream applications.
Protocol 2: pH-Mediated Solubilization
If the peptide is not fully soluble in water, adjusting the pH can increase its solubility. [Tyr1]-Somatostatin has a net positive charge at neutral pH due to the two lysine (Lys) residues.
-
For Basic Peptides (like [Tyr1]-Somatostatin): If the peptide remains insoluble in water, add a few drops of a 10-30% acetic acid solution.[2][11] This will further protonate the basic residues, increasing the overall positive charge and enhancing its interaction with the polar water molecules.
-
Mixing and Observation: Gently mix and observe for dissolution.
-
Neutralization (Optional but Recommended): Once dissolved, you can slowly add a dilute basic solution (e.g., 0.1 M NaOH) to bring the pH closer to your experimental requirements, being careful not to let the peptide precipitate out.
Causality: Peptides are generally most soluble at pH values away from their isoelectric point (pI).[6] By making the pH more acidic, we increase the net positive charge on the peptide, thereby increasing its solubility in aqueous solutions.
Protocol 3: Utilizing Organic Co-solvents
For highly concentrated solutions or particularly stubborn batches, an organic co-solvent may be necessary.
-
Initial Dissolution: Dissolve the lyophilized [Tyr1]-Somatostatin in a minimal amount of an organic solvent such as Dimethyl sulfoxide (DMSO).[2][5]
-
Slow Dilution: Once fully dissolved in the organic solvent, slowly add this solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.[12][13]
-
Final Concentration of Organic Solvent: Aim to keep the final concentration of the organic solvent as low as possible, typically below 1% for most cell-based assays, as it can be cytotoxic.[5]
Causality: DMSO is a powerful solvent that can disrupt the hydrophobic interactions causing peptide aggregation.[16][17] The slow, dropwise addition to the aqueous buffer prevents the peptide from crashing out of the solution due to sudden changes in solvent polarity.
Solvent Selection Guide
| Solvent | When to Use | Considerations |
| Sterile Water | Initial attempt for low concentrations. | May not be sufficient for all batches or higher concentrations. |
| Dilute Acetic Acid | When water fails; leverages the peptide's basic nature. | Will lower the pH of your final solution; may require neutralization. |
| DMSO | For highly hydrophobic or concentrated solutions. | Can be toxic to cells at higher concentrations; check assay compatibility.[5] |
| Acetonitrile | An alternative to DMSO, especially if DMSO is incompatible with the assay.[1] | Evaporates more readily than DMSO. |
IV. Advanced Troubleshooting: Combating Aggregation
Peptide aggregation is a common hurdle that can lead to inaccurate experimental results.[7]
Detecting Aggregation
-
Visual Inspection: The simplest method is to look for cloudiness or visible precipitates in your solution.[12]
-
UV-Vis Spectroscopy: An increase in absorbance at around 350 nm can indicate the presence of light-scattering aggregates.[12]
Strategies to Prevent and Reverse Aggregation
-
Temperature Control: Some peptides are more soluble at slightly elevated temperatures. Gentle warming of the solution can sometimes help, but be cautious to avoid degradation.[5]
-
Use of Chaotropic Agents: In non-cellular assays, chaotropic agents like guanidine hydrochloride (GdnHCl) or urea can be used to disrupt aggregates.[18] However, these will need to be removed before most biological experiments.
-
Inclusion of Excipients: For some formulations, the addition of stabilizing excipients like a small amount of a non-ionic surfactant (e.g., Polysorbate 80) can help prevent aggregation.[8]
V. Best Practices for Handling and Storage
Proper handling and storage are critical to maintaining the integrity and solubility of your [Tyr1]-Somatostatin.
-
Hygroscopic Nature: Lyophilized peptides are often hygroscopic.[1] To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[19]
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the reconstituted solution into single-use volumes.[1][14]
-
Storage Conditions: Store lyophilized peptide at -20°C.[1][10] Reconstituted aliquots should also be stored at -20°C or -80°C for longer-term stability.[20]
By understanding the physicochemical properties of [Tyr1]-Somatostatin and employing a systematic approach to solubilization, you can overcome experimental challenges and ensure the reliability and reproducibility of your research.
References
- Datasheet. (n.d.). Vertex AI Search.
- Peptide Solubilization. (n.d.). JPT.
- Lambert, O., et al. (n.d.). Importance of the test medium for the release kinetics of a somatostatin analogue from poly(D,L-lactide-co-glycolide) microspheres. PubMed.
- [Tyr1]-Somatostatin-14. (n.d.). MedchemExpress.com.
- [Tyr1] Somatostatin Peptide. (n.d.). Abbiotec.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Peptide solubility. (2023, May 2). Isca Biochemicals.
- Somatostatin. (n.d.). Polypeptide.
- Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). (n.d.). Benchchem.
- How Can I Make My Peptide More Water Soluble?. (2024, January 11). LifeTein.
- Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues. (n.d.). Benchchem.
- Peptide Handling Guideline. (n.d.). BioCat GmbH.
- [Tyr1]-Somatostatin 14. (n.d.). CPC Scientific.
- How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). [Source not provided].
- Thermo Scientific Chemicals [Tyr1] Somatostatin 1 mg. (n.d.). Fisher Scientific.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). PMC.
- Somatostatin, Tyr(11)-. (n.d.). PubChem.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 4). ResearchGate.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). Ubaya Repository.
- [Tyr1]-Somatostatin-14; [59481-23-1]. (n.d.). Aapptec Peptides.
- [Tyr1] Somatostatin 1 mg. (n.d.). Thermo Fisher Scientific.
- [Tyr1]-Somatostatin-14. (2025, August 21). Chemsrc.
- Preventing Protein Aggregation. (n.d.). Biozentrum.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). [Source not provided].
- How to Properly Reconstitute Lyophilized Proteins?. (n.d.). Cusabio.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Verheyden, P., et al. (1990). Conformational Study of a Somatostatin Analogue in DMSO/water by 2D NMR. Biopolymers.
- Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations. (2020, May 15). [Source not provided].
- How to Reconstitute Lyophilized Proteins. (2018, November 17). YouTube.
- protocol for assessing the stability of lyophilized (D-Phe7)-Somatostatin-14. (n.d.). Benchchem.
- [Tyr1]-Somatostatin. (n.d.). Blue Tiger Scientific.
- Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2015, December 20). ResearchGate.
- Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). [Source not provided].
- Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. (2023, October 16). [Source not provided].
- Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. (2022, November 5). MDPI.
- In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed.
- Effect of intraluminal pH on the release of somatostatin and gastrin into antral, bulbar and ileal pouches of conscious dogs. (n.d.). PubMed.
- VH032 thiol solubility issues and how to solve them. (n.d.). Benchchem.
Sources
- 1. abbiotec.com [abbiotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. [Tyr1]-Somatostatin-14 | CAS#:59481-23-1 | Chemsrc [chemsrc.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. J66280.MCR [thermofisher.com]
- 10. polypeptide.com [polypeptide.com]
- 11. biocat.com [biocat.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. youtube.com [youtube.com]
- 15. cytoskeleton.com [cytoskeleton.com]
- 16. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 17. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cusabio.com [cusabio.com]
Technical Support Center: Quality Control & Troubleshooting for [Tyr1]-Somatostatin Experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an authoritative, self-validating framework for [Tyr1]-Somatostatin (Tyr1-SST) experiments.
Native somatostatin-14 lacks a tyrosine or histidine residue, making it difficult to radiolabel efficiently. The substitution of Tyrosine at position 1 allows for robust electrophilic radioiodination (yielding [ 125 I-Tyr1]-Somatostatin) while preserving the critical pharmacophore required for high-affinity Somatostatin Receptor (SSTR) binding[1]. However, working with radiolabeled peptides requires stringent quality control (QC). Every buffer component, temperature shift, and wash step must be mechanistically justified to ensure data integrity and trustworthiness.
Part 1: Workflow & Self-Validating QC Architecture
To ensure experimental integrity, your workflow must incorporate built-in validation gates. The diagram below illustrates the end-to-end QC architecture required before utilizing [Tyr1]-Somatostatin in downstream functional assays.
Fig 1: End-to-end quality control workflow for [Tyr1]-Somatostatin radioligand development.
Part 2: Standardized Radioligand Binding Protocol (Filtration Method)
This protocol is optimized for evaluating SSTR binding affinity ( Kd ) and receptor density ( Bmax ) using membrane preparations. It is designed as a self-validating system where non-specific binding (NSB) acts as an internal control for assay noise[2].
Step 1: Assay Buffer Preparation Prepare 25 mM HEPES (pH 7.4) containing 10 mM MgCl 2 , 1 mM CaCl 2 , 0.5% BSA, and 10 µM Bacitracin[2],[3].
-
The Causality: MgCl 2 is strictly required because divalent cations stabilize the high-affinity agonist-receptor-G-protein ternary complex. Without it, the receptor uncouples, and apparent affinity drops. Bacitracin acts as a competitive protease inhibitor, preventing the rapid enzymatic degradation of the Tyr1-SST peptide by endogenous membrane peptidases during incubation[3]. BSA acts as a carrier protein to prevent the highly hydrophobic peptide from adhering to plasticware.
Step 2: Membrane Dilution Dilute SSTR-expressing cell membranes (e.g., CHO-K1 or HEK293 cells expressing SSTR1-5) in the assay buffer to a final concentration of 10-25 µg protein/well[2],[4].
Step 3: Incubation (Equilibrium) In a 96-well plate, combine 100 µL diluted membranes, 50 µL of [ 125 I-Tyr1]-Somatostatin (tracer), and 50 µL of either assay buffer (for Total Binding) or 1 µM unlabeled Somatostatin-28 (to determine Non-Specific Binding)[2]. Incubate for 60 minutes at 27°C to reach equilibrium.
Step 4: Filtration & Washing Aspirate the reaction and wash 9 times with 500 µL of ice-cold wash buffer (50 mM Tris-HCl pH 7.4, 0.2% BSA) over a GF/C glass fiber filter[2].
-
The Causality: The GF/C filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for at least 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically repelling the basic [Tyr1]-Somatostatin peptide and minimizing false-positive NSB signals[2].
Part 3: Quantitative Quality Control Metrics
Compare your lot-specific data against these field-proven benchmarks to validate your reagents before proceeding to complex in vivo or functional studies.
| QC Parameter | Acceptable Range | Mechanistic Significance |
| Specific Activity | 2000 - 2200 Ci/mmol | Ensures a sufficient signal-to-noise ratio for detecting low-abundance SSTRs[1]. |
| Kd (Binding Affinity) | 0.1 - 6.0 nM | Validates that the Tyr1 substitution and subsequent iodination did not disrupt the peptide's pharmacophore[2],[1]. |
| Bmax (Receptor Density) | 10 - 30 pmol/mg protein | Confirms membrane preparation quality and viable receptor expression levels[2]. |
| Non-Specific Binding (NSB) | < 20% of Total Binding | Validates blocking efficiency (PEI/BSA) and limits false-positive signals[2]. |
| Extraction Recovery | > 60% (Target: ~79%) | Ensures accurate quantification when extracting endogenous somatostatin from plasma for RIA[5]. |
Part 4: Troubleshooting Guides & FAQs
Q1: Why is the specific activity of my newly synthesized [ 125 I-Tyr1]-Somatostatin lower than expected, and how does it affect the assay? Answer: The Tyr1 substitution specifically introduces a phenolic ring for electrophilic aromatic substitution by 125 I (e.g., via Chloramine-T or Iodogen methods). If specific activity is low (< 2000 Ci/mmol), it often indicates incomplete oxidation or poor HPLC separation of the mono-iodinated peptide from the unreacted precursor[1]. Low specific activity requires you to add more total peptide to achieve detectable radioactive counts, which can inadvertently saturate the receptors and artificially inflate your apparent Kd .
Q2: I am observing unusually high Non-Specific Binding (NSB) in my filtration assays. How can I isolate and resolve this? Answer: NSB >20% compromises the assay's dynamic window. Mechanistically, this is usually due to inadequate filter blocking or peptide aggregation. Ensure your GF/C filters are soaked in 0.5% PEI for at least 1 hour at 4°C[2]. Additionally, verify that your assay and wash buffers contain at least 0.2% - 0.5% BSA. Because [Tyr1]-Somatostatin is highly hydrophobic, omitting BSA will cause the radioligand to stick indiscriminately to the microplate walls and the filtration manifold.
Q3: My competition binding assay shows a right-shifted IC 50 (loss of apparent affinity). What is the mechanistic cause? Answer: A right-shifted affinity curve is almost always caused by the absence of divalent cations or GTP contamination. G-protein coupled receptors (GPCRs) require Mg 2+ (typically 10 mM) to stabilize the agonist-receptor-G-protein ternary complex[2],[3]. If EDTA was carried over from your cell harvesting step, it will chelate the Mg 2+ and uncouple the receptor, shifting it to a low-affinity state. Always wash cell pellets free of EDTA before membrane homogenization.
Q4: How do I validate receptor internalization versus surface binding using[ 125 I-Tyr1]-Somatostatin? Answer: Differentiating surface-bound from internalized radioligand requires an acid-wash protocol. After incubating cells with the radioligand at 37°C, wash the monolayer with a low-pH buffer (e.g., 10 mM sodium borate, pH 2.5, or 0.1 M acetic acid) for 5 minutes[6]. The acidic environment protonates key residues, disrupting the ligand-receptor interaction on the cell surface. Collect this wash; it represents the "Surface Bound" fraction. Subsequently, lyse the cells (e.g., with 1 M NaOH or 10% SDS) and count the lysate to quantify the "Internalized" radioactivity[6].
Q5: When extracting somatostatin from plasma for RIA, my recovery is highly variable. How can I improve this? Answer: Somatostatin is rapidly degraded by plasma peptidases. Blood must be collected in chilled tubes containing EDTA and aprotinin (5000 KIU/mL) and immediately placed on ice[5]. Extraction is typically performed using Sep-pak C18 cartridges. A self-validating system requires a "Recovery Control"—spiking a known amount of unlabeled peptide into a parallel sample. A valid assay must achieve at least 60% recovery (typically ~79% under optimal conditions)[5].
Part 5: Mechanistic Visualization
Understanding the downstream consequences of [Tyr1]-Somatostatin binding is critical for troubleshooting functional assays (e.g., cAMP inhibition or β -arrestin recruitment).
Fig 2: Mechanistic pathway of SSTR2 activation and internalization by [Tyr1]-Somatostatin.
References
-
human Somatostatin sst2a Receptor - Revvity: Quality Control. Revvity. 2
-
Somatostatin - RIA | IBL-America. IBL-America. 5
-
Tc labelled peptides for imaging of peripheral receptors. International Atomic Energy Agency (IAEA). 3
-
Role of Somatostatin and Somatostatin Receptors in Pain. ResearchGate. 1
-
Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and Activation. ScienceOpen. 4
-
MicroPET Imaging of Gene Transfer with a Somatostatin Receptor–Based Reporter Gene and 94mTc-Demotate 1. Journal of Nuclear Medicine.6
Sources
Technical Support Center: Interpreting Unexpected Results with [Tyr1]-Somatostatin
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with [Tyr1]-Somatostatin. This resource is designed to provide in-depth troubleshooting assistance and address common, and uncommon, experimental outcomes. As scientists, we understand that unexpected results are not failures, but rather opportunities for discovery. This guide will help you navigate these instances with confidence, providing plausible explanations and actionable next steps grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My binding assay with [Tyr1]-Somatostatin shows lower affinity than expected. What are the likely causes?
A1: Lower-than-expected binding affinity can stem from several factors, ranging from reagent integrity to assay conditions. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Peptide Integrity:
-
Degradation: [Tyr1]-Somatostatin, like other peptides, is susceptible to degradation by proteases. Studies have shown that it can be rapidly degraded by aminopeptidases present in biological samples like brain microvessels and liver plasma membranes.[1][2] Ensure that your buffers contain protease inhibitors, and that your peptide stocks have been stored correctly at -20°C or below.[3]
-
Purity and Synthesis Errors: Verify the purity of your [Tyr1]-Somatostatin batch via HPLC and mass spectrometry. Incomplete synthesis or the presence of contaminants can significantly impact binding.
-
-
Assay Conditions:
-
Buffer Composition: The composition of your binding buffer is critical. Ensure the pH, ionic strength, and presence of necessary co-factors are optimal. For instance, somatostatin binding can be calcium-dependent.[4]
-
Non-Specific Binding: High non-specific binding can mask the true specific binding, leading to an underestimation of affinity.[5][6] Optimize blocking agents (e.g., BSA) and washing steps to minimize this.[5][7]
-
-
Target Receptor Issues:
-
Receptor Expression and Conformation: Confirm the expression levels and proper folding of your target somatostatin receptor (SSTR) subtype in your cell line or tissue preparation. Low receptor density or misfolded receptors will result in reduced binding.
-
Receptor Subtype Specificity: [Tyr1]-Somatostatin is an analog of somatostatin-14 and is known to bind to multiple SSTR subtypes, with a notable affinity for SSTR2.[8][9][10] If your experimental system expresses a different SSTR subtype with lower affinity for [Tyr1]-Somatostatin, this could explain the results.
-
Q2: I'm observing a stimulatory effect on cell proliferation/secretion with [Tyr1]-Somatostatin, which is contrary to its known inhibitory role. How is this possible?
A2: This is a fascinating and not entirely unprecedented observation. While somatostatin and its analogs are classic inhibitors of cellular processes, paradoxical stimulatory effects have been reported. Here are the leading hypotheses:
-
Receptor-Mediated Biphasic Response: Some G protein-coupled receptors (GPCRs), including SSTRs, can exhibit biphasic or dual signaling. At certain concentrations, or in specific cellular contexts, [Tyr1]-Somatostatin might preferentially couple to a different G protein (e.g., Gs instead of the canonical Gi/o) or activate an alternative signaling pathway.[11][12][13] For instance, SSTR2 has been shown to induce a rapid increase in extracellular acidification rate (a measure of metabolic activity) followed by a decrease.[13]
-
Receptor Desensitization and Downregulation: Prolonged exposure to an agonist can lead to receptor desensitization and internalization.[14][15][16] This process, mediated by GPCR kinases (GRKs) and arrestins, can uncouple the receptor from its primary inhibitory pathway and potentially trigger other signaling cascades, such as the MAPK pathway, which can be involved in cell proliferation.[12][16]
-
Off-Target Effects: At high concentrations, [Tyr1]-Somatostatin might interact with other receptors or cellular components, leading to unexpected biological responses. It is crucial to perform dose-response experiments and use appropriate controls to rule out non-specific effects.
-
Cellular Context: The specific signaling outcome of SSTR activation is highly dependent on the cell type and its repertoire of signaling molecules.[11][12] In some cell lines, the downstream signaling machinery might be wired in a way that leads to a stimulatory output. A study on human pancreatic carcinoid cells in vitro showed that a somatostatin analogue stimulated growth, possibly by reducing cyclic AMP production.[17]
Q3: My functional assay (e.g., cAMP measurement) shows no response to [Tyr1]-Somatostatin, but I have confirmed binding. What could be the issue?
A3: This scenario, where binding is uncoupled from a functional response, points towards several possibilities at the level of signal transduction:
-
Receptor-G Protein Uncoupling: The receptor may be in a state where it can bind the ligand but cannot efficiently couple to its cognate G protein.[14] This can be due to mutations in the receptor's intracellular loops or post-translational modifications.
-
Biased Agonism: [Tyr1]-Somatostatin might be acting as a biased agonist in your system. This means it stabilizes a receptor conformation that preferentially activates one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G protein-mediated cAMP inhibition).[16]
-
Assay Sensitivity and Kinetics: Your functional assay may not be sensitive enough to detect a subtle change in the second messenger. Alternatively, the kinetics of the response might be very rapid or transient, and you might be missing the optimal time point for measurement.
-
Receptor Internalization: As a GPCR, SSTRs undergo internalization upon agonist binding.[14][15][18] If the functional response you are measuring is dependent on cell surface receptors, rapid internalization could abrogate the signal.
Troubleshooting Guides
Guide 1: Troubleshooting Low or No Signal in a [Tyr1]-Somatostatin Binding Assay
This guide provides a systematic approach to diagnosing and resolving issues of low or absent signal in your binding experiments.
Step-by-Step Protocol:
-
Verify Reagent Quality:
-
[Tyr1]-Somatostatin: Confirm the peptide's integrity and concentration. If possible, run a fresh sample on HPLC and Mass Spectrometry.
-
Radiolabel (if applicable): Check the age and specific activity of the radiolabeled ligand.
-
Receptors: Ensure the cell membranes or tissues used have the expected level of SSTR expression.
-
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Perform a time-course experiment to determine when binding reaches equilibrium.[7]
-
Buffer Composition: Test different buffer conditions, including variations in pH and the addition of divalent cations like Ca2+.[4]
-
Protease Inhibitors: Always include a protease inhibitor cocktail in your binding buffer to prevent peptide degradation.[1][2]
-
-
Minimize Non-Specific Binding:
-
Blocking Agents: Titrate the concentration of blocking agents like BSA.
-
Washing Steps: Optimize the number and duration of washes to remove unbound ligand without dissociating specifically bound ligand.
-
-
Check Detection System:
-
Instrument Settings: Ensure your detection instrument (e.g., gamma counter, microplate reader) is calibrated and set to the correct parameters.[7]
-
Guide 2: Investigating Unexpected Stimulatory Effects
If you observe a stimulatory response, this workflow can help you dissect the underlying mechanism.
Experimental Workflow:
-
Confirm the Effect:
-
Dose-Response Curve: Generate a full dose-response curve to see if the effect is concentration-dependent.
-
Time-Course Analysis: Determine the kinetics of the stimulatory effect.
-
-
Investigate Signaling Pathways:
-
G Protein Coupling: Use specific inhibitors (e.g., pertussis toxin for Gi/o) to determine which G protein is involved.
-
Second Messengers: Measure levels of other second messengers besides cAMP, such as inositol phosphates (IPs) or intracellular calcium.
-
MAPK Pathway Activation: Perform Western blots to check for phosphorylation of ERK, JNK, and p38 MAP kinases.[12]
-
-
Assess Receptor Trafficking:
Data Presentation & Visualization
Table 1: Somatostatin Receptor Subtype Affinity Profile for Somatostatin Analogs
| Analog | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| Somatostatin-14 | High | High | High | High | High |
| [Tyr1]-Somatostatin | Moderate | High | Moderate | Low | Moderate |
| Octreotide | Low | High | Low | Low | Moderate |
| Lanreotide | Low | High | Moderate | Low | High |
This table provides a generalized overview. Specific affinities can vary depending on the experimental conditions.
Diagram 1: Canonical Somatostatin Signaling Pathway
Caption: Canonical inhibitory signaling pathway of somatostatin receptors.
Diagram 2: Hypothetical Pathway for a Stimulatory Response
Caption: A potential alternative pathway involving β-arrestin.
References
- Somatostatin Receptor - Massive Bio. (2026, February 24).
- The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - MDPI. (2023, December 25).
- Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed. (n.d.).
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5).
- GPCR Internalization Assay - Creative Bioarray. (n.d.).
- Rapid sequestration and degradation of somatostatin analogues by isolated brain microvessels - PubMed. (n.d.).
- G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry - Multispan, Inc. (n.d.).
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17).
- [Tyr1] Somatostatin Peptide - Abbiotec. (n.d.).
- Metabolism of somatostatin and its analogues by the liver - PubMed. (n.d.).
- G Protein-Coupled Receptor Internalization Assays in the High-Content Screening Format. (2025, August 9).
- Calcium-dependence of somatostatin binding to receptors - PubMed. (n.d.).
- [Tyr1]-Somatostatin - Biotechnology Grade - 500 µg - Blue Tiger Scientific. (n.d.).
- [Tyr1]-Somatostatin-14 - MedchemExpress.com. (n.d.).
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025, November 18).
- [Tyr1]-Somatostatin-14 | CAS#:59481-23-1 | Chemsrc. (2025, August 21).
- Troubleshooting low signal in Dakli binding assays - Benchchem. (n.d.).
- G protein-coupled receptor internalization assays in the high-content screening format - PubMed. (n.d.).
- Unexpected Growth-Stimulatory Effect of Somatostatin Analogue on Cultured Human Pancreatic Carcinoid Cells - PubMed. (n.d.).
Sources
- 1. Rapid sequestration and degradation of somatostatin analogues by isolated brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of somatostatin and its analogues by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. Calcium-dependence of somatostatin binding to receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. benchchem.com [benchchem.com]
- 8. abbiotec.com [abbiotec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Tyr1]-Somatostatin-14 | CAS#:59481-23-1 | Chemsrc [chemsrc.com]
- 11. massivebio.com [massivebio.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. multispaninc.com [multispaninc.com]
- 16. mdpi.com [mdpi.com]
- 17. Unexpected growth-stimulatory effect of somatostatin analogue on cultured human pancreatic carcinoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Modifications & Troubleshooting for [Tyr1]-Somatostatin Assays in SSTR-Expressing Cell Lines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic protocol sheets. Here, we explore the causality behind experimental design, providing drug development professionals and researchers with self-validating methodologies for evaluating Somatostatin Receptors (SSTRs) using [Tyr1]-Somatostatin.
Part 1: Fundamental Principles & Cell Line Selection
Why use [Tyr1]-Somatostatin instead of native Somatostatin-14? Native Somatostatin-14 (SST-14) lacks a Tyrosine or Histidine residue, making direct radioiodination (with 125 I) highly inefficient and damaging to the peptide's pharmacophore. [Tyr1]-Somatostatin is a synthetic analog where the Alanine at position 1 is substituted with Tyrosine[1]. This modification allows for efficient monoiodination at the N-terminus while strictly preserving the critical Cys3-Cys14 disulfide bridge required for high-affinity binding to SSTR subtypes[1][2].
To ensure robust data, selecting the correct cell line and understanding its baseline receptor kinetics is critical. Below is a summary of validated cell lines and their quantitative binding parameters.
Table 1: Validated Cell Lines & Quantitative Binding Parameters for [Tyr1]-Somatostatin
| Cell Line | Tissue Origin | SSTR Expression Status | Dissociation Constant ( Kd ) | Max Binding Capacity ( Bmax ) |
| A427 | Non-small cell lung carcinoma | Transfected (AdCMVhSSTr2) | 1.8 – 3.3 nM | 930 – 5100 fmol/mg protein |
| SKOV3.ip1 | Ovarian carcinoma | Transfected (AdCMVhSSTr2) | 1.8 – 3.3 nM | 80 – 610 fmol/mg protein |
| Neuroblastoma | Neural crest tumors | Endogenous (SSR1 focus) | 0.1 – 1.0 nM | ~0.5 pmol/mg protein |
| HEK293 | Human Embryonic Kidney | Stably Transfected (SSTR1-5) | Sub-nanomolar | Varies by clone |
Data synthesized from competitive binding assays utilizing 125 I-[Tyr1]-Somatostatin[3][4][5].
Part 2: Visualizing the SSTR System
To troubleshoot effectively, one must understand the mechanistic flow of the ligand-receptor interaction. SSTRs are G protein-coupled receptors (GPCRs). Upon binding [Tyr1]-Somatostatin, they trigger a cascade that inhibits adenylyl cyclase and recruits β -arrestin, culminating in clathrin-mediated endocytosis.
Fig 1. [Tyr1]-Somatostatin mediated SSTR activation, signaling, and internalization.
Part 3: Self-Validating Experimental Protocols
Every protocol must be a self-validating system. If an assay fails, the internal controls should instantly tell you why it failed.
Protocol A: Competitive Radioligand Binding Assay
This assay determines the affinity ( Kd ) and receptor density ( Bmax ) of your cell line[3].
-
Cell Preparation: Seed SSTR-expressing cells (e.g., A427 or HEK293) in 6-well plates and culture until 80% confluent[3][4].
-
Equilibration Incubation: Add 0.05 nM 125 I-[Tyr1]-Somatostatin to each well. To generate a competitive binding curve, co-incubate with varying concentrations (0 to 7500 nM) of unlabeled [Tyr1]-Somatostatin[3].
-
Arrest & Wash: Rapidly wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS)[4].
-
Causality: The sudden drop in temperature rigidifies the lipid bilayer and traps the ligand-receptor complexes in their current state.
-
-
Solubilization: Lyse the cells using 0.5 mL of 1 N NaOH[4].
-
Quantification: Measure the radioactivity of the lysate using a gamma counter[4].
-
Self-Validation Control: Always include wells with a >1,000-fold excess of unlabeled ligand. The radioactivity in these wells represents Non-Specific Binding (NSB). Subtract NSB from total binding to verify that your signal is exclusively receptor-mediated[3][6].
Protocol B: Receptor Internalization Assay
This assay differentiates between ligand sitting on the cell surface and ligand that has been actively trafficked inside the cell[6].
Fig 2. Step-by-step workflow for the[Tyr1]-Somatostatin internalization assay.
-
Active Trafficking: Incubate cells with 1 nM 125 I-[Tyr1]-Somatostatin in internalization medium at 37°C for designated time points (e.g., 5, 15, 30, 60, 120 min)[6].
-
Trafficking Arrest: Wash twice with ice-cold PBS[6].
-
Acid Wash (Surface Fraction): Wash cells with 20 mmol/L sodium acetate in Hanks Balanced Salt Solution (pH 4.0) for exactly 3 minutes on ice. Collect this wash; it represents the surface-bound fraction[6].
-
Lysis (Internalized Fraction): Lyse the remaining cells with 10 mmol/L sodium borate containing 10% SDS. Collect the lysate; it represents the internalized fraction[6].
-
Self-Validation Control: Perform a parallel time-course plate strictly at 4°C. Because endocytosis is ATP- and temperature-dependent, the 4°C plate should show near-zero radioactivity in the lysis fraction. If it doesn't, your acid wash is failing.
Part 4: Troubleshooting Guides & FAQs
Q: My radioligand binding assay is yielding Non-Specific Binding (NSB) exceeding 30% of total binding. How do I fix this? A: [Tyr1]-Somatostatin is a highly hydrophobic, basic peptide that readily adsorbs to polystyrene plastics and exposed lipid membranes.
-
Mechanistic Fix: You must block the system. Pre-coat your assay tubes and plates with 0.1% to 1% Bovine Serum Albumin (BSA) or use siliconized tubes. Furthermore, ensure your wash buffers contain at least 0.1% BSA to outcompete the peptide for non-specific plastic binding sites[6][7].
Q: I am observing a rapid loss of [Tyr1]-Somatostatin activity and binding over a 60-minute incubation. What is happening? A: You are likely experiencing enzymatic degradation. Standard cell culture serum (FBS) contains potent peptidases (like DPP-IV and aminopeptidases) that rapidly cleave somatostatin analogs[4].
-
Mechanistic Fix: Never run these assays in standard growth media. Switch to a serum-free internalization medium (e.g., DMEM supplemented with 30 mmol/L HEPES and 1% BSA)[6]. For highly proteolytic cell lines, supplement the buffer with a protease inhibitor cocktail containing bacitracin and Trasylol (aprotinin) to protect the peptide[7][8].
Q: In my internalization assay, the "internalized" fraction is extremely high even at the 5-minute mark. How do I differentiate surface-bound from internalized ligand accurately? A: Your acid wash is likely too weak or too short, causing surface-bound ligand to carry over into the lysis step.
-
Mechanistic Fix: The acid wash relies on a precise pH of 4.0 to protonate amino acid side chains, disrupting the electrostatic and hydrogen bonds between [Tyr1]-Somatostatin and the SSTR extracellular loops without permeabilizing the cell membrane[6]. Ensure your sodium acetate buffer is exactly pH 4.0. Do not exceed 3-5 minutes of exposure, and keep the plate strictly on ice; prolonged acid exposure at warmer temperatures will lyse the cells, dumping internalized radioactivity into your surface fraction.
Q: During the wash steps, my HEK293 cells are detaching from the plate, ruining my protein normalization calculations. What is the workaround? A: HEK293 cells have notoriously weak adherence, and the sudden addition of ice-cold PBS causes cytoskeletal contraction, leading to detachment.
-
Mechanistic Fix: Pre-coat your culture plates with Poly-D-Lysine or Fibronectin to enforce strong integrin-mediated adhesion. When washing, gently pipette the ice-cold PBS against the side wall of the well rather than directly onto the cell monolayer. Always normalize your final gamma counts against total protein content (using a BCA assay on the final lysate) to mathematically correct for any minor cell loss[6].
References
-
[Tyr1] Somatostatin Peptide. Abbiotec. Available at:[Link]
-
EURIA-Somatostatin RIA Kit Protocol. Sceti / Euro Diagnostica. Available at: [Link]
-
Somatostatin Ria kit Handling of Reagents. Sceti. Available at: [Link]
-
In Vivo Localization of [111In]-DTPA-d-Phe1-Octreotide to Human Ovarian Tumor Xenografts Induced to Express the Somatostatin Receptor Subtype 2 Using an Adenoviral Vector. Clinical Cancer Research - AACR Journals. Available at: [Link]
-
Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and. ScienceOpen. Available at: [Link]
-
MicroPET Imaging of Gene Transfer with a Somatostatin Receptor–Based Reporter Gene and 94mTc-Demotate 1. Journal of Nuclear Medicine. Available at: [Link]
-
Identification, Characterization, and Biological Activity of Somatostatin Receptors in Human Neuroblastoma Cell Lines. Cancer Research - AACR Journals. Available at:[Link]
Sources
Validation & Comparative
Validating [Tyr1]-Somatostatin Binding to SSTR Subtypes: A Comprehensive Comparison Guide
As drug development increasingly targets the neuroendocrine system, accurately profiling the binding affinity and functional agonism of somatostatin analogs is critical. Somatostatin (SST) regulates endocrine signaling by binding to five distinct G-protein coupled receptors (SSTR1–5)[1]. However, native Somatostatin-14 (SST-14) lacks a tyrosine or histidine residue, making direct 125I radiolabeling impossible without destroying its pharmacophore.
To overcome this, researchers developed [Tyr1]-Somatostatin-14 , substituting the N-terminal Alanine (Ala1) with Tyrosine (Tyr1). This precise structural modification preserves the pan-SSTR binding affinity of the native peptide while enabling highly efficient radioiodination. Today, [125I-Tyr1]-Somatostatin-14 serves as the gold-standard tracer for validating novel SSTR-targeted therapeutics[2].
This guide provides an objective comparison of [Tyr1]-Somatostatin against other clinical analogs and details the self-validating experimental workflows required to accurately quantify SSTR binding and functional activation.
Comparative Binding Profile: [Tyr1]-SST-14 vs. Clinical Alternatives
When validating a new somatostatin analog, its binding profile must be benchmarked against established ligands. While first-generation analogs like Octreotide are conformationally constrained to target specific subtypes, [Tyr1]-SST-14 maintains the flexible tetradecapeptide structure, allowing it to act as a universal SSTR ligand[3][4].
The table below summarizes the binding affinities ( IC50 / Ki in nM) of key somatostatin ligands across all five receptor subtypes:
| Ligand | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | Target Profile |
| Native SST-14 | 1.1 - 2.1 | 0.1 - 1.5 | 0.3 - 1.6 | 0.5 - 2.0 | 0.4 - 2.2 | Pan-SSTR Agonist |
| [Tyr1]-SST-14 | ~1.5 | ~0.2 | ~1.2 | ~1.8 | ~0.8 | Pan-SSTR Agonist |
| Octreotide | >1000 | 0.4 - 1.5 | 10 - 35 | >1000 | 7 - 25 | SSTR2 Selective |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 | Broad (SSTR1,2,3,5) |
Data synthesized from established pharmacological characterizations of cloned human SSTRs[2][5].
Mechanistic Insights: SSTR Signaling Pathways
To design a robust functional assay, one must first understand the causality of the receptor's signaling cascade. All five SSTR subtypes are predominantly coupled to pertussis toxin-sensitive Gi/o proteins[2].
Upon [Tyr1]-Somatostatin binding, the receptor undergoes a conformational shift that triggers the dissociation of the Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity[2][4]. Concurrently, the Gβγ complex modulates ion channels—inhibiting voltage-gated Ca2+ influx and promoting K+ efflux—while activating Protein Tyrosine Phosphatases (PTPs)[6].
Diagram 1: Gi/o-coupled signaling cascade triggered by [Tyr1]-Somatostatin binding to SSTRs.
Self-Validating Experimental Protocols
A reliable protocol must be a self-validating system where every reagent serves a specific, mechanistic purpose. Below are the definitive workflows for validating SSTR binding and functional agonism.
Protocol A: Radioligand Competition Binding Assay
This assay determines the binding affinity ( Ki ) of novel unlabeled competitors by measuring their ability to displace [125I-Tyr1]-SST-14 from the receptor[7].
-
Membrane Preparation: Homogenize CHO-K1 or HEK293 cells stably expressing the target SSTR subtype.
-
Causality: Using crude membrane fractions rather than whole cells isolates the GPCRs in their native lipid bilayer, preventing ligand internalization from skewing the binding kinetics[4].
-
-
Incubation: Combine 10μg of membrane protein, 0.1 nM [125I-Tyr1]-SST-14 , and varying concentrations of the unlabeled competitor in a 50 mM HEPES buffer (pH 7.4). Crucially, supplement the buffer with 0.2% BSA, 1 mM bacitracin, and 1 mM PMSF.
-
Causality: Somatostatin is highly hydrophobic; BSA prevents non-specific adsorption of the peptide to plasticware. Bacitracin and PMSF are protease inhibitors that prevent the rapid enzymatic degradation of the radiotracer during the 60-minute incubation at 25∘C [7].
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Causality: Glass fibers carry a negative charge that binds positively charged peptides. PEI provides a strong positive charge that neutralizes the filter, drastically reducing non-specific binding (NSB) of the radioligand and improving the signal-to-noise ratio.
-
-
Washing & Counting: Wash the filters rapidly with 3×5 mL of ice-cold wash buffer.
-
Causality: The sudden drop in temperature kinetically freezes the receptor-ligand complex, slowing the dissociation rate ( koff ) of the bound radioligand while free ligand is washed away[2]. Finally, quantify bound radioactivity using a gamma counter.
-
Diagram 2: Step-by-step workflow for the [125I-Tyr1]-Somatostatin radioligand binding assay.
Protocol B: Functional cAMP Accumulation Assay
Binding does not guarantee agonism. To validate that a ligand functionally activates the receptor, we measure the Gi -mediated inhibition of cAMP[4].
-
Cell Seeding & Starvation: Seed SSTR-expressing cells in a 384-well plate. Starve cells in serum-free medium for 2 hours prior to the assay to establish a stable baseline of intracellular signaling.
-
Forskolin & IBMX Stimulation: Co-incubate the cells with 10μM Forskolin, 0.5 mM IBMX, and the test ligand (e.g., [Tyr1]-SST-14) for 30 minutes at 37∘C [7].
-
Causality: Because SSTRs are Gi -coupled, their activation reduces cAMP. In a resting cell, cAMP is already near zero. Forskolin directly activates adenylyl cyclase to artificially spike cAMP levels, creating a high baseline so that the inhibitory effect of the somatostatin analog can be measured. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the premature enzymatic degradation of the newly synthesized cAMP[4][7].
-
-
Detection: Lyse the cells and quantify cAMP levels using a competitive TR-FRET or ELISA kit. A successful [Tyr1]-SST-14 positive control will show a dose-dependent decrease in the luminescent/fluorescent signal relative to the Forskolin-only wells[2].
References
-
Patel YC, Greenwood MT, Warszynska A, Srikant CB. "All Five Cloned Human Somatostatin Receptors (hSSTR1-5) Are Functionally Coupled to Adenylyl Cyclase." Biochemical and Biophysical Research Communications, 1994.2
-
Liu Y, et al. "Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and Activation." PLOS One, 2014. 4
-
Strowski MZ, et al. "Somatostatin Inhibits Insulin and Glucagon Secretion via Two Receptor Subtypes: An in Vitro Study of Pancreatic Islets from Somatostatin Receptor 2 Knockout Mice." Endocrinology, 2000. 6
-
MedChemExpress. "Somatostatin Receptor | Antagonists Agonists." MedChemExpress Life Science Reagents. 1
Sources
A Comparative Analysis of [Tyr1]-Somatostatin and Native Somatostatin for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of endocrine research and therapeutic development, somatostatin and its analogues are pivotal molecules. Native somatostatin, a naturally occurring peptide hormone, regulates a multitude of physiological processes by inhibiting the secretion of various other hormones.[1][2][3] Its synthetic analogue, [Tyr1]-Somatostatin, offers distinct advantages for research applications, primarily due to the substitution of an alanine residue with tyrosine at the first position.[4] This guide provides a comprehensive, data-driven comparison of these two peptides, offering insights into their structural nuances, functional implications, and the experimental methodologies crucial for their evaluation.
Structural and Functional Distinctions: The Significance of the Tyrosine Substitution
Native somatostatin exists in two primary active forms, a 14-amino acid peptide (SST-14) and a longer 28-amino acid form (SST-28).[5] The core biological activity is largely attributed to a conserved pharmacophore. [Tyr1]-Somatostatin is an analogue of SST-14 where the alanine at position 1 is replaced by a tyrosine residue.[4] This seemingly minor alteration has significant consequences for its utility in research, particularly in radiolabeling for binding assays. The tyrosine residue provides a readily available site for iodination, a common method for radiolabeling peptides without significantly compromising their biological activity.
Comparative Analysis of Key Performance Metrics
The selection of a somatostatin analogue for research hinges on several key performance indicators. This section provides a detailed comparison of [Tyr1]-Somatostatin and native somatostatin across critical parameters.
Receptor Binding Affinity: A Subtle but Important Difference
Both native somatostatin and [Tyr1]-Somatostatin exert their effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6][7] While both peptides generally exhibit high affinity for these receptors, the introduction of the tyrosine residue can subtly influence the binding kinetics.[8][9]
| Parameter | Native Somatostatin (SST-14) | [Tyr1]-Somatostatin | Key Considerations |
| Receptor Affinity (Kd) | High affinity across SSTR subtypes | Generally high affinity, with some studies suggesting a slightly lower dissociation rate (slower 'off-rate') for the iodinated form compared to [125I-Tyr1]SRIF.[8] | The choice of radioligand is critical for accurate binding data. [125I-Tyr11]SRIF, another common radioligand, exhibits even higher affinity due to its slower dissociation.[8] |
| Receptor Subtype Selectivity | Binds to all five SSTR subtypes with varying affinities.[9] | The binding profile across subtypes is largely comparable to native somatostatin. | The specific SSTR subtype being investigated should guide the choice of the most appropriate ligand and experimental conditions. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a standardized method for determining the binding affinity of unlabeled ligands like native somatostatin and [Tyr1]-Somatostatin.
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from a specific somatostatin receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).
-
Radioligand (e.g., [¹²⁵I-Tyr¹]-Somatostatin or [¹²⁵I-Tyr¹¹]-Somatostatin).
-
Unlabeled competitor ligands (native somatostatin, [Tyr1]-Somatostatin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
96-well microplates and glass fiber filters.[10]
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the cell membrane preparation.[10]
-
Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.[10]
-
Competitive Binding: Add assay buffer, radioligand, increasing concentrations of the unlabeled competitor ligand, and cell membranes.[10]
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[10][11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[10]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).[10]
Workflow for Competitive Radioligand Binding Assay
A generalized workflow for determining ligand binding affinity.
Metabolic Stability: A Critical Parameter for In Vivo and In Vitro Studies
A significant limitation of native somatostatin for therapeutic and some research applications is its short biological half-life, estimated to be around 1-3 minutes.[5][12] This rapid degradation is primarily due to enzymatic cleavage. While the Tyr1 substitution in [Tyr1]-Somatostatin is primarily for labeling, it's important to assess if this modification impacts its stability. Studies have shown that the degradation of somatostatin analogues can be significantly influenced by their structure.[13]
| Parameter | Native Somatostatin | [Tyr1]-Somatostatin | Key Considerations |
| In Vitro Half-life (Plasma) | Very short (minutes) | Expected to be similarly short, as the primary cleavage sites are often internal. | The stability of any peptide should be empirically determined in the relevant biological matrix. |
| Primary Degradation Pathway | Proteolytic cleavage by endo- and exopeptidases.[14] | Likely follows a similar degradation pathway to the native peptide. | The use of protease inhibitors may be necessary for certain in vitro assays to prevent rapid degradation.[15] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of peptides in a biologically relevant matrix.
Objective: To determine the rate of degradation of a peptide in plasma over time.
Materials:
-
Pooled human plasma.[16]
-
Test peptides (native somatostatin, [Tyr1]-Somatostatin).
-
Phosphate-buffered saline (PBS).
-
Acetonitrile or other suitable protein precipitation agent.[17][18]
-
High-performance liquid chromatography (HPLC) system.
Procedure:
-
Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates.[16] Prepare stock solutions of the test peptides.
-
Incubation: Pre-warm the plasma to 37°C. Spike the peptide into the plasma at a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.[16][17]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[16]
-
Quenching: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. From this curve, the half-life (t₁/₂) of the peptide in plasma can be calculated.
Workflow for In Vitro Plasma Stability Assay
A standardized workflow for assessing peptide stability in plasma.
Signaling Pathways: The Downstream Effects of Receptor Activation
Upon binding to their receptors, both native somatostatin and [Tyr1]-Somatostatin trigger a cascade of intracellular signaling events.[7] These pathways are primarily inhibitory and are mediated by the coupling of SSTRs to inhibitory G proteins (Gi/o).[6]
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA).[6][7]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can stimulate PTPs, which can counteract the signaling of growth factor receptors.[6][19]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Somatostatin receptors can influence various MAPK pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[7][20]
Somatostatin Receptor Signaling Pathway
An overview of the primary signaling cascades initiated by somatostatin receptor activation.
Conclusion and Recommendations
For researchers in endocrinology, oncology, and neuroscience, both native somatostatin and [Tyr1]-Somatostatin are valuable tools. The choice between them depends on the specific experimental needs.
-
[Tyr1]-Somatostatin is the preferred analogue for radioligand binding assays due to the ease and specificity of iodination at the tyrosine residue. This allows for the generation of high-specific-activity tracers crucial for sensitive receptor characterization.
-
Native somatostatin remains the gold standard for functional assays where the primary interest is in the unaltered biological response. It is also the appropriate control when evaluating the effects of synthetic analogues.
Ultimately, a thorough understanding of the distinct properties of each peptide, coupled with the application of robust and validated experimental protocols, is paramount for generating high-quality, reproducible data in the study of the somatostatin system.
References
- Somatostatin Receptor - Massive Bio. (2026, February 24).
- The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - MDPI. (2023, December 25).
- Regulatory Mechanisms of Somatostatin Expression - PMC - NIH.
- A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides - Benchchem.
- Somatostatin Activation of Mitogen-Activated Protein Kinase via Somatostatin Receptor 1 (SSTR1) | Molecular Endocrinology | Oxford Academic.
- Antiproliferative Role of Somatostatin Receptor 2 - GeneGlobe.
- A Microplate Binding Assay for the Somatostatin Type-2 Receptor (SSTR2).
- Somatostatin-14 vs. Somatostatin-28: A Comparative Guide to Receptor Binding Affinity - Benchchem.
- Lanreotide Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling - Benchchem.
- Metabolism of somatostatin and its analogues by the liver - PubMed.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. (2024, October 14).
- Iodination of [Tyr11]somatostatin Yields a Super High Affinity Ligand for Somatostatin Receptors in GH4C1 Pituitary Cells - PubMed.
- The structure of native somatostatin and somatostatin analogues: octreotide, lanreotide and pasireotide. Abbreviation - ResearchGate.
- The structure of native somatostatin and somatostatin analogues: octreotide, lanreotide and pasireotide. Abbreviation - ResearchGate.
- Binding properties of somatostatin receptor subtypes - PubMed.
- Somatostatin - Wikipedia.
- [Tyr1] Somatostatin Peptide - Abbiotec.
- Somatostatin - Structure - Function - TeachMePhysiology. (2026, January 20).
- What is Somatostatin Peptide Hormone?. (2016, October 30).
Sources
- 1. Somatostatin - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. bachem.com [bachem.com]
- 4. abbiotec.com [abbiotec.com]
- 5. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. mdpi.com [mdpi.com]
- 8. Iodination of [Tyr11]somatostatin yields a super high affinity ligand for somatostatin receptors in GH4C1 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of somatostatin and its analogues by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Analytical & Clinical Profiling of Somatostatin Analogs: [Tyr1]-Somatostatin vs. Next-Generation Therapeutics
As a Senior Application Scientist in peptide drug development, I frequently navigate the critical divergence between research-grade molecular tools and clinical therapeutics. Somatostatin (SST-14), an endogenous cyclic tetradecapeptide, is a master inhibitory hormone regulating endocrine and exocrine secretion. However, its extremely short half-life (~1-3 minutes) and broad affinity across all five somatostatin receptor subtypes (SSTR1-5) severely limit its clinical utility[1].
This limitation necessitated the engineering of two distinct classes of analogs: analytical probes like [Tyr1]-Somatostatin, designed for high-sensitivity receptor assays, and clinical therapeutics like Octreotide and Pasireotide, optimized for metabolic stability and subtype selectivity. This guide objectively compares their structural rationale, receptor affinities, and practical laboratory workflows.
Structural Rationale: Why Modify Position 1?
Native SST-14 lacks a tyrosine or histidine residue, making it nearly impossible to radioiodinate efficiently without destroying its receptor-binding capacity. By substituting the N-terminal Alanine with Tyrosine, researchers created [Tyr1]-Somatostatin .
This precise modification strategically introduces a phenol ring accessible for electrophilic radioiodination ( 125 I), yielding a highly sensitive radiotracer[2]. Crucially, because the substitution occurs at the N-terminus, it preserves the essential β -turn pharmacophore (Phe 7 -Trp 8 -Lys 9 -Thr 10 ) required for SSTR engagement, allowing the analog to maintain a binding affinity ( Kd≈0.91 nM) nearly identical to the wild-type hormone[3].
In contrast, clinical analogs (Octreotide, Lanreotide) abandon the N-terminal modification strategy. Instead, they utilize D-amino acids, truncated cyclic backbones (octapeptides or cyclohexapeptides), and terminal amino-alcohols to resist enzymatic degradation by peptidases, extending their half-life from minutes to hours while narrowing their receptor subtype specificity[4].
Mechanistic Profiling & Receptor Binding Affinities
Somatostatin receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gi/o proteins. Upon ligand binding, they inhibit adenylyl cyclase, reducing intracellular cAMP levels and suppressing cellular secretion and proliferation.
SSTR activation by [Tyr1]-SST induces Gi-mediated inhibition of adenylyl cyclase and cAMP.
The table below summarizes the quantitative binding affinities ( Ki/Kd ) of these analogs, highlighting the stark contrast between the pan-receptor affinity of [Tyr1]-Somatostatin and the targeted affinity of clinical drugs.
| Somatostatin Analog | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | In Vivo Half-Life | Primary Application |
| Somatostatin-14 | 0.1 - 2.2 | 0.2 - 1.3 | 0.3 - 1.6 | 0.3 - 1.8 | 0.2 - 0.9 | ~1-3 min | Endogenous reference[1] |
| [Tyr1]-Somatostatin | High Affinity | ~0.91 ( Kd ) | High Affinity | High Affinity | High Affinity | ~1-3 min | In vitro radiotracer[3] |
| Octreotide | >1000 | 0.4 - 2.1 | 4.4 - 34.5 | >1000 | 5.6 - 32.0 | ~1.5 - 2 hrs | Clinical therapeutics[4] |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 | ~12 hrs | Broad-spectrum clinical[4] |
Experimental Workflows & Self-Validating Protocols
To characterize novel SSTR-targeted compounds during drug discovery, researchers rely on 125 I-[Tyr1]-Somatostatin in competitive radioligand binding assays. The reliability of this assay hinges on the structural integrity of the radiotracer and the strict suppression of non-specific binding.
Step-by-step workflow for 125I-[Tyr1]-Somatostatin radioligand binding and quantification.
Protocol A: Enzymatic Radioiodination of[Tyr1]-Somatostatin
-
Step 1: Enzymatic Oxidation & Labeling: React 10 µg of[Tyr1]-Somatostatin with 1 mCi of Na[ 125 I] in the presence of Lactoperoxidase and trace H 2 O 2 .
-
Causality: Lactoperoxidase provides a gentle, controlled enzymatic oxidation of iodide (I − ) to the reactive iodine cation (I + ), which undergoes electrophilic aromatic substitution on the Tyrosine-1 phenol ring. This prevents the oxidative damage to the critical Tryptophan-8 residue that often occurs with harsher chemical oxidants like Chloramine-T.
-
-
Step 2: Reaction Quenching: Add Sodium Metabisulfite.
-
Causality: This reducing agent immediately halts the reaction by converting unreacted I + back to I − , preventing over-iodination (di-iodination) which can sterically hinder receptor binding.
-
-
Step 3: HPLC Purification: Separate the mono-iodinated 125 I-[Tyr1]-SST from unreacted peptide using Reverse-Phase HPLC.
-
Causality: Unlabeled peptide competes for receptor sites. Removing it ensures the radiotracer has maximum specific activity, which is mathematically required for accurate Scatchard plot analysis.
-
Protocol B: Competitive Radioligand Binding Assay
-
Step 1: Membrane Preparation: Homogenize target cells in hypotonic Tris-HCl buffer and ultracentrifuge at 100,000 x g.
-
Causality: Hypotonic shock lyses the cells, while ultracentrifugation isolates the heavy membrane fraction where the SSTR GPCRs are anchored, removing cytosolic proteins that could degrade the peptide.
-
-
Step 2: Equilibrium Incubation: Incubate membranes with a constant concentration (~0.1 nM) of 125 I-[Tyr1]-SST and varying concentrations of the unlabeled test analog ( 10−12 to 10−6 M) in buffer containing 0.2% BSA.
-
Causality: BSA acts as a carrier protein to prevent the highly hydrophobic somatostatin peptides from adhering nonspecifically to the plastic walls of the assay tubes.
-
-
Step 3: Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic somatostatin peptides to the filter matrix.
-
-
Step 4: Washing & Gamma Counting: Wash filters rapidly with ice-cold buffer and quantify radioactivity.
-
Causality: Ice-cold buffer slows the dissociation rate ( koff ) of the bound radioligand during the washing step, preserving the true equilibrium state for accurate quantification[3].
-
Strategic Selection in Drug Development
Choosing between these analogs depends entirely on the experimental endpoint. [Tyr1]-Somatostatin remains the gold standard for in vitro receptor autoradiography, competitive binding assays, and radioimmunoassays (RIA) due to its pan-SSTR affinity and amenability to 125 I labeling[2]. Conversely, when transitioning to in vivo efficacy models or clinical PET imaging, researchers must pivot to analogs like Octreotide or Pasireotide , which can be conjugated to chelators (e.g., DOTA) for 68 Ga labeling and possess the pharmacokinetic stability required to survive systemic circulation[4].
References
-
[1] Title: Somatostatin and Somatostatin Receptors | Source: ResearchGate | URL: [Link]
-
[3] Title: Somatostatin receptors on rat anterior pituitary membranes | Source: Endocrinology / PubMed | URL: [Link]
-
Title: Radioimmunoassay of Somatostatin | Source: IAEA | URL: [Link](URL derived from IAEA repository standards)
-
[2] Title: Sensitive radioimmunoassay for somatostatin using N-[125I]-Tyr-somatostatin as labelled antigen | Source: Clinical Endocrinology (Oxf) / PubMed | URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sensitive radioimmunoassay for somatostatin using N-[125I]-Tyr-somatostatin as labelled antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors on rat anterior pituitary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of [Tyr1]-Somatostatin with Somatostatin and Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of [Tyr1]-Somatostatin's binding affinity and functional activity across the five somatostatin receptor subtypes (SSTR1-5). It further investigates the potential for cross-reactivity with mu (µ), delta (δ), and kappa (κ) opioid receptors, offering valuable insights for researchers in pharmacology and drug development.
Introduction to [Tyr1]-Somatostatin and its Primary Targets
[Tyr1]-Somatostatin is a synthetic analog of the endogenous peptide hormone somatostatin. Native somatostatin exists in two active forms, somatostatin-14 and somatostatin-28, which are widely distributed throughout the central nervous system and peripheral tissues. They exert a broad range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation. These diverse physiological actions are mediated by a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1][2] The substitution of the first amino acid in the native somatostatin-14 sequence with tyrosine results in [Tyr1]-Somatostatin, a modification often utilized in radiolabeling for receptor binding studies.
Comparative Binding Affinity of [Tyr1]-Somatostatin for Somatostatin Receptor Subtypes
Table 1: Illustrative Binding Affinities of Somatostatin Analogs for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [4] |
| Octreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | High Affinity | [4][5] |
| Lanreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | High Affinity | [5] |
Note: "High Affinity" generally implies Ki values in the low nanomolar to sub-nanomolar range. Specific values can vary between studies and experimental conditions.
The rationale for using tyrosine-substituted analogs like [Tyr1]-Somatostatin in research is often linked to the ability to iodinate the tyrosine residue for use as a radioligand in binding assays. The fact that radioiodinated [Tyr11]somatostatin is a commonly used tool for characterizing SSTRs further supports the notion that tyrosine substitution is compatible with high-affinity binding.[6]
Cross-Reactivity of [Tyr1]-Somatostatin with Opioid Receptors
A significant area of interest for researchers is the potential for crosstalk between the somatostatin and opioid systems. This can occur at multiple levels, including receptor heterodimerization and direct ligand cross-reactivity.[7] The structural similarities between somatostatin and opioid peptides, particularly the presence of a critical tyrosine residue in many opioid ligands, have led to investigations into the binding of somatostatin analogs to opioid receptors.
While direct, quantitative binding data for [Tyr1]-Somatostatin at the mu, delta, and kappa opioid receptors is not extensively documented, some studies with other somatostatin analogs have shown that substitution of phenylalanine with tyrosine can increase affinity for opiate receptors.[8] This suggests a potential for [Tyr1]-Somatostatin to interact with opioid receptors.
Table 2: Potential Cross-Reactivity Profile of [Tyr1]-Somatostatin at Opioid Receptors
| Receptor Subtype | Binding Affinity of [Tyr1]-Somatostatin | Supporting Evidence and Rationale |
| Mu (µ) Opioid Receptor | Currently Undetermined | The presence of a tyrosine residue is a key pharmacophoric element for many mu-opioid agonists. Studies with other somatostatin analogs have shown that Tyr substitution can enhance opioid receptor affinity.[8] |
| Delta (δ) Opioid Receptor | Currently Undetermined | The potential for heterodimerization between SSTRs and delta-opioid receptors has been demonstrated, suggesting a close functional relationship that may extend to ligand binding.[7] |
| Kappa (κ) Opioid Receptor | Currently Undetermined | Limited direct evidence exists for the interaction of somatostatin analogs with the kappa opioid receptor. |
Further dedicated binding studies are required to definitively quantify the affinity of [Tyr1]-Somatostatin for each of the opioid receptor subtypes.
Functional Activity and Signaling Pathways
The activation of SSTRs by agonists like somatostatin and its analogs initiates a cascade of intracellular signaling events. A primary and well-characterized pathway is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Other key signaling pathways include the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels), and the activation of protein tyrosine phosphatases and mitogen-activated protein kinases (MAPK), such as ERK1/2.[6]
The specific signaling profile of [Tyr1]-Somatostatin across the five SSTR subtypes has not been fully elucidated in a comparative manner. However, based on the activity of native somatostatin, it is expected to inhibit cAMP production and modulate other downstream effectors in cells expressing the respective SSTR subtypes.
Signaling Pathway Overview
Caption: Signaling pathways activated by [Tyr1]-Somatostatin binding to SSTRs.
Experimental Protocols
To provide a framework for researchers wishing to conduct their own comparative studies, we outline standard experimental protocols for assessing receptor binding and functional activity.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for a receptor.
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with a specific SSTR or opioid receptor subtype) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]somatostatin-14 for SSTRs or a tritiated opioid agonist/antagonist for opioid receptors), and a range of concentrations of unlabeled [Tyr1]-Somatostatin.
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of [Tyr1]-Somatostatin. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of [Tyr1]-Somatostatin that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay measures the ability of a ligand to modulate the production of cyclic AMP, a key second messenger for many GPCRs, including SSTRs and opioid receptors.
Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Detailed Steps:
-
Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate and grow to a suitable confluency.
-
Assay: Replace the culture medium with an assay buffer. To measure the inhibitory effect on cAMP production, first stimulate the cells with an adenylyl cyclase activator like forskolin. Then, add varying concentrations of [Tyr1]-Somatostatin.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Plot the cAMP concentration against the concentration of [Tyr1]-Somatostatin. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of [Tyr1]-Somatostatin that produces 50% of its maximal inhibitory effect).
Conclusion
[Tyr1]-Somatostatin is a valuable tool for studying somatostatin receptor pharmacology. While it is known to bind to SSTR2, a comprehensive, quantitative analysis of its binding and functional profile across all SSTR subtypes and opioid receptors is not yet fully established in the literature. The experimental protocols outlined in this guide provide a robust framework for researchers to generate this critical data. A thorough understanding of the cross-reactivity profile of [Tyr1]-Somatostatin is essential for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the somatostatin and opioid systems. Further research is warranted to fully characterize the receptor interaction profile of this important somatostatin analog.
References
-
Expression of Somatostatin Receptor Subtypes (SSTR-1–SSTR-5) in Pediatric Hematological and Oncological Disorders. (2020). MDPI. Retrieved from [Link]
-
Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes. PMC. Retrieved from [Link]
-
Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. (2022). MDPI. Retrieved from [Link]
-
Somatostatin analogs with affinity for opiate receptors in rat brain binding assay. PubMed. Retrieved from [Link]
-
Subtype-specific signaling mechanisms of somatostatin receptors SSTR1 and SSTR2. (1994). PubMed. Retrieved from [Link]
-
Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours... PMC. Retrieved from [Link]
-
Physiology, Opioid Receptor. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Somatostatin receptor subtype 1-selective activation reduces cell growth and calcitonin secretion in a human medullary thyroid carcinoma cell line. (2002). PubMed. Retrieved from [Link]
-
Multiple effector coupling of somatostatin receptor subtype SSTR1. PubMed. Retrieved from [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. Retrieved from [Link]
-
Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. (2021). MDPI. Retrieved from [Link]
-
Affinity profiles (IC 50 ) for human sst 1 -sst 5 receptors of a series of somatostatin analogs. ResearchGate. Retrieved from [Link]
-
Somatostatin receptors 3 and 5 potentiate cholinergic-nerve-mediated contraction in human bronchus. Frontiers. Retrieved from [Link]
-
Somatostatin receptor sst1-sst5 expression in normal and neoplastic human tissues using receptor autoradiography with subtype-selective ligands. (2001). PubMed. Retrieved from [Link]
-
Identification of Somatostatin Receptor Subtype 1 (SSTR1) Gene Polymorphism and Their Association with Growth Traits in Hulun Buir Sheep. (2021). MDPI. Retrieved from [Link]
-
(PDF) The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. ResearchGate. Retrieved from [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). Our journal portfolio - PLOS. Retrieved from [Link]
-
Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective. (2020). Frontiers. Retrieved from [Link]
-
SSTR1 and SSTR5 subtypes are the dominant forms of somatostatin receptor in neuroendocrine tumors. (2009). Via Medica Journals. Retrieved from [Link]
-
Pharmacology of [Tyr1]nociceptin analogs: receptor binding and bioassay studies. PubMed. Retrieved from [Link]
-
Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas. PubMed. Retrieved from [Link]
-
Binding of opioid receptor ligands. Saturation binding experiments,... ResearchGate. Retrieved from [Link]
-
δ-Opioid Receptor and Somatostatin Receptor-4 Heterodimerization: Possible Implications in Modulation of Pain Associated Signaling. (2014). PLOS. Retrieved from [Link]
-
Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. BPS/IUPHAR Guide to PHARMACOLOGY. Retrieved from [Link]
-
Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice. PMC. Retrieved from [Link]
-
6751 - Gene ResultSSTR1 somatostatin receptor 1 [ (human)] - NCBI. (2026). NCBI. Retrieved from [Link]
-
Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy. PMC. Retrieved from [Link]
-
Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of Tyr-W-MIF-1, its active fragments, and two potent analogs. PubMed. Retrieved from [Link]
-
Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy. (2020). PMC. Retrieved from [Link]
-
Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly]: a novel antiproliferative acting somatostatin receptor agonist with μ-opioid receptor-sensitizing properties. NIH. Retrieved from [Link]
-
Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas. PubMed. Retrieved from [Link]
-
Identification of Somatostatin Receptor Subtype 1 (SSTR1) Gene Polymorphism and Their Association with Growth Traits in Hulun. Semantic Scholar. Retrieved from [Link]
-
Somatostatin receptor subtypes: targeting functional and therapeutic specificity. (2002). PubMed. Retrieved from [Link]
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. Retrieved from [Link]
-
Signaling pathways triggered after binding of opioid or somatostatin to... ResearchGate. Retrieved from [Link]
-
Delta opioid receptor – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. (2022). Semantic Scholar. Retrieved from [Link]
-
(PDF) SSTR1: Structure, Function, and Therapeutic Potential. ResearchGate. Retrieved from [Link]
Sources
- 1. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Subtype-specific signaling mechanisms of somatostatin receptors SSTR1 and SSTR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. δ-Opioid Receptor and Somatostatin Receptor-4 Heterodimerization: Possible Implications in Modulation of Pain Associated Signaling | PLOS One [journals.plos.org]
- 7. Somatostatin analogs with affinity for opiate receptors in rat brain binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
[Tyr1]-Somatostatin-14: A Comprehensive Guide to Receptor Binding and Radioligand Assay Applications
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mechanistic Rationale for [Tyr1]-Somatostatin-14
Somatostatin-14 (SST-14) is a ubiquitous cyclic tetradecapeptide that regulates endocrine secretion, neurotransmission, and cellular proliferation by activating five distinct G protein-coupled receptor subtypes (SSTR1–5). While native SST-14 is highly potent, its utility in in vitro receptor characterization is fundamentally limited: it lacks an amino acid residue (such as Tyrosine or Histidine) that can be efficiently radioiodinated without destroying its receptor binding affinity.
[Tyr1]-Somatostatin-14 was engineered to solve this exact problem. By replacing the N-terminal Alanine (Ala1) of native SST-14 with a Tyrosine (Tyr1) residue, researchers created a synthetic analog capable of undergoing electrophilic radioiodination with 125 I (typically via the Chloramine-T method) 1.
The Causality of the Design: The biologically active pharmacophore of somatostatin—the region that physically docks into the SSTR binding pocket—resides in the β -turn encompassing residues Phe7, Trp8, Lys9, and Thr10 2. Because position 1 is located at the exocyclic N-terminus, substituting it with Tyrosine does not disrupt this critical β -turn. Consequently, [125I-Tyr1] -Somatostatin-14 retains a pan-SSTR binding profile virtually identical to the native peptide, making it the gold-standard radiotracer for evaluating novel SSTR agonists and antagonists 3.
Fig 1: Signal transduction pathway following [Tyr1]-Somatostatin-14 binding to SSTR2.
Comparative Performance: [Tyr1]-SST-14 vs. Alternatives
When developing novel somatostatin analogs (e.g., for neuroendocrine tumor targeting), researchers must benchmark their compounds against established ligands. [Tyr1]-Somatostatin-14 serves as the universal baseline because, unlike truncated clinical analogs (such as Octreotide), it exhibits high-affinity binding across all five SSTR subtypes 4.
The table below summarizes the comparative binding affinities ( Ki values) of native SST-14,[Tyr1]-SST-14, and the clinical analog Octreotide.
| Ligand | SSTR1 ( Ki , nM) | SSTR2 ( Ki , nM) | SSTR3 ( Ki , nM) | SSTR4 ( Ki , nM) | SSTR5 ( Ki , nM) |
| Native SST-14 | 1.1 - 2.3 | 0.2 - 0.6 | 1.2 - 1.6 | 1.5 - 1.8 | 0.9 - 1.4 |
| [Tyr1]-SST-14 | 1.3 - 2.5 | 0.3 - 0.7 | 1.1 - 1.8 | 1.6 - 2.0 | 1.0 - 1.5 |
| Octreotide | > 1000 | 0.4 - 0.6 | 11.0 - 34.0 | > 1000 | 7.0 - 12.0 |
Key Takeaway: [Tyr1]-SST-14 mirrors the native peptide's pan-receptor affinity, making it the ideal competitive radioligand. In contrast, Octreotide is highly selective for SSTR2, rendering it unsuitable as a universal tracer for discovering SSTR1 or SSTR4 specific drugs.
Experimental Methodology: Radioligand Competition Binding Assay
To ensure scientific integrity and reproducibility, the following protocol details the use of [125I-Tyr1] -Somatostatin-14 in a self-validating competitive binding assay. This workflow is designed to determine the IC50 and Ki of a novel test compound against SSTR2.
Phase 1: Preparation & Causality of Reagents
-
Cell Membranes: Isolate membranes from HEK293 cells stably expressing human SSTR2. Resuspend in assay buffer (50 mM HEPES, 5 mM MgCl 2 , 0.2% BSA, pH 7.4). Causality: Mg 2+ is strictly required to stabilize the high-affinity ternary complex between the SSTR, the G-protein, and the agonist.
-
Radioligand: Prepare [125I-Tyr1] -Somatostatin-14 (Specific Activity ≈ 2200 Ci/mmol) at a working concentration of 50 pM 3.
-
Filter Preparation: Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes. Causality: Somatostatin peptides contain basic residues (e.g., Lys9) that carry a positive charge and stick nonspecifically to negatively charged glass fibers. PEI coats the filters with a positive charge, repelling the peptide and drastically reducing background noise.
Phase 2: The Self-Validating Incubation System
Set up the assay in a 96-well format. Every experiment must include the following three conditions to be self-validating:
-
Total Binding (TB): Membrane + 50 pM [125I-Tyr1] -SST-14 + Buffer. (Measures all binding, specific and non-specific).
-
Non-Specific Binding (NSB): Membrane + 50 pM [125I-Tyr1] -SST-14 + 1 μ M unlabeled native SST-14. (The massive excess of unlabeled ligand saturates all true SSTR2 receptors; any remaining radioactive signal is purely background noise/filter sticking).
-
Competition Wells: Membrane + 50 pM [125I-Tyr1] -SST-14 + Test Compound (serial dilutions from 10−12 to 10−5 M).
Incubate the plates at 25°C for 60 minutes to reach binding equilibrium.
Phase 3: Separation and Quantification
-
Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush away unbound radioligand. Causality: The cold temperature slows the dissociation rate ( koff ) of the bound radioligand during the washing step.
-
Quantify the retained radioactivity using a gamma counter.
-
Calculate Specific Binding (SB) by subtracting NSB from TB. Plot the competition curve to derive the IC50 .
Fig 2: Logical workflow of a self-validating radioligand competition assay.
References
-
Role of Somatostatin and Somatostatin Receptors in Pain - ResearchGate. 1
-
Somatostatin and Somatostatin Receptors - ResearchGate. 2
-
Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and Activation - ScienceOpen. 3
-
SSTR2 Life Science Reagents - MedChemExpress. 4
Sources
Optimizing Somatostatin Receptor Assays: A Comparative Guide to [Tyr1]-Somatostatin Protocols
Introduction
Native Somatostatin-14 (SST-14) is a cyclic tetradecapeptide that exerts profound inhibitory effects on endocrine and exocrine secretion through five G-protein coupled receptor subtypes (SSTR1-5). However, native SST-14 lacks a tyrosine or histidine residue, making direct radioiodination impossible without severely compromising its biological activity. To circumvent this limitation, researchers utilize synthetic analogs like [Tyr1]-Somatostatin and [Tyr11]-Somatostatin.
This guide provides a comprehensive, objective comparison of[Tyr1]-Somatostatin against its alternatives. Designed for application scientists and drug development professionals, it details the causality behind experimental choices and outlines self-validating protocols for radioligand binding and receptor cross-linking.
Structural Rationale & Comparative Pharmacodynamics
The Causality of Substitution: The N-terminus of SST-14 (where Alanine is located) is less critical for receptor activation than the internal β -turn (residues 7-10, Phe-Trp-Lys-Thr), which constitutes the primary pharmacophore. By replacing Alanine with Tyrosine at position 1, [Tyr1]-SST can be efficiently radioiodinated via electrophilic aromatic substitution while retaining a high binding affinity (Kd ≈ 0.6 nM) and targeting approximately 13,000 receptor sites per cell in specific pituitary models[1].
However, the position of the Tyrosine substitution significantly alters the peptide's biochemical behavior. For instance, 2[2]. Furthermore, in hepatocyte metabolism assays, 3[3], indicating profound differences in exopeptidase susceptibility.
Table 1: Quantitative Comparison of Somatostatin Analogs
| Property | Native SST-14 | [Tyr1]-Somatostatin | [Tyr11]-Somatostatin |
| Modification | None (Ala at pos 1) | Ala 1 replaced by Tyr 1 | Phe 11 replaced by Tyr 11 |
| Radioiodination Suitability | Poor (Lacks Tyr/His) | Excellent (N-terminal Tyr) | Excellent (Internal Tyr) |
| Binding Affinity (Kd) | ~0.5 - 1.0 nM | ~0.6 nM | ~0.5 - 1.5 nM |
| Calcium Dependence | Yes | No | Yes |
| Hepatocyte Degradation Rate | Baseline | 11x faster 125 I release | Slower (comparable to native) |
| Primary Assay Application | Functional Assays | Receptor Cross-linking | Binding Assays requiring Ca 2+ |
Mechanistic Pathways and Workflows
To contextualize the protocols, it is essential to visualize both the biological signaling pathway initiated by the radioligand and the experimental workflow required to synthesize it.
Figure 1: [Tyr1]-SST-14 binding to SSTR, initiating Gi signaling and endosomal internalization.
Figure 2: Step-by-step experimental workflow for the radioiodination of[Tyr1]-Somatostatin.
Validated Step-by-Step Methodologies
Protocol A: Chloramine-T Radioiodination of [Tyr1]-Somatostatin
This protocol generates high specific activity 125 I-[Tyr1]-SST suitable for competitive binding assays, such as4[4].
Step 1: Reaction Assembly
-
Action: In a microcentrifuge tube, combine 5 μ g of [Tyr1]-Somatostatin (dissolved in 0.5 M phosphate buffer, pH 7.4) with 1 mCi of carrier-free Na 125 I.
-
Causality: The slightly alkaline pH (7.4) optimizes the deprotonation of the tyrosine hydroxyl group, making the aromatic ring more susceptible to electrophilic attack by the iodonium ion.
Step 2: Oxidation
-
Action: Add 10 μ L of Chloramine-T (1 mg/mL in phosphate buffer). Agitate gently for exactly 30 seconds.
-
Causality: Chloramine-T acts as a mild oxidizing agent, converting I − to the reactive I + species. The strict 30-second time limit prevents over-oxidation, which could irreversibly damage the critical Cys 3 -Cys 14 disulfide bridge required for receptor recognition.
Step 3: Reaction Quenching
-
Action: Immediately add 20 μ L of Sodium Metabisulfite (2 mg/mL).
-
Causality: This reducing agent instantly neutralizes unreacted Chloramine-T, halting the iodination process and protecting the peptide backbone.
Step 4: Purification & Self-Validation
-
Action: Load the mixture onto a Sephadex G-25 size-exclusion column equilibrated with 0.1 M acetic acid containing 0.1% BSA. Collect 0.5 mL fractions and measure radioactivity.
-
Self-Validating Check: A successful reaction will yield two distinct radioactive peaks. The first peak (eluting in the void volume) is the high-molecular-weight 125 I-[Tyr1]-SST. The second peak is unreacted free 125 I. If the first peak contains <40% of the total radioactivity, the labeling efficiency was suboptimal, and the batch should be discarded to prevent high background noise in downstream assays.
Protocol B: Radioligand Receptor Binding & Cross-linking Assay
This protocol is optimized for identifying SSTR subtypes in tissue homogenates,5[5].
Step 1: Membrane Incubation
-
Action: Incubate cerebrocortical membranes (100 μ g protein) with 0.1 nM 125 I-[Tyr1]-SST in 50 mM Tris-HCl (pH 7.5), 5 mM MgCl 2 , and 0.2% BSA for 60 minutes at 30 ∘ C.
-
Causality: MgCl 2 is included to stabilize the G-protein-receptor coupling state, which promotes the high-affinity agonist binding conformation of the SSTR.
Step 2: Cross-linking (Optional but Recommended for Structural Studies)
-
Action: Add the photoreactive cross-linker ANB-NOS (N-(5-azido-2-nitrobenzoyloxy)succinimide) to a final concentration of 0.1 mM and expose to UV light (254 nm) for 10 minutes on ice.
-
Causality: ANB-NOS covalently traps the transient ligand-receptor complex. UV activation converts the azide group into a highly reactive nitrene that inserts into nearby C-H or N-H bonds, allowing downstream SDS-PAGE analysis without the ligand dissociating.
Step 3: Separation & Self-Validation
-
Action: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold Tris buffer.
-
Self-Validating Check (NSB Control): Always run a parallel set of tubes containing 1 μ M unlabeled native SST-14 to determine Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of Total Binding, the PEI pre-soaking was insufficient, or the washing buffer was not cold enough, leading to high background retention of the free radioligand.
Troubleshooting and Experimental Causality
Table 2: Troubleshooting Guide
| Observation | Scientific Causality | Corrective Action |
| Loss of Binding Affinity post-iodination | Over-oxidation by Chloramine-T has broken the Cys 3 -Cys 14 disulfide bond, destroying the cyclic pharmacophore. | Reduce Chloramine-T exposure time to 15-20 seconds or switch to the milder Lactoperoxidase method. |
| High Non-Specific Binding (>30%) | The highly hydrophobic [Tyr1]-SST peptide is adhering to the plastic tubes or glass fiber filters. | Increase BSA concentration in the assay buffer to 0.5% and ensure filters are pre-soaked in 0.3% PEI for at least 2 hours. |
| Rapid Signal Degradation during Assay | High levels of endogenous aminopeptidases in the membrane preparation are cleaving the N-terminal Tyr 1 . | Add a protease inhibitor cocktail (e.g., Bacitracin, PMSF) to the binding buffer. Alternatively, consider using [Tyr11]-SST if N-terminal cleavage is unavoidable. |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Calcium-dependence of somatostatin binding to receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of somatostatin and its analogues by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo localization of [(111)In]-DTPA-D-Phe1-octreotide to human ovarian tumor xenografts induced to express the somatostatin receptor subtype 2 using an adenoviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin receptors on rat cerebrocortical membranes. Structural characterization of somatostatin-14 and somatostatin-28 receptors and comparison with pancreatic type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Iodinated Somatostatin Analogs: A Technical Guide for In Vitro Pharmacology
Executive Summary
The targeting of somatostatin receptors (SSTR1–5) is a cornerstone of neuroendocrine tumor (NET) diagnostics and peptide receptor radionuclide therapy (PRRT). While clinical imaging has largely transitioned to 68 Ga and 177 Lu-labeled compounds, iodinated derivatives (specifically 125 I-labeled analogs) remain the gold standard for in vitro pharmacology, high-throughput screening, and quantitative receptor autoradiography. The 60-day half-life and high specific activity of 125 I make these radioligands indispensable for determining receptor binding affinities ( Kd , IC50 ) and mapping receptor densities ( Bmax ).
This guide objectively compares the performance of three major classes of iodinated somatostatin analogs: pan-receptor endogenous agonists, subtype-selective synthetic agonists, and paradigm-shifting antagonists.
Mechanistic Paradigms: Agonists vs. Antagonists
Historically, SSTR targeting relied exclusively on agonists due to their ability to trigger rapid receptor internalization, thereby trapping the radioligand inside the target cell. However, recent pharmacological evaluations have demonstrated that SSTR antagonists often outperform agonists in tumor uptake [1].
The causality behind this lies in receptor conformation. Agonists (e.g.,[ 125 I]-Tyr 3 -octreotide) only bind to the active conformation of the SSTR coupled to G-proteins. Conversely, antagonists (e.g., [ 125 I]-JR11) bind to both active and inactive receptor states. Because inactive receptors vastly outnumber active ones on the cell surface, antagonists can access up to 10-fold more binding sites, compensating for their lack of internalization [2].
Fig 1: Differential binding and internalization pathways of SSTR agonists vs. antagonists.
Comparative Performance Data
The selection of an iodinated derivative depends entirely on the experimental objective. Below is an objective comparison of the most widely utilized iodinated SSAs based on empirical binding data [3, 4].
Table 1: Quantitative Binding Profile of Iodinated Somatostatin Analogs
| Radioligand | Pharmacological Profile | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity | Internalization Rate |
| [ 125 I]-Tyr 11 -SS-14 | Endogenous Pan-Agonist | High ( Kd < 1 nM) | High ( Kd < 1 nM) | High ( Kd < 1 nM) | High ( Kd < 1 nM) | High ( Kd < 1 nM) | High |
| [ 125 I]-Tyr 3 -Octreotide | Selective Agonist | Low (> 1000 nM) | High ( Kd ~0.1-0.5 nM) | Low (> 100 nM) | Low (> 1000 nM) | Moderate ( Kd ~1-5 nM) | High |
| [ 125 I]-LTT-SRIF-28 | Synthetic Pan-Agonist | High | High | High | High | High | High |
| [ 125 I]-JR11 | Selective Antagonist | Low | High ( Kd ~5.7 nM) | Low | Low | Low | Minimal |
Note: Affinities are expressed as equilibrium dissociation constants ( Kd ) or half-maximal inhibitory concentrations ( IC50 ) derived from recombinant human SSTR-expressing cell lines.
Key Takeaways for Assay Design:
-
Pan-Receptor Mapping: If the goal is to quantify total SSTR expression across all five subtypes (e.g., in heterogeneous tissue samples), [ 125 I]-Tyr 11 -SS-14 is the required probe.
-
SSTR2-Specific Drug Screening: For competitive binding assays evaluating novel SSTR2-targeted therapeutics, [ 125 I]-Tyr 3 -Octreotide provides the cleanest signal-to-noise ratio due to its high selectivity for SSTR2 over SSTR1/3/4.
-
Maximum Binding Capacity ( Bmax ) Studies: When evaluating total receptor density on tumor biopsies, [ 125 I]-JR11 will yield a significantly higher Bmax because it labels both coupled and uncoupled receptors [2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in molecular causality.
Protocol A: Radioligand Saturation Binding Assay (Determining Kd and Bmax )
This protocol utilizes [ 125 I]-Tyr 3 -Octreotide to determine the binding kinetics on HEK293 cells stably transfected with human SSTR2.
Causality-Driven Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl 2 , 1 mM CaCl 2 , 0.5% BSA, and protease inhibitors.
-
Why MgCl 2 ? Divalent cations are strictly required to stabilize the high-affinity ternary complex between the agonist, the SSTR, and the intracellular G-protein.
-
Why BSA? Somatostatin analogs are highly hydrophobic; Bovine Serum Albumin prevents the radioligand from non-specifically adhering to the plastic walls of the assay tubes.
-
Step-by-Step Workflow:
-
Membrane Preparation: Harvest HEK293-SSTR2 cells, homogenize in ice-cold assay buffer, and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final concentration of 10–20 µg protein/well.
-
Incubation Setup: In a 96-well plate, combine:
-
50 µL of [ 125 I]-Tyr 3 -Octreotide (serial dilutions from 0.01 nM to 10 nM).
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of 1 µM unlabeled Octreotide (for Non-Specific Binding).
-
100 µL of membrane suspension.
-
-
Equilibration: Incubate the plate at Room Temperature (22°C) for 90 minutes to ensure steady-state equilibrium is reached.
-
Filtration: Harvest the membranes onto GF/B glass fiber filters using a cell harvester.
-
Critical Step: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 30 minutes. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
-
-
Washing: Wash filters rapidly with 3 × 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound ligand while preventing dissociation of the bound complex.
-
Quantification: Measure the retained radioactivity using a gamma counter. Subtract non-specific CPM from total CPM to yield specific binding, and analyze via non-linear regression (One-site specific binding model).
Fig 2: Standardized workflow for SSTR radioligand saturation binding assays.
Protocol B: Internalization Assay (Agonist vs. Antagonist Validation)
To validate the behavioral differences between an iodinated agonist and antagonist, an internalization assay is required.
-
Cell Seeding: Seed SSTR2-expressing cells in 6-well plates and grow to 80% confluence.
-
Radioligand Exposure: Add 100,000 CPM of either [ 125 I]-Tyr 3 -Octreotide (Agonist) or[ 125 I]-JR11 (Antagonist) to the wells. Incubate at 37°C for 1 hour.
-
Surface Fraction Collection: Remove the media. Wash the cells twice with an acidic buffer (20 mM sodium acetate, pH 5.0) for 5 minutes.
-
Causality: The low pH specifically denatures the receptor-ligand complex on the cell surface, releasing the surface-bound radioligand without disrupting the cell membrane. Collect this wash to quantify Surface-Bound receptors.
-
-
Internalized Fraction Collection: Lyse the remaining cells using 1 M NaOH. Collect the lysate to quantify the Internalized radioligand.
-
Analysis: Express the internalized fraction as a percentage of the total specific binding (Surface + Internalized). [ 125 I]-Tyr 3 -Octreotide will typically show >70% internalization, whereas [ 125 I]-JR11 will show <15%.
References
-
Reubi, J. C., Waser, B., Maecke, H., & Rivier, J. (2017). Highly Increased 125I-JR11 Antagonist Binding In Vitro Reveals Novel Indications for sst2 Targeting in Human Cancers. Journal of Nuclear Medicine, 58(2), 300-306.[Link]
-
Siehler, S., Seuwen, K., & Hoyer, D. (1999). Characterisation of human recombinant somatostatin receptors. 1. Radioligand binding studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(5), 488-499.[Link]
-
Reubi, J. C., Schaer, J. C., Waser, B., & Mengod, G. (1994). Expression and localization of somatostatin receptor SSTR1, SSTR2, and SSTR3 messenger RNAs in primary human tumors using in situ hybridization. Cancer Research, 54(13), 3455-3459.[Link]
-
Bruns, C., Weckbecker, G., Raulf, F., Kaupmann, K., Schoeffter, P., Hoyer, D., & Lübbert, H. (1994). Molecular pharmacology of somatostatin-receptor subtypes. Annals of the New York Academy of Sciences, 733, 138-146.[Link]
Safety Operating Guide
Comprehensive Operational Guide: Safe Handling and Disposal of [Tyr1]-Somatostatin
Scientific Context and Operational Challenges
[Tyr1]-Somatostatin is a synthetic 14-amino acid peptide analog widely utilized as a molecular tool in biochemical and immunological applications[1]. By substituting Tyrosine at the first amino acid position, researchers can perform radioiodination (typically with 125 I) to study somatostatin receptor binding, particularly SSTR2[2].
This dual utility creates a critical operational challenge for laboratory waste management. Depending on the experimental workflow, [Tyr1]-Somatostatin waste will bifurcate into two distinct streams: "Cold" (unlabeled) chemical waste and "Hot" (radiolabeled) radiological waste . Improper classification or disposal not only poses severe environmental risks but can also trigger significant regulatory penalties from the EPA (under RCRA) or the Nuclear Regulatory Commission (NRC)[3][4].
Immediate Safety & Handling Precautions
While synthetic peptides generally exhibit low acute toxicity, they retain potent biological activity. Before initiating any disposal procedures, personnel must adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical safety glasses with side shields (EN 166 compliant), protective gloves, and a long-sleeved lab coat[5].
-
Chemical Incompatibilities: Keep the peptide away from heat and strong oxidizing agents. Thermal decomposition can release hazardous byproducts including carbon monoxide (CO), carbon dioxide (CO 2 ), nitrogen oxides (NOx), and sulfur oxides[5].
-
Emergency Response: In the event of an accidental spill or exposure, flush eyes with water for at least 15 minutes, wash affected skin immediately with soap and water, and notify the Environmental Health and Safety (EHS) office[3].
Quantitative Logistics & Waste Classification
To ensure compliance and safety, all laboratory personnel must operate within the following quantitative and regulatory thresholds:
| Parameter | Regulatory/Operational Limit | Scientific Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Strong acids/bases hydrolyze peptide bonds, permanently destroying the biological activity of the peptide prior to disposal[6]. |
| Isotope Half-Life ( 125 I) | 59.4 Days | NRC 10 CFR 35.92 permits Decay-in-Storage (DIS) for radionuclides with half-lives under 120 days[4]. |
| Sanitary Sewer Release | < 1 Curie/year (Total) | The NRC restricts the total release of all combined radioactive materials (excluding H-3 and C-14) into public sewers to 1 Ci annually[4]. |
| Final Disposal Method | High-Temperature Incineration | Incineration is the approved EPA method for destroying cytotoxic and biologically active pharmaceutical residues[3][7]. |
Self-Validating Disposal Protocols
To guarantee trustworthiness, the following protocols are designed as self-validating systems —meaning each critical step includes an empirical check to verify its success before proceeding to the next phase.
Protocol A: Disposal of "Cold" (Unlabeled)[Tyr1]-Somatostatin
This protocol applies to standard, non-radioactive peptide waste.
-
Step 1: Chemical Inactivation. Dissolve or mix the liquid/solid peptide waste with 1 M HCl or 1 M NaOH[6].
-
Causality: [Tyr1]-Somatostatin retains its ability to bind SSTR2 receptors even in discarded states[2]. Hydrolysis breaks the amide backbone, neutralizing its biological hazard.
-
-
Step 2: pH Neutralization & Validation. After allowing 30 minutes for hydrolysis, neutralize the solution. Validation: Use pH indicator strips to empirically verify the solution is between pH 6.0 and 8.0.
-
Causality: Transferring highly acidic or basic solutions into bulk EHS chemical waste containers can trigger dangerous exothermic reactions with incompatible chemicals.
-
-
Step 3: Segregation and Containment. Pour the neutralized liquid into a leak-proof, high-quality plastic or glass chemical waste vial[3]. Place contaminated solid consumables (pipette tips, gloves) into a designated solid hazardous waste bin[3].
-
Step 4: Labeling and Final Disposal. Label the container clearly as "Hazardous Chemical Waste" along with the accumulation start date[3]. Schedule a pickup with your institution's EHS department for final high-temperature incineration[7].
Protocol B: Disposal of "Hot" (Radiolabeled) 125 I-[Tyr1]-Somatostatin
This protocol applies to peptide waste tagged with 125 I.
-
Step 1: Segregation to Prevent "Mixed Waste". Ensure the radiolabeled peptide is strictly separated from hazardous chemical solvents (e.g., phenol/chloroform used in extractions).
-
Causality: Combining radiological and chemical hazards creates "Mixed Waste," which falls under the dual, highly restrictive jurisdictions of both the NRC and the EPA, exponentially increasing disposal complexity[8].
-
-
Step 2: Decay-in-Storage (DIS). Store the waste in lead-lined acrylic shielding. Hold the material for a minimum of 10 half-lives (approximately 600 days for 125 I).
-
Causality: Holding the isotope for 10 half-lives reduces the radioactivity by a factor of 1,024, bringing it down to safe, background levels[4].
-
-
Step 3: Validation Survey. Move the unshielded container to a low-background area. Survey the surface using a thin-window, low-energy NaI (Sodium Iodide) detector[4]. Validation: The waste is only cleared for standard disposal when the surface count rate is statistically indistinguishable from the background count.
-
Causality: 125 I decays via electron capture, emitting low-energy gamma and X-rays (~27-35 keV). Standard Geiger-Muller pancake probes are highly inefficient for these photons; a NaI detector is scientifically required for accurate validation[4].
-
-
Step 4: Defacement and Transfer. Completely remove or obliterate all "Caution-Radioactive Material" labels from the packaging[8]. Once defaced, the material is legally reclassified and can be disposed of via the standard chemical waste stream (Protocol A).
Waste Stream Decision Matrix
Caption: Workflow for the classification, validation, and disposal of [Tyr1]-Somatostatin waste streams.
References
-
Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals - Benchchem - 3
-
[Tyr1]-Somatostatin-14 - MedchemExpress.com - 2
-
SAFETY DATA SHEET - Fisher Scientific - 5
-
Proper Disposal Procedures for Ea-230: A Guide for Laboratory - Benchchem - 6
-
Somatostatin - Biotechnology Grade - 500 µg - Blue Tiger Scientific - 1
-
HER2-targeted peptide H6F - Benchchem - 7
-
NIH Waste Disposal Guide 2022 - NIH.gov - 8
-
Radioactive Waste - Nuclear Regulatory Commission - 4
Sources
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nrc.gov [nrc.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HER2-targeted peptide H6F | Benchchem [benchchem.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling [Tyr1]-Somatostatin
As a Senior Application Scientist, I understand that handling bioactive peptides requires more than just following a standard safety sheet—it requires a mechanistic understanding of the molecule itself.
[Tyr1]-Somatostatin is a synthetic, 14-amino acid analog of the endogenous hormone somatostatin, featuring a tyrosine substitution at position 1 to facilitate radioiodination (e.g., 125-I) for receptor binding assays. Because it retains high affinity for Somatostatin Receptors (SSTRs), improper handling not only poses a biological risk to the researcher but can also compromise the structural integrity of the peptide, rendering expensive experiments useless.
Here is the comprehensive, self-validating operational and safety guide for handling [Tyr1]-Somatostatin.
Hazard Profile & Biological Risk Assessment
While handled in microgram to milligram quantities, [Tyr1]-Somatostatin is highly biologically active.
-
Physical Hazard: The peptide is supplied as a lyophilized powder. In this dehydrated state, it is highly prone to electrostatic dispersion, presenting a significant inhalation risk if opened outside of containment[1].
-
Biological Hazard: Accidental exposure (via injection, mucosal absorption, or inhalation of lyophilized dust) triggers potent G-protein coupled receptor (GPCR) cascades. Activation of SSTR2 leads to the inhibition of adenylyl cyclase, suppression of growth hormone/glucagon secretion, and potential acute symptoms such as orthostatic hypotension, obstipation, or dizziness[2].
SSTR2-mediated signaling pathway triggered by [Tyr1]-Somatostatin exposure.
Mandatory Personal Protective Equipment (PPE)
To mitigate both physical and biological risks, the following PPE and engineering controls are mandatory[1][2].
| Protection Type | Equipment Specification | Rationale / Causality |
| Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation of electrostatically charged lyophilized peptide dust. |
| Hand Protection | Nitrile Gloves (EN 374 compliant), minimum 0.11 mm thickness | Prevents dermal absorption. Double-gloving is required if handling radiolabeled variants. |
| Eye Protection | Safety Goggles with side shields (EN 166) | Protects ocular mucosa from aerosolized peptide during reconstitution. |
| Respiratory | FFP3 / N99 Particulate Respirator | Required only if a fume hood is unavailable or during a major spill clean-up. |
| Body Protection | Fastened laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling & Reconstitution
Expert Insight: The Causality of Peptide Degradation [Tyr1]-Somatostatin contains a critical disulfide bridge between Cys3 and Cys14[3][4]. Perturbation of this native structure—whether through moisture-induced hydrolysis, extreme pH, or repeated freeze-thaw cycles—leads to disulfide bond cleavage. This structural disruption significantly increases conformational flexibility, resulting in rapid, irreversible amyloid fibril formation and aggregation[5][6]. The following protocol is designed to preserve this structural integrity.
Step 1: Thermal Equilibration (Pre-Handling)
-
Remove the lyophilized peptide vial from -20°C or -80°C storage.
-
Place the intact, unopened vial in a desiccator at room temperature for 30–60 minutes.
-
Causality: Opening a cold vial exposes the hygroscopic peptide to atmospheric moisture, causing condensation. This moisture initiates premature hydrolysis and degrades the peptide before it is even solubilized[7].
Step 2: Weighing and Solubilization
-
Transfer the equilibrated vial to a Class II BSC or Fume Hood.
-
Carefully remove the septum. Self-Validation: Check for static cling. If the powder adheres strongly to the glass, use an anti-static gun (Zerostat) to neutralize the charge before weighing.
-
Add the appropriate solvent directly to the vial.[Tyr1]-Somatostatin is generally soluble in sterile, ultrapure water (Milli-Q). For highly hydrophobic batches, a dropwise addition of 1% Acetic Acid or 0.1N Ammonium Bicarbonate may be required to protonate basic residues, followed by dilution with your assay buffer[7][8].
-
Gently swirl or invert the vial. Do not vortex vigorously.
-
Causality: Vigorous vortexing introduces shear stress and aeration, which accelerates disulfide scrambling and peptide aggregation.
Step 3: Aliquoting and Storage
-
Immediately divide the reconstituted peptide into single-use aliquots using low-protein-binding polypropylene tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C[9].
-
Causality: Dividing into single-use aliquots strictly eliminates freeze-thaw cycles. Repeated thawing reduces the Cys3-Cys14 disulfide bond, triggering amyloid aggregation and rendering the peptide biologically inactive[5][6].
Step-by-step operational workflow for [Tyr1]-Somatostatin handling and storage.
Spill Management and Disposal Plan
In the event of a spill, swift action is required to prevent environmental release and personnel exposure[1][2].
Solid Spill (Lyophilized Powder):
-
Contain: Do not sweep, as this aerosolizes the peptide.
-
Neutralize: Cover the powder with absorbent paper towels. Gently dampen the towels with water or a 10% bleach solution to dissolve and trap the peptide without creating dust.
-
Collect: Carefully scoop the damp towels into a biohazard or chemical waste bag.
-
Decontaminate: Wipe the area with 70% ethanol or warm soapy water.
Liquid Spill (Reconstituted Peptide):
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or absorbent pads)[10].
-
Collect: Shovel the absorbent material into a designated, sealable chemical waste container.
-
Decontaminate: Wash the spill site with plenty of water and a mild detergent.
Disposal Protocol:
-
Do not empty into drains. [Tyr1]-Somatostatin and its contaminated packaging must be treated as hazardous laboratory waste[2].
-
Dispose of all solid and liquid waste via a licensed chemical waste disposal facility in accordance with local and environmental regulations.
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET: [Tyr1] Somatostatin. Retrieved from[Link]
-
Maji, S. K., et al. (2014). Elucidating the Role of Disulfide Bond on Amyloid Formation and Fibril Reversibility of Somatostatin-14. Journal of Biological Chemistry, 289(24), 16761-16774. Retrieved from[Link]
-
PolyPeptide Group. (n.d.). SAFETY DATA SHEET: Somatostatin. Retrieved from [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. polypeptide.com [polypeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. qyaobio.com [qyaobio.com]
- 5. Elucidating the Role of Disulfide Bond on Amyloid Formation and Fibril Reversibility of Somatostatin-14: RELEVANCE TO ITS STORAGE AND SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the role of disulfide bond on amyloid formation and fibril reversibility of somatostatin-14: relevance to its storage and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
